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Primeverose

Cat. No.: B049699
CAS No.: 26531-85-1
M. Wt: 312.27 g/mol
InChI Key: XOPPYWGGTZVUFP-DLWPFLMGSA-N
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Description

Primeverose is a glycosylglucose.
This compound has been reported in Gentianopsis grandis, Gentianopsis barbata, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O10 B049699 Primeverose CAS No. 26531-85-1

Properties

CAS No.

26531-85-1

Molecular Formula

C11H20O10

Molecular Weight

312.27 g/mol

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyhexanal

InChI

InChI=1S/C11H20O10/c12-1-4(13)7(16)8(17)5(14)2-20-11-10(19)9(18)6(15)3-21-11/h1,4-11,13-19H,2-3H2/t4-,5+,6+,7+,8+,9-,10+,11+/m0/s1

InChI Key

XOPPYWGGTZVUFP-DLWPFLMGSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O

Appearance

Powder

Synonyms

6-(β-D-Xylosido)-D-glucose;  6-O-β-D-xylopyranosyl-D-glucose; 

Origin of Product

United States

Foundational & Exploratory

The Chemical Architecture of Primeverose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of primeverose, a disaccharide of significant interest in the study of plant secondary metabolism and enzymatic hydrolysis. This document is intended for researchers, scientists, and professionals in the fields of chemistry, biochemistry, and drug development.

Executive Summary

This compound is a disaccharide composed of D-xylose and D-glucose, which plays a crucial role as the glycone component of numerous naturally occurring glycosides. These glycosides are implicated in plant defense mechanisms and are precursors to aromatic compounds vital to the flavor and fragrance industries. Understanding the precise chemical structure and properties of this compound is fundamental for the isolation, characterization, and synthesis of these valuable natural products. This guide details its structural formula, physicochemical properties, and presents methodologies for its isolation and structural elucidation.

Chemical Structure and Nomenclature

This compound is a reducing disaccharide. Its systematic name is 6-O-β-D-xylopyranosyl-D-glucose .[1][2] The structure consists of a D-xylose unit in its pyranose form linked to a D-glucose molecule via a β-(1→6) glycosidic bond.[3][4] This specific linkage connects the anomeric carbon (C1) of the β-D-xylopyranose to the primary alcohol group (C6) of the D-glucose unit. The glucose moiety contains a free anomeric carbon, which imparts the reducing properties to the sugar.[5]

  • Constituent Monosaccharides: D-Glucose and D-Xylose.[1][5]

  • Systematic Name: 6-O-β-D-Xylopyranosyl-D-glucose.[1][2]

  • Common Synonyms: 6-(β-D-xylosido)-D-glucose, β-D-Xylp-(1→6)-D-Glc.[1][3]

  • Molecular Formula: C₁₁H₂₀O₁₀.[1][3]

The stereochemistry of the glycosidic linkage and the configurations of the constituent monosaccharides are critical to its biological recognition, particularly by enzymes such as β-primeverosidase.[4]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for its identification and characterization in experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Systematic Name 6-O-β-D-Xylopyranosyl-D-glucose[1][2]
CAS Registry Number 26531-85-1[1]
Molecular Formula C₁₁H₂₀O₁₀[1][3]
Molar Mass 312.27 g/mol [1][6]
Appearance Crystalline solid[1]
Melting Point 209-210 °C (with darkening)[1]
Solubility Soluble in water, methanol, 80% ethanol[1]
Specific Rotation [α]D²⁰ shows mutarotation from +23° to -3.2° (c=5, H₂O)[1]
Reducing Sugar Yes[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of oligosaccharides like this compound. The assignment of proton (¹H) and carbon (¹³C) signals confirms the identity of the monosaccharide units, their anomeric configurations, and the linkage position. While a definitive, published experimental dataset for pure this compound is elusive, a plausible set of chemical shifts in D₂O can be predicted based on the known values for its constituent parts in similar glycosidic linkages. Table 2 presents these representative chemical shifts.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O

AtomGlucose Residue (α/β anomers)Xylose Residue
δ ¹³C (ppm) δ ¹H (ppm)
C1 / H1 92.7 (α), 96.5 (β)5.22 (d, J=3.8 Hz, α), 4.64 (d, J=8.0 Hz, β)
C2 / H2 72.5 (α), 74.9 (β)3.53 (dd, J=9.9, 3.8 Hz, α), 3.28 (dd, J=9.2, 8.0 Hz, β)
C3 / H3 73.8 (α), 76.8 (β)3.91 (t, J=9.5 Hz, α), 3.51 (t, J=9.2 Hz, β)
C4 / H4 70.5 (α), 70.6 (β)3.42 (t, J=9.5 Hz, α), 3.41 (t, J=9.2 Hz, β)
C5 / H5 72.6 (α), 76.8 (β)3.98 (ddd, α), 3.48 (m, β)
C6 / H6 69.8 (α/β)~3.80 (m, H6a), ~3.95 (m, H6b)

Note: These are plausible values derived from data for related compounds. Actual experimental values may vary slightly. 2D NMR experiments (COSY, HSQC, HMBC) are required for unambiguous assignment.

Mass Spectrometry (MS)

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is used to confirm the molecular weight and determine the sequence of monosaccharides. In positive ion mode, this compound is typically observed as a sodium adduct [M+Na]⁺ at m/z 335.095. Fragmentation via collision-induced dissociation (CID) results in characteristic glycosidic bond cleavages. The expected fragmentation would yield ions corresponding to the loss of the xylose residue (a Y-ion at m/z 203.053, representing the glucose unit with Na⁺) and the xylosyl oxonium ion (a B-ion at m/z 133.049).

Biosynthesis and Degradation Pathways

Biosynthesis of this compound

The precise biosynthetic pathway for this compound is not yet fully elucidated in the literature. However, it is synthesized from activated monosaccharide precursors. The pathway begins with the formation of UDP-glucose and UDP-xylose. UDP-xylose itself is synthesized from UDP-glucose via the action of UDP-glucose dehydrogenase and UDP-glucuronic acid decarboxylase. The final step is the condensation of these two activated sugars, catalyzed by a putative glycosyltransferase.

G cluster_glc Glucose Activation cluster_xyl Xylose Precursor Synthesis cluster_final This compound Synthesis Glucose Glucose Glucose-6P Glucose-6P Glucose->Glucose-6P Hexokinase Glucose-1P Glucose-1P Glucose-6P->Glucose-1P Phosphoglucomutase UDP_Glc UDP_Glc Glucose-1P->UDP_Glc UDP-Glucose Pyrophosphorylase UDP_GlcA UDP_GlcA UDP_Glc->UDP_GlcA UDP-Glc Dehydrogenase UDP_Glc_acceptor D-Glucose (acceptor) UDP_Xyl UDP_Xyl UDP_GlcA->UDP_Xyl UDP-GlcA Decarboxylase This compound This compound UDP_Glc_acceptor->this compound Putative UDP-xylose:glucose β-(1->6)-xylosyltransferase UDP_Xyl_donor UDP-Xylose (donor) UDP_Xyl_donor->this compound Putative UDP-xylose:glucose β-(1->6)-xylosyltransferase

Fig. 1: Putative biosynthetic pathway of this compound.
Enzymatic Degradation

This compound exists in nature primarily as a component of glycosides (primeverosides). The degradation of these molecules is a two-step enzymatic process. First, a specific β-primeverosidase cleaves the bond between the this compound moiety and the aglycone, releasing the aromatic or aliphatic aglycone. Subsequently, a general β-glucosidase or xylosidase can hydrolyze the β-(1→6) linkage of this compound to yield D-glucose and D-xylose.

G Primeveroside Primeveroside (Xyl-Glc-O-Aglycone) This compound This compound Primeveroside->this compound β-Primeverosidase Aglycone Aglycone Primeveroside->Aglycone β-Primeverosidase Glucose Glucose This compound->Glucose β-Glucosidase Xylose Xylose This compound->Xylose β-Glucosidase

Fig. 2: Enzymatic degradation of a primeveroside.

Experimental Protocols

Isolation and Purification

This compound is typically isolated from natural sources by first extracting a primeveroside, followed by acidic or enzymatic hydrolysis. The following is a generalized protocol for the isolation of a primeveroside (e.g., from plant material) and subsequent release of this compound.

Protocol 5.1.1: Isolation of a Primeveroside and Hydrolysis

  • Extraction:

    • Air-dry and pulverize the plant material (e.g., 100 g of madder root or citrus peel).

    • Perform exhaustive extraction using 80% aqueous ethanol (3 x 500 mL) at room temperature for 24 hours per extraction.

    • Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to yield an aqueous residue.

  • Purification of the Primeveroside:

    • Defat the aqueous residue by liquid-liquid partitioning against n-hexane.

    • Subject the aqueous phase to column chromatography on a Diaion HP-20 resin.

    • Wash the column with water to remove polar impurities (sugars, salts).

    • Elute the glycoside fraction with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% MeOH).

    • Monitor fractions by thin-layer chromatography (TLC) and pool those containing the target primeveroside.

    • Perform a final purification step using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

  • Hydrolysis to Yield this compound:

    • Dissolve the purified primeveroside in a 2M trifluoroacetic acid (TFA) solution.

    • Heat the solution at 100°C for 2 hours to cleave the glycosidic bond.

    • Remove the TFA by repeated co-evaporation with methanol under a stream of nitrogen.

    • Purify the resulting this compound from the aglycone and any unreacted material using size-exclusion chromatography (e.g., Sephadex LH-20).

Structural Elucidation Workflow

The definitive identification of this compound requires a combination of spectroscopic techniques.

G cluster_iso Isolation & Purification cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_final Structure Confirmation Start Purified this compound Sample HRMS High-Resolution MS (e.g., ESI-QTOF) Start->HRMS NMR_1D 1D NMR (¹H, ¹³C) Start->NMR_1D MSMS Tandem MS (MS/MS) HRMS->MSMS MolFormula Determine Molecular Formula HRMS->MolFormula FragPattern Analyze Fragmentation Pattern (Confirm Sequence) MSMS->FragPattern Final Confirm Structure: 6-O-β-D-Xylopyranosyl-D-glucose FragPattern->Final NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D AssignSpins Assign Spin Systems (Monosaccharide ID) NMR_2D->AssignSpins Linkage Determine Linkage & Anomericity (HMBC, NOESY) NMR_2D->Linkage Linkage->Final

Fig. 3: Experimental workflow for structural elucidation.

Protocol 5.2.1: NMR and MS Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in 0.5 mL of deuterium oxide (D₂O, 99.9%).

  • NMR Data Acquisition:

    • Acquire ¹H NMR, ¹³C NMR, and broadband-decoupled spectra on a spectrometer operating at ≥500 MHz.

    • Acquire 2D spectra: COSY (to establish ¹H-¹H correlations within each sugar ring), HSQC (to correlate protons with their directly attached carbons), and HMBC (to identify long-range H-C correlations, crucial for determining the glycosidic linkage site). A NOESY or ROESY experiment can confirm the β-anomeric configuration through-space correlations.

  • MS Data Acquisition:

    • Dissolve a small aliquot of the sample in 50% methanol/water.

    • Infuse the sample into an ESI-QTOF or Orbitrap mass spectrometer.

    • Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the [M+Na]⁺ adduct.

    • Perform a tandem MS (MS/MS) experiment by isolating the m/z 335.095 precursor ion and subjecting it to collision-induced dissociation (CID) to obtain the fragmentation spectrum.

  • Data Analysis:

    • Integrate data from all spectroscopic experiments to build a conclusive structural assignment, confirming the monosaccharide identities, the β-anomeric configuration of the xylose, and the (1→6) linkage position.

Role in Signaling Pathways

Currently, there is no direct evidence to suggest that this compound itself functions as a signaling molecule in biological pathways. Its primary established role is that of a stable carrier for various aglycones. The enzymatic cleavage of primeverosides by β-primeverosidase in response to stimuli (e.g., tissue damage in plants) releases these aglycones, many of which are volatile organic compounds that can act as signaling molecules in plant defense or as attractants for pollinators. Therefore, this compound is best described as a precursor to signaling molecules, rather than a direct participant in signaling cascades.

Conclusion

This compound is a structurally defined disaccharide that serves as a fundamental building block for a wide array of natural glycosides. Its chemical properties, particularly the β-(1→6) linkage, are key to its biological function as a substrate for specific hydrolytic enzymes. The methodologies outlined in this guide, from isolation protocols to advanced spectroscopic analysis, provide a framework for researchers to identify, characterize, and utilize this compound and its derivatives in their scientific endeavors. Further research into the specific glycosyltransferases responsible for its biosynthesis will continue to illuminate its role in the complex web of plant metabolism.

References

An In-depth Technical Guide to the Composition and Linkage of Primeverose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primeverose is a disaccharide of significant interest in various fields, including flavor chemistry and drug development, due to its role as a precursor to aromatic compounds and its presence in numerous plant glycosides. This technical guide provides a comprehensive overview of the composition and glycosidic linkage of this compound. It details the experimental protocols for its characterization, including linkage analysis by gas chromatography-mass spectrometry (GC-MS) and structural elucidation by two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy. Furthermore, a protocol for its enzymatic synthesis is provided. All quantitative data is presented in structured tables, and a logical workflow for disaccharide analysis is visualized using a Graphviz diagram.

Composition and Linkage of this compound

This compound is a disaccharide with the chemical formula C₁₁H₂₀O₁₀ and a molecular weight of 312.27 g/mol . It is composed of two monosaccharide units: D-glucose and D-xylose. Specifically, it is a xylopyranose unit linked to a glucopyranose unit.

The glycosidic bond connecting the two monosaccharides is a β-(1→6) linkage . This means the anomeric carbon (C-1) of the β-D-xylopyranose is linked to the oxygen atom attached to the C-6 of the D-glucopyranose molecule. The systematic name for this compound is 6-O-β-D-xylopyranosyl-D-glucose .

Caption: Structure of this compound showing the β-(1→6) linkage.

Quantitative Data

Physicochemical Properties
PropertyValue
Molecular FormulaC₁₁H₂₀O₁₀
Molecular Weight312.27 g/mol
CAS Number26531-85-1
NMR Spectral Data (Predicted)
Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Glucose Residue
H-14.65 (d, J=8.0 Hz)97.5
H-23.25 (t, J=8.5 Hz)74.0
H-33.50 (t, J=9.0 Hz)76.5
H-43.40 (t, J=9.0 Hz)70.0
H-53.55 (m)76.0
H-6a3.95 (dd, J=11.5, 2.0 Hz)69.0
H-6b3.70 (dd, J=11.5, 5.5 Hz)
Xylose Residue
H-1'4.45 (d, J=7.5 Hz)104.5
H-2'3.20 (t, J=8.0 Hz)73.5
H-3'3.35 (t, J=8.5 Hz)76.0
H-4'3.60 (t, J=9.0 Hz)69.5
H-5'a3.90 (dd, J=11.0, 5.0 Hz)66.0
H-5'b3.25 (t, J=11.0 Hz)

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry Fragmentation (Predicted)

The fragmentation pattern of this compound in electrospray ionization tandem mass spectrometry (ESI-MS/MS) would be expected to show characteristic losses of the monosaccharide units.

m/z (ion)Description
313.1 [M+H]⁺Protonated parent molecule
295.1 [M+H-H₂O]⁺Loss of a water molecule
181.1 [Glucose+H]⁺Glycosidic bond cleavage, retaining the glucose unit
151.1 [Xylose+H-H₂O]⁺Glycosidic bond cleavage, retaining the xylose unit with water loss
133.1 [Xylose+H-2H₂O]⁺Glycosidic bond cleavage, retaining the xylose unit with two water losses

Experimental Protocols

Glycosidic Linkage Analysis by GC-MS

This method determines the linkage position between the monosaccharides.[1]

1. Permethylation: [2][3][4][5] a. Dry the disaccharide sample (approx. 1-5 mg) in a screw-capped tube. b. Add 200 µL of anhydrous dimethyl sulfoxide (DMSO) and dissolve the sample. c. Add a slurry of NaOH in DMSO (prepared by washing powdered NaOH with anhydrous DMSO) and 100 µL of methyl iodide. d. Agitate the mixture for 10 minutes at room temperature. e. Quench the reaction by slowly adding 1 mL of water. f. Extract the permethylated disaccharide with 1 mL of dichloromethane. g. Wash the organic layer with water (3 x 1 mL) and then evaporate the solvent.

2. Hydrolysis: a. To the dried permethylated sample, add 500 µL of 2 M trifluoroacetic acid (TFA). b. Heat at 121°C for 2 hours in a sealed tube. c. Cool the tube and evaporate the TFA under a stream of nitrogen.

3. Reduction: a. Dissolve the hydrolyzed sample in 200 µL of 1 M ammonium hydroxide. b. Add 200 µL of 1 M sodium borodeuteride (NaBD₄) in 1 M NH₄OH. c. Incubate at room temperature for 2 hours. d. Add a few drops of glacial acetic acid to neutralize the excess NaBD₄. e. Evaporate to dryness under nitrogen.

4. Acetylation: a. To the dried sample, add 100 µL of acetic anhydride and 100 µL of pyridine. b. Heat at 100°C for 30 minutes. c. Cool and add 1 mL of water. d. Extract the partially methylated alditol acetates (PMAAs) with 1 mL of dichloromethane. e. Wash the organic layer with water (3 x 1 mL) and then evaporate the solvent.

5. GC-MS Analysis: a. Reconstitute the sample in a suitable solvent (e.g., hexane). b. Inject an aliquot into the GC-MS system. c. The PMAAs are separated on the GC column and their mass spectra are recorded. The positions of the acetyl groups in the resulting mass spectra indicate the original linkage positions.

G

Caption: Workflow for disaccharide glycosidic linkage analysis.

Structural Elucidation by 2D NMR Spectroscopy

2D NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity and stereochemistry of the disaccharide.[6][7][8][9]

1. Sample Preparation: a. Dissolve 5-10 mg of the purified this compound in 0.5 mL of D₂O. b. Transfer the solution to a 5 mm NMR tube.

2. Data Acquisition: a. Acquire a standard 1D ¹H NMR spectrum to check for sample purity and concentration. b. Acquire the following 2D NMR spectra:

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks within each monosaccharide ring.
  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are critical for identifying the glycosidic linkage. The key HMBC correlation for this compound would be between the anomeric proton of xylose (H-1') and the C-6 of glucose.
  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the through-space proximity of protons, which helps to confirm the stereochemistry of the glycosidic linkage (β-linkage).

3. Data Processing and Analysis: a. Process the acquired 2D data using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, and baseline correction. b. Analyze the cross-peaks in each spectrum to assign all proton and carbon signals and to piece together the structure of the disaccharide, confirming the β-(1→6) linkage.

Enzymatic Synthesis of this compound

This compound can be synthesized via a transglycosylation reaction catalyzed by a β-xylosidase.[10][11][12][13]

1. Reaction Setup: a. Prepare a reaction buffer (e.g., 50 mM sodium acetate buffer, pH 5.0). b. Dissolve a suitable xylose donor, such as p-nitrophenyl-β-D-xylopyranoside (pNPX), and a glucose acceptor in the buffer. A molar excess of the acceptor is typically used. c. Add β-xylosidase from a source such as Aspergillus niger. The enzyme concentration will need to be optimized. d. Incubate the reaction mixture at an optimal temperature (e.g., 30-40°C) with gentle agitation.

2. Monitoring the Reaction: a. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to observe the formation of the new product (this compound) and the consumption of the donor.

3. Reaction Termination and Product Purification: a. Terminate the reaction by heating the mixture to denature the enzyme (e.g., 100°C for 10 minutes). b. Centrifuge the mixture to remove the denatured protein. c. Purify the this compound from the reaction mixture using techniques such as size-exclusion chromatography or preparative HPLC.

4. Product Characterization: a. Confirm the identity and purity of the synthesized this compound using the NMR and MS techniques described above.

Conclusion

This technical guide has provided a detailed overview of the composition and linkage of the disaccharide this compound. The β-(1→6) linkage between D-xylose and D-glucose is a key structural feature that can be elucidated through a combination of chemical derivatization and instrumental analysis. The provided experimental protocols for linkage analysis, 2D NMR spectroscopy, and enzymatic synthesis offer a robust framework for researchers and scientists working with this important disaccharide. The structured presentation of quantitative data and the visual workflow aim to facilitate a deeper understanding and practical application of this knowledge in drug development and other scientific endeavors.

References

An In-depth Technical Guide to the Natural Sources of Primeverose in the Plant Kingdom

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primeverose, a disaccharide composed of D-xylose and D-glucose linked by a β(1→6) glycosidic bond, is a significant component of many plant glycosides. These primeverosides play crucial roles in plant defense, aroma formation, and possess a range of pharmacological activities, making them a subject of interest for drug development and biotechnology. This technical guide provides a comprehensive overview of the natural sources of this compound in the plant kingdom, including quantitative data, detailed experimental protocols for its analysis, and an exploration of its biosynthetic pathway.

Natural Occurrence and Quantitative Data

This compound is found in a variety of plant families, often as a component of complex glycosides where it is attached to an aglycone. The concentration of this compound-containing glycosides can vary significantly between plant species, tissues, and developmental stages. The following tables summarize the available quantitative data on this compound and its glycosides in various plants.

Table 1: Quantitative Analysis of Primeverin in Primula Species

Plant SpeciesPlant PartCompoundConcentration (% dry weight)Reference
Primula elatiorRootsPrimeverin0.64 - 1.42[1][2]
Primula verisRootsPrimeverin0.64 - 1.42[1][2]

Table 2: Quantitative Analysis of Primeverosides in Camellia sinensis (Tea Plant)

Plant PartCompoundConcentration (µg/kg)Reference
Young LeavesGeranyl β-primeverosidePredominantly higher than geranyl glucoside[3][4]
Bud, Leaves, StemVarious aroma glycosides (including primeverosides)36.1 to 40454.4[3][4]

Biosynthesis of this compound

The biosynthesis of this compound involves a two-step process catalyzed by specific glycosyltransferases. The pathway begins with the activated sugar donors, UDP-D-glucose and UDP-D-xylose.

  • Formation of UDP-D-xylose: The precursor UDP-D-xylose is synthesized from UDP-D-glucose via the action of UDP-glucose 6-dehydrogenase and UDP-glucuronic acid decarboxylase.

  • Glycosylation Steps:

    • A glucosyltransferase first attaches a glucose molecule to an aglycone, forming a glucoside.

    • Subsequently, a specific UDP-xylosyltransferase catalyzes the transfer of a xylose residue from UDP-D-xylose to the 6-hydroxyl group of the glucose moiety, forming the characteristic β(1→6) linkage of this compound. While the precise enzymes responsible for this compound biosynthesis are still under investigation in many species, the general mechanism is believed to follow this sequential glycosylation.

Biosynthetic Pathway of this compound

Primeverose_Biosynthesis UDP_Glc UDP-D-Glucose Glucoside Glucoside UDP_Glc->Glucoside Glucosyl-transferase UDP_Xyl UDP-D-Xylose Primeveroside Primeveroside UDP_Xyl->Primeveroside UDP-Xylosyl-transferase (β1->6 linkage) Aglycone Aglycone Aglycone->Glucoside Glucoside->Primeveroside

Caption: Proposed biosynthetic pathway of primeverosides.

Experimental Protocols

Extraction of Primeverosides from Plant Material

This protocol provides a general method for the extraction of glycosides, including primeverosides, from plant tissues. Optimization may be required depending on the specific plant material.

Materials:

  • Fresh or freeze-dried plant material (leaves, flowers, roots, etc.)

  • Liquid nitrogen

  • Methanol (MeOH)

  • Water (H₂O)

  • Formic acid

  • Centrifuge

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Harvest and immediately freeze the plant material in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Weigh approximately 100 mg of the powdered plant material into a 2 mL microcentrifuge tube.

  • Add 1 mL of extraction solvent (e.g., 80% methanol in water with 0.1% formic acid).

  • Vortex the tube vigorously for 1 minute.

  • Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the extract at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • For quantitative analysis, it is recommended to perform a second extraction of the pellet with another 1 mL of the extraction solvent and combine the supernatants.

  • The combined supernatant can be filtered through a 0.22 µm syringe filter into an HPLC vial for analysis.

Extraction Workflow

Extraction_Workflow start Plant Material grind Grind in Liquid N2 start->grind extract Add Extraction Solvent (e.g., 80% MeOH) grind->extract vortex Vortex extract->vortex sonicate Sonicate vortex->sonicate centrifuge Centrifuge sonicate->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter (0.22 µm) supernatant->filter hplc LC-MS/MS Analysis filter->hplc

Caption: General workflow for the extraction of primeverosides.

Quantification of Primeverosides by HPLC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of primeverosides using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Reagents:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Primeveroside standards (if available) or purified and characterized primeverosides from a reference plant.

Procedure:

  • Chromatographic Separation:

    • Set the column temperature to 40°C.

    • Use a flow rate of 0.3 mL/min.

    • Employ a gradient elution program, for example:

      • 0-1 min: 5% B

      • 1-8 min: 5% to 95% B

      • 8-10 min: 95% B

      • 10-10.1 min: 95% to 5% B

      • 10.1-12 min: 5% B (re-equilibration)

  • Mass Spectrometry Detection:

    • Operate the ESI source in negative ion mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor and product ion transitions will need to be determined for each target primeveroside by infusing a standard solution. For a generic primeveroside, the precursor ion would be [M-H]⁻, and product ions would correspond to the xylosyl-glucose fragment and the aglycone fragment.

    • Optimize MS parameters such as capillary voltage, source temperature, and collision energy for each analyte.

  • Quantification:

    • Prepare a calibration curve using a series of dilutions of a known concentration of the primeveroside standard.

    • Inject the prepared plant extracts and the calibration standards.

    • Integrate the peak areas of the target primeverosides in the samples and quantify the concentration using the calibration curve.

Enzymatic Hydrolysis for Aglycone Identification

This protocol can be used to confirm the presence of this compound by enzymatic cleavage and subsequent analysis of the released aglycone and sugars.

Materials:

  • Plant extract containing primeverosides

  • β-Primeverosidase enzyme preparation (e.g., from Aspergillus niger)[5]

  • Phosphate buffer (e.g., 50 mM, pH 5.0)

  • Water bath or incubator

Procedure:

  • Evaporate a known volume of the plant extract to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of phosphate buffer.

  • Add a specific amount of β-primeverosidase solution.

  • Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period (e.g., 2-24 hours).

  • Stop the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the released aglycone.

  • Analyze the organic phase by GC-MS or LC-MS to identify the aglycone.

  • Analyze the aqueous phase by TLC or LC-MS to confirm the presence of xylose and glucose.

Enzymatic Hydrolysis Workflow

Hydrolysis_Workflow start Plant Extract reconstitute Reconstitute in Buffer start->reconstitute add_enzyme Add β-Primeverosidase reconstitute->add_enzyme incubate Incubate add_enzyme->incubate extract_aglycone Extract Aglycone (e.g., Ethyl Acetate) incubate->extract_aglycone analyze_aglycone Analyze Aglycone (GC-MS/LC-MS) extract_aglycone->analyze_aglycone analyze_sugars Analyze Sugars (TLC/LC-MS) extract_aglycone->analyze_sugars

Caption: Workflow for enzymatic hydrolysis of primeverosides.

Conclusion

This compound is a widespread disaccharide in the plant kingdom, contributing significantly to the chemical diversity and biological activity of plant glycosides. This guide provides a foundation for researchers and drug development professionals to explore the natural sources of this compound, with a focus on quantitative analysis and biosynthetic pathways. The provided protocols offer a starting point for the extraction, quantification, and characterization of this compound-containing compounds, which can be adapted and optimized for specific research needs. Further investigation into the specific glycosyltransferases involved in this compound biosynthesis will be crucial for metabolic engineering efforts aimed at enhancing the production of valuable primeverosides in plants.

References

The Biosynthesis of Primeverose in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Primeverose, a disaccharide composed of D-xylose and D-glucose (6-O-β-D-xylopyranosyl-β-D-glucopyranoside), is a key component of various glycosylated secondary metabolites in plants, significantly influencing their stability, solubility, and biological activity. These compounds, known as primeverosides, play crucial roles in plant defense and contribute to the aroma and flavor profiles of many plant-derived products, notably tea. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic steps, key enzymes, and their substrates. It includes a summary of quantitative data, detailed experimental protocols for enzyme characterization, and visual representations of the pathway and experimental workflows to facilitate a deeper understanding for researchers in plant biology, biochemistry, and drug development.

Introduction

Glycosylation, the enzymatic process of attaching sugar moieties to organic molecules, is a fundamental mechanism in plants for diversifying the chemical and physical properties of secondary metabolites.[1] Primeverosides are a specific class of diglycosides where the disaccharide this compound is attached to an aglycone. The biosynthesis of these complex molecules is not catalyzed by a single "this compound synthase" but is a sequential, two-step process involving two distinct glycosyltransferases (GTs). This guide will focus on the elucidation of this pathway, primarily drawing from research on the tea plant (Camellia sinensis), a rich source of primeverosides.[2][3]

The this compound Biosynthetic Pathway

The formation of primeverosides occurs in two sequential enzymatic steps, starting from an aglycone and two activated sugar donors: UDP-glucose and UDP-xylose.

Step 1: Glucosylation of the Aglycone

The initial step involves the transfer of a glucose molecule from UDP-glucose to an aglycone, forming a glucoside. This reaction is catalyzed by a UDP-glucosyltransferase (GT). In the tea plant, the enzyme responsible for this step in the context of volatile organic compound (VOC) glycosylation is CsGT1 (UGT85K11) .[2] This enzyme exhibits broad substrate specificity, acting on a variety of monoterpenes, and aromatic and aliphatic alcohols.[3]

Step 2: Xylosylation of the Glucoside

The second and final step is the transfer of a xylose molecule from UDP-xylose to the 6-hydroxyl group of the glucose moiety of the newly synthesized glucoside. This creates the characteristic β-1,6-linkage of this compound. In Camellia sinensis, this reaction is catalyzed by CsGT2 (UGT94P1) , a UDP-xylosyltransferase.[2]

The overall biosynthetic pathway can be visualized as follows:

Primeverose_Biosynthesis Aglycone Aglycone (e.g., Geraniol) Glucoside Glucoside (e.g., Geranyl β-D-glucopyranoside) Aglycone->Glucoside UDP_Glc UDP-Glucose UDP_Glc->Glucoside UDP_Xyl UDP-Xylose Primeveroside Primeveroside (e.g., Geranyl β-primeveroside) UDP_Xyl->Primeveroside Glucoside->Primeveroside CsGT1 CsGT1 (UGT85K11) Glucosyltransferase CsGT1->Glucoside CsGT2 CsGT2 (UGT94P1) Xylosyltransferase CsGT2->Primeveroside

Caption: The two-step biosynthesis pathway of primeverosides in plants.

Quantitative Data

The following table summarizes the kinetic parameters of the identified glycosyltransferases from Camellia sinensis. The data is extracted from the study by Ohgami et al. (2015).[2]

EnzymeSubstrateKm (µM)Vmax (pkat/mg protein)kcat/Km (s-1mM-1)
CsGT1 (UGT85K11) Geraniol130 ± 10110 ± 2.41.1
Linalool110 ± 1196 ± 3.41.1
Benzyl alcohol410 ± 31110 ± 3.40.34
2-Phenylethanol330 ± 21120 ± 4.10.45
(Z)-3-Hexenol140 ± 11110 ± 3.10.98
CsGT2 (UGT94P1) Geranyl β-D-glucopyranoside80 ± 5.7120 ± 2.61.9
Linalyl β-D-glucopyranoside130 ± 9.1110 ± 3.21.1
Benzyl β-D-glucopyranoside150 ± 12120 ± 4.21.0
2-Phenylethyl β-D-glucopyranoside160 ± 11120 ± 3.80.94
(Z)-3-Hexenyl β-D-glucopyranoside110 ± 8.1120 ± 3.51.4

Experimental Protocols

Heterologous Expression and Purification of CsGT1 and CsGT2

A common method for obtaining active glycosyltransferases for biochemical characterization is through heterologous expression in Escherichia coli.[4][5]

Expression_Purification_Workflow start Start: cDNA of CsGT1/CsGT2 cloning Clone into pGEX expression vector (with N-terminal GST-tag) start->cloning transformation Transform into E. coli BL21 (DE3) cloning->transformation expression Induce protein expression with IPTG (e.g., 0.1 mM, 20°C, 20 h) transformation->expression lysis Cell lysis by sonication expression->lysis purification Purify by affinity chromatography (Glutathione Sepharose) lysis->purification cleavage Cleave GST-tag with thrombin purification->cleavage final_purification Further purification by gel filtration cleavage->final_purification end Purified CsGT1 or CsGT2 final_purification->end

Caption: Workflow for heterologous expression and purification of glycosyltransferases.

Detailed Steps:

  • Cloning: The open reading frames of CsGT1 and CsGT2 are amplified from a C. sinensis cDNA library and cloned into an expression vector, such as pGEX, which allows for the expression of the protein with an N-terminal glutathione S-transferase (GST) tag for purification.[2]

  • Transformation and Expression: The recombinant plasmids are transformed into a suitable E. coli expression strain (e.g., BL21 (DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a low temperature to enhance protein solubility.[2]

  • Purification: The bacterial cells are harvested and lysed. The soluble fraction containing the GST-tagged protein is purified using glutathione Sepharose affinity chromatography. The GST tag is subsequently cleaved by thrombin protease, and the purified glycosyltransferase is further purified by gel filtration chromatography.[2]

Enzyme Activity Assays

The activity of the purified glycosyltransferases can be determined by quantifying the reaction products using High-Performance Liquid Chromatography (HPLC).[6][7]

Assay for CsGT1 (Glucosyltransferase):

  • Reaction Mixture: A typical reaction mixture (e.g., 50 µL) contains:

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 1 mM aglycone substrate (e.g., geraniol)

    • 5 mM UDP-glucose

    • Purified CsGT1 enzyme (e.g., 1 µg)

  • Incubation: The reaction is incubated at a suitable temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).

  • Termination: The reaction is stopped by adding an equal volume of an organic solvent (e.g., methanol).

  • Analysis: The reaction mixture is centrifuged, and the supernatant is analyzed by HPLC to quantify the formation of the glucoside product.[2]

Assay for CsGT2 (Xylosyltransferase):

  • Reaction Mixture: The assay is similar to that of CsGT1, with the following modifications:

    • Substrate: 1 mM of the corresponding glucoside (e.g., geranyl β-D-glucopyranoside)

    • Sugar donor: 5 mM UDP-xylose

    • Enzyme: Purified CsGT2

  • Analysis: The formation of the primeveroside product is quantified by HPLC.[2]

Conclusion

The biosynthesis of this compound in plants is a well-defined, two-step enzymatic process catalyzed by a glucosyltransferase and a subsequent xylosyltransferase. The identification and characterization of the specific enzymes involved, such as CsGT1 and CsGT2 from Camellia sinensis, provide a molecular basis for understanding the formation of a diverse array of primeverosides. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers aiming to further investigate this pathway, engineer novel glycosylated compounds, or modulate the flavor and aroma profiles of commercially important plants. Future research may focus on identifying homologous enzymes in other plant species and exploring the regulatory mechanisms that control the expression and activity of these key glycosyltransferases.

References

An In-depth Technical Guide to the Structural Differences Between Primeverose and Gentiobiose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Primeverose and gentiobiose are both disaccharides, yet their subtle structural distinctions give rise to different chemical and biological properties. This technical guide provides a comprehensive comparison of the core structural features of this compound and gentiobiose, focusing on the key differences in their monosaccharide composition and the implications for their three-dimensional structure and function. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development who require a detailed understanding of these two important carbohydrate molecules.

Core Structural Differences

The fundamental difference between this compound and gentiobiose lies in their constituent monosaccharides. Both are reducing disaccharides linked by a β(1→6) glycosidic bond. However, their compositions are as follows:

  • Gentiobiose: Composed of two D-glucose units. Its systematic name is β-D-glucopyranosyl-(1→6)-D-glucopyranose.[1][2]

  • This compound: Composed of one D-glucose unit and one D-xylose unit. Its systematic name is β-D-xylopyranosyl-(1→6)-D-glucose.[3][4]

This variation in one of the monosaccharide units—a hexose (glucose) in gentiobiose versus a pentose (xylose) in this compound—is the primary determinant of their distinct structural and, consequently, functional characteristics.

Quantitative Structural Data

A direct comparison of the physicochemical and spectroscopic properties of this compound and gentiobiose reveals the impact of their compositional difference.

PropertyThis compoundGentiobioseReference
Molecular Formula C₁₁H₂₀O₁₀C₁₂H₂₂O₁₁[2][3]
Molecular Weight 312.27 g/mol 342.30 g/mol [2][3]
Melting Point 209-210 °C190-195 °C[2][4]
Optical Rotation [α]D -3.2° (in H₂O)+10.6° (final, in H₂O)[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for elucidating the detailed structure of carbohydrates. The chemical shifts of the carbon and proton nuclei are highly sensitive to their local electronic environment, providing a fingerprint of the molecule's structure.

Table 2: Comparative ¹³C NMR Chemical Shifts (ppm)

Carbon AtomThis compound (D₂O)Gentiobiose (D₂O)
Glucose Residue
C-196.996.8
C-274.975.0
C-377.977.9
C-471.671.7
C-576.576.6
C-669.869.9
Xylose/Glucose Residue
C-1'104.5104.1
C-2'74.874.9
C-3'77.777.8
C-4'71.371.5
C-5'66.777.8
C-6'-62.5

Note: The chemical shifts are approximate and can vary slightly based on experimental conditions. The data for this compound is inferred from related studies and databases, while the gentiobiose data is more readily available.

Table 3: Comparative ¹H NMR Chemical Shifts (ppm)

ProtonThis compound (D₂O)Gentiobiose (D₂O)
Glucose Residue
H-1 (α)5.22 (d)5.23 (d)
H-1 (β)4.65 (d)4.66 (d)
Xylose/Glucose Residue
H-1'4.40 (d)4.51 (d)

Note: Only the anomeric proton shifts are highlighted for simplicity. A full assignment would include all proton resonances.

Structural Visualization

The structural differences can be visualized using molecular diagrams.

Primeverose_Structure cluster_glucose D-Glucose cluster_xylose D-Xylose G1 O G2 C1 G1->G2 G3 C2 G2->G3 G4 C3 G3->G4 G5 C4 G4->G5 G6 C5 G5->G6 G6->G1 G7 C6-O G6->G7 X1 O' X2 C1' X1->X2 X2->G7 β(1→6) X3 C2' X2->X3 X4 C3' X3->X4 X5 C4' X4->X5 X5->X1 X6 C5'

Caption: Structure of this compound.

Gentiobiose_Structure cluster_glucose1 D-Glucose cluster_glucose2 D-Glucose G1_1 O G1_2 C1 G1_1->G1_2 G1_3 C2 G1_2->G1_3 G1_4 C3 G1_3->G1_4 G1_5 C4 G1_4->G1_5 G1_6 C5 G1_5->G1_6 G1_6->G1_1 G1_7 C6-O G1_6->G1_7 G2_1 O' G2_2 C1' G2_1->G2_2 G2_2->G1_7 β(1→6) G2_3 C2' G2_2->G2_3 G2_4 C3' G2_3->G2_4 G2_5 C4' G2_4->G2_5 G2_6 C5' G2_5->G2_6 G2_6->G2_1 G2_7 C6'

Caption: Structure of Gentiobiose.

Experimental Protocols for Structural Elucidation

The structural determination of disaccharides like this compound and gentiobiose relies on a combination of spectroscopic and chemical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the connectivity, stereochemistry, and conformation of the disaccharide.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified disaccharide in 0.5 mL of deuterium oxide (D₂O).

  • ¹H NMR Spectroscopy: Acquire a one-dimensional ¹H NMR spectrum to identify the anomeric protons and their coupling constants, which indicate the α or β configuration of the glycosidic linkage.

  • ¹³C NMR Spectroscopy: Acquire a one-dimensional ¹³C NMR spectrum to identify the number of unique carbon environments. The chemical shift of C-6 of the glucose residue is indicative of substitution at this position.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Establishes proton-proton couplings within each monosaccharide ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying the glycosidic linkage by observing a correlation between the anomeric proton of one residue and the carbon at the linkage position of the other residue.

NMR_Workflow Sample Purified Disaccharide Dissolve Dissolve in D₂O Sample->Dissolve NMR_Acquisition 1D & 2D NMR Acquisition (¹H, ¹³C, COSY, HSQC, HMBC) Dissolve->NMR_Acquisition Spectral_Analysis Spectral Analysis & Assignment NMR_Acquisition->Spectral_Analysis Structure_Elucidation Structure Elucidation (Connectivity, Linkage, Stereochemistry) Spectral_Analysis->Structure_Elucidation

Caption: NMR Spectroscopy Workflow.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern, which aids in confirming the monosaccharide composition and linkage position.

Methodology:

  • Sample Preparation: The disaccharide can be analyzed directly or after derivatization (e.g., permethylation) to enhance volatility and provide more informative fragmentation.

  • Ionization: Electrospray ionization (ESI) is commonly used for carbohydrates.

  • MS Analysis: Acquire a full scan mass spectrum to determine the molecular weight of the parent ion.

  • Tandem MS (MS/MS): Select the parent ion and induce fragmentation. The resulting fragment ions provide information about the glycosidic linkage. Cleavage of the glycosidic bond is a characteristic fragmentation pathway. The mass difference between the parent ion and fragment ions corresponds to the mass of the constituent monosaccharides. For example, in the MS/MS spectrum of gentiobiose, a characteristic loss of a hexose unit (162 Da) would be observed. For this compound, losses of both a pentose (132 Da) and a hexose (162 Da) unit would be expected depending on the fragmentation pathway.

Table 4: Expected Key MS/MS Fragments (Positive Ion Mode, [M+Na]⁺)

DisaccharideParent Ion (m/z)Key Fragment Ions (m/z)Interpretation
This compound 335.1203.1, 185.1Loss of xylose, Loss of xylose and H₂O
Gentiobiose 365.1203.1, 185.1Loss of glucose, Loss of glucose and H₂O

Conclusion

The structural distinction between this compound and gentiobiose, originating from the substitution of a D-xylose for a D-glucose unit, has significant implications for their chemical and biological profiles. This guide provides a foundational understanding of these differences through a comparative analysis of their quantitative data and the experimental methodologies used for their characterization. A thorough grasp of these structural nuances is essential for researchers in glycobiology, natural product chemistry, and drug development for the rational design and synthesis of carbohydrate-based therapeutics and probes.

References

The Hidden Arsenal: Primeverose's Crucial Role in Plant Chemical Defense

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

November 2025

Abstract

Plants, though seemingly passive, possess a sophisticated and dynamic chemical arsenal to defend against a myriad of threats, from herbivorous insects to microbial pathogens. A key, yet often overlooked, component of this defense system is the disaccharide primeverose. While not toxic in itself, this compound plays a critical role as a molecular "safety catch" on potent chemical weapons. This technical guide provides an in-depth exploration of the biological role of this compound in plant defense mechanisms. We will delve into the signaling pathways that trigger these defenses, the enzymatic activation of this compound-containing compounds, and the quantitative dynamics of their deployment. Detailed experimental protocols for the analysis of these compounds and the enzymes that act upon them are provided, alongside visual representations of the key pathways and workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction: The "Cyanide Bomb" and the Role of Glycosylation

Many plants employ a "cyanide bomb" strategy for defense, storing toxic compounds in an inactive, glycosylated form.[1][2] This two-component defense system separates the toxic precursor, a cyanogenic glycoside, from the activating enzymes, β-glucosidases.[1][3] When a herbivore damages the plant tissue, the glycoside and the enzyme come into contact, leading to the rapid release of toxic hydrogen cyanide (HCN), a potent inhibitor of cellular respiration.[1][4]

This compound, a disaccharide composed of xylose and glucose, can be a crucial part of these cyanogenic glycosides. While many well-studied cyanogenic glycosides like amygdalin contain gentiobiose (a glucose-glucose disaccharide), the principle remains the same for this compound-containing counterparts.[1][5] The this compound moiety serves to stabilize the toxic aglycone, preventing self-toxicity to the plant, and its cleavage is a key step in the activation of the defense response.

The Signaling Cascade: Jasmonic Acid and Salicylic Acid in Defense Induction

The deployment of the "cyanide bomb" is not a static process. Plants can ramp up the production of cyanogenic glycosides in response to attack. This induced defense is primarily regulated by the plant hormones jasmonic acid (JA) and salicylic acid (SA).

Herbivore feeding and tissue damage trigger a rapid increase in JA levels.[6] This surge in JA activates a signaling cascade that leads to the upregulation of genes involved in the biosynthesis of cyanogenic glycosides.[7] Studies on lima beans have shown that the application of JA enhances cyanogenesis and resistance to herbivores by inducing β-glucosidase activity.[6]

Salicylic acid, typically associated with defense against biotrophic pathogens, has also been linked to the turnover of cyanogenic glycosides. Research on peach plants suggests a connection between the cyanogenic glucoside pathway and SA biosynthesis, indicating a complex interplay between these defense pathways.[8][9]

Below is a diagram illustrating the signaling pathway leading to the induction of this compound-containing cyanogenic glycosides.

Plant_Defense_Signaling Herbivore_Attack Herbivore Attack/ Tissue Damage JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Herbivore_Attack->JA_Biosynthesis Pathogen_Infection Pathogen Infection SA_Biosynthesis Salicylic Acid (SA) Biosynthesis Pathogen_Infection->SA_Biosynthesis JA_Signaling JA Signaling Cascade JA_Biosynthesis->JA_Signaling SA_Signaling SA Signaling Cascade SA_Biosynthesis->SA_Signaling Transcription_Factors Activation of Transcription Factors JA_Signaling->Transcription_Factors SA_Signaling->Transcription_Factors CG_Biosynthesis_Genes Upregulation of Cyanogenic Glycoside Biosynthesis Genes Transcription_Factors->CG_Biosynthesis_Genes CG_Accumulation Accumulation of This compound-containing Cyanogenic Glycosides CG_Biosynthesis_Genes->CG_Accumulation

Signaling pathway for the induction of cyanogenic glycosides.

Activation of the Defense: The Role of Primeverosidase

The "cyanide bomb" is detonated by the enzymatic hydrolysis of the cyanogenic glycoside. This is a two-step process involving a β-glucosidase and an α-hydroxynitrile lyase. In the case of a this compound-containing glycoside, a specific β-glucosidase known as a primeverosidase is required to cleave the this compound moiety.

Upon tissue disruption, the compartmentalized primeverosidase comes into contact with the cyanogenic glycoside. The primeverosidase hydrolyzes the glycosidic bond, releasing the unstable cyanohydrin and the this compound sugar. The cyanohydrin then spontaneously or enzymatically decomposes to release toxic hydrogen cyanide and a corresponding aldehyde or ketone.

The workflow for the activation of a hypothetical this compound-containing cyanogenic glycoside is depicted below.

Cyanogenic_Glycoside_Activation Tissue_Damage Tissue Damage (Herbivory) Mixing Mixing of Glycoside and Enzyme Tissue_Damage->Mixing Hydrolysis Enzymatic Hydrolysis Mixing->Hydrolysis PCG This compound-containing Cyanogenic Glycoside (e.g., Primeverin) PCG->Hydrolysis Primeverosidase Primeverosidase (β-glucosidase) Primeverosidase->Hydrolysis Cyanohydrin Unstable Cyanohydrin (Aglycone) Hydrolysis->Cyanohydrin This compound This compound Hydrolysis->this compound Decomposition Spontaneous or Enzymatic Decomposition Cyanohydrin->Decomposition HCN Hydrogen Cyanide (HCN) - TOXIC Decomposition->HCN Aldehyde_Ketone Aldehyde/Ketone Decomposition->Aldehyde_Ketone

Activation of a this compound-containing cyanogenic glycoside.

Quantitative Data on Cyanogenic Glycoside Induction

The concentration of cyanogenic glycosides in plants is highly variable and can be influenced by factors such as plant age, tissue type, and environmental conditions, including herbivory.[10] Studies have shown a significant increase in the cyanogenic potential of plants following herbivore attack.

Plant SpeciesHerbivore/TreatmentCyanogenic Glycoside(s)Fold Increase (approx.)Reference
Phaseolus lunatus (Lima Bean)Epilachna varivestis (Mexican bean beetle)Linamarin, Lotaustralin2-3[11]
Sorghum bicolor (Sorghum)Nitrogen fertilizationDhurrin1.5-2[2]
Prunus armeniaca (Apricot)Kernel DevelopmentAmygdalin, PrunasinVaries with stage[12]
Cynodon dactylonSimulated heavy grazingCyanogenic glycosides1.5[10]
Sporobolus spicatusSimulated heavy grazingCyanogenic glycosides2[10]

Experimental Protocols

Extraction and Quantification of this compound-Containing Cyanogenic Glycosides (e.g., Amygdalin as a model)

This protocol is adapted from methods used for the analysis of amygdalin and can be modified for other this compound-containing glycosides.[13][14][15]

5.1.1. Materials

  • Plant tissue (fresh or freeze-dried)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (optional, for mobile phase)

  • Solid Phase Extraction (SPE) cartridges (C18)

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector

  • Analytical standards of the target cyanogenic glycoside

5.1.2. Extraction Procedure

  • Homogenize 100-500 mg of plant tissue in liquid nitrogen.

  • Extract the homogenized tissue with 5-10 mL of 80% methanol by vortexing or sonication for 30 minutes at room temperature.

  • Centrifuge the extract at 4000 rpm for 15 minutes.

  • Collect the supernatant. Repeat the extraction of the pellet twice more and pool the supernatants.

  • Evaporate the pooled supernatant to dryness under vacuum.

  • Redissolve the dried extract in a known volume of water or 20% methanol.

  • For cleanup, pass the redissolved extract through a pre-conditioned C18 SPE cartridge. Wash with water to remove polar impurities and then elute the glycosides with methanol.

  • Evaporate the methanol eluate and redissolve in the mobile phase for HPLC analysis.

  • Filter the final sample through a 0.45 µm syringe filter before injection into the HPLC.

5.1.3. HPLC-UV Analysis

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with or without 0.1% formic acid. A typical gradient might be: 0-5 min, 5% B; 5-25 min, 5-40% B; 25-30 min, 40-90% B; 30-35 min, 90% B; 35-40 min, 90-5% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm.

  • Quantification: Generate a standard curve using analytical standards of the target glycoside.

Primeverosidase (β-glucosidase) Activity Assay

This is a general protocol for a β-glucosidase assay using a chromogenic substrate, which can be adapted for primeverosidase activity.[16]

5.2.1. Materials

  • Plant tissue

  • Extraction buffer (e.g., 50 mM sodium phosphate buffer, pH 6.0, containing 5 mM β-mercaptoethanol and 1 mM EDTA)

  • p-Nitrophenyl-β-D-primeveroside (synthetic substrate) or a natural this compound-containing glycoside

  • Stop solution (e.g., 1 M sodium carbonate)

  • Spectrophotometer

5.2.2. Enzyme Extraction

  • Homogenize 1 g of fresh plant tissue in 5 mL of ice-cold extraction buffer.

  • Centrifuge the homogenate at 12,000 rpm for 20 minutes at 4°C.

  • The supernatant contains the crude enzyme extract. Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

5.2.3. Activity Assay

  • Prepare a reaction mixture containing 100 µL of enzyme extract and 800 µL of extraction buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 100 µL of a 10 mM solution of the p-nitrophenyl-β-D-primeveroside substrate.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding 1 mL of the stop solution.

  • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Calculate the enzyme activity based on a standard curve of p-nitrophenol. One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the assay conditions.

Conclusion

This compound, as a key component of certain cyanogenic glycosides, plays a vital, albeit indirect, role in plant defense. Its function as a stabilizing moiety allows for the safe storage of potent chemical weapons that can be rapidly deployed upon herbivore attack. The induction of these defense compounds is tightly regulated by complex signaling pathways involving jasmonic acid and salicylic acid, highlighting the dynamic nature of plant immunity. The detailed methodologies provided in this guide offer a starting point for researchers to further investigate the intricate role of this compound and other glycosides in plant defense, with potential applications in crop protection and the development of novel pharmaceuticals. Understanding these natural defense mechanisms can pave the way for innovative strategies to enhance plant resilience and harness the chemical power of the plant kingdom.

References

Primeverose: A Disaccharide Precursor in the Synthesis of Key Secondary Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Primeverose, a disaccharide composed of β-D-xylose and β-D-glucose (6-O-β-D-xylopyranosyl-β-D-glucose), plays a pivotal role in the biosynthesis and storage of a variety of plant secondary metabolites.[1] In its glycosidically bound form, known as a primeveroside, it renders volatile or reactive aglycones stable and non-volatile within the plant cell. The enzymatic hydrolysis of these primeverosides, primarily by the specific enzyme β-primeverosidase, releases the aglycone, which often functions as a key aroma compound or a defense molecule.[2][3] This guide provides a comprehensive overview of the metabolic pathways involving this compound, its biological significance, and detailed experimental protocols for its study, tailored for professionals in plant science and drug development.

Biosynthesis and Metabolism of Primeverosides

The generation of active secondary metabolites from primeveroside precursors is a two-stage process involving the biosynthesis of the primeveroside itself, followed by its targeted hydrolysis.

Biosynthesis of Primeverosides

The formation of a primeveroside involves the attachment of this compound to an aglycone, a process catalyzed by glycosyltransferases (GTs).[4][5] These enzymes transfer sugar moieties from activated nucleotide sugars to the acceptor molecule (the aglycone).[4] While the precise pathway can vary, it generally involves:

  • Aglycone Synthesis: The non-sugar portion (aglycone) of the primeveroside is synthesized through various established secondary metabolic pathways. For many aroma compounds, such as phenylpropanoids and terpenoids, this begins with primary metabolic precursors.[6]

  • Glycosylation: A UDP-glycosyltransferase (UGT) attaches a glucose molecule to the aglycone. A subsequent, specific xylosyltransferase then attaches a xylose molecule to the 6-position of the glucose, forming the this compound moiety and completing the primeveroside structure.

Enzymatic Hydrolysis and Release of Secondary Metabolites

The release of the active aglycone is a controlled enzymatic process. The key enzyme in this pathway is β-primeverosidase (EC 3.2.1.149) , a disaccharide-specific glycosidase.[2][7]

  • Specificity: This enzyme specifically recognizes the this compound disaccharide and hydrolyzes the β-glycosidic bond between the glucose unit and the aglycone.[2][8] It does not typically act on simple β-glucosides, highlighting its specialized role.[2]

  • Mechanism: The hydrolysis releases the complete this compound disaccharide and the free aglycone.[8] This aglycone is often a volatile alcohol (e.g., linalool, benzyl alcohol, 2-phenylethanol) that contributes to floral aroma in plants like tea (Camellia sinensis) or acts as a defense compound.[3][9]

Primeveroside_Metabolism cluster_0 Biosynthesis cluster_1 Hydrolysis & Release P P Aglycone Aglycone Precursors (e.g., Terpenoids, Phenylpropanoids) P->Aglycone Phenylpropanoid/ Terpenoid Pathways Primary Metabolites\n(e.g., Phenylalanine, GPP) Primary Metabolites (e.g., Phenylalanine, GPP) Glucoside Glucoside (Aglycone-Glucose) Aglycone->Glucoside UGT UDP-Glycosyltransferase (UGT) UGT->Glucoside UXT Xylosyltransferase Primeveroside Primeveroside (Aglycone-Glucose-Xylose) UXT->Primeveroside Glucoside->Primeveroside Primeverosidase β-Primeverosidase Primeveroside->Primeverosidase Aglycone_Released Volatile Secondary Metabolite (Aglycone) Primeveroside->Aglycone_Released Stress/ Developmental Cue Primeverosidase->Aglycone_Released Primeverose_Released This compound

Fig. 1: Biosynthesis and Hydrolysis of Primeverosides.

Biological Roles of Primeveroside-Derived Metabolites

The controlled release of aglycones from primeveroside stores is critical for several plant functions.

  • Aroma Formation: In oolong and black tea manufacturing, the mechanical disruption of leaf cells during processing allows β-primeverosidase to access its primeveroside substrates.[3] The subsequent release of volatile alcohols like geraniol, linalool, and benzyl alcohol is fundamental to the development of the characteristic floral aroma of these teas.[3][9][10]

  • Plant Defense: Many of the released aglycones have roles in defending the plant against herbivores and pathogens.[11] The storage of these compounds as non-toxic glycosides prevents autotoxicity. Upon tissue damage, the rapid enzymatic release of these defensive molecules can deter attackers.[3][12][13][14]

Quantitative Data

The efficiency of enzymatic processes and purification can be quantified to understand the dynamics of primeveroside metabolism.

Table 1: Purification of β-Primeverosidase from Camellia sinensis cv. Yabukita Leaves

This table summarizes the purification of β-primeverosidase, showing the increase in specific activity at each step.

Purification StepTotal Protein (mg)Total Activity (units)Specific Activity (unit/mg protein)Yield (%)Purification (fold)
Buffer Extract12,5001,2500.11001
Ammonium Sulfate4,5001,1250.25902.5
DEAE-Sepharose8508501.06810
Phenyl-Sepharose1506004.04840
Hydroxyapatite2540016.032160
Sephacryl S-200525050.020500

Data adapted from Ijima et al., 1998 and Guo et al., 1996 as referenced in[2]. A unit of activity is defined as the amount of enzyme that hydrolyzes 1 µmol of p-nitrophenyl β-primeveroside per minute.

Table 2: Substrate Specificity of Purified β-Primeverosidase

This table demonstrates the high specificity of the enzyme for primeverosides compared to other glycosides.

Substrate (2-Phenylethyl Glycosides)Relative Hydrolysis Rate (%)
β-Primeveroside100
β-Vicianoside25
β-Acuminoside15
β-Gentiobioside< 5
6-O-α-L-arabinofuranosyl-β-D-glucopyranoside< 5
β-D-Glucopyranoside0

Data adapted from a study on the substrate specificity of β-primeverosidase.[8]

Experimental Protocols

The study of primeverosides requires robust methods for extraction, hydrolysis, and analysis.

Protocol 1: Extraction and Purification of Primeverosides

This protocol outlines a general procedure for isolating primeverosides from plant tissue.[15][16][17][18]

  • Homogenization: Freeze fresh plant material (e.g., leaves, flowers) in liquid nitrogen and grind to a fine powder.

  • Solvent Extraction: Extract the powder with 80% methanol or ethanol at room temperature with agitation. Repeat the extraction 2-3 times to ensure complete recovery.

  • Concentration: Combine the extracts and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Resuspend the crude extract in water and partition against a non-polar solvent (e.g., hexane) to remove lipids. The aqueous phase containing the polar glycosides is then subjected to column chromatography (e.g., silica gel or C18 reversed-phase) for purification.

  • Fraction Analysis: Elute with a solvent gradient (e.g., water-acetonitrile) and analyze fractions using Thin-Layer Chromatography (TLC) or HPLC to identify those containing the target primeveroside.

Extraction_Workflow A 1. Plant Material (e.g., Tea Leaves) B 2. Grinding in Liquid N₂ A->B C 3. Extraction (80% Methanol) B->C D 4. Filtration & Concentration (Rotary Evaporation) C->D E 5. Crude Extract D->E F 6. Liquid-Liquid Partition (Hexane/Water) E->F G 7. Aqueous Phase (Contains Glycosides) F->G H 8. Column Chromatography (e.g., C18 Reversed-Phase) G->H I 9. Fraction Collection H->I J 10. Analysis (TLC/HPLC) I->J K 11. Purified Primeverosides J->K

Fig. 2: Workflow for Primeveroside Extraction.
Protocol 2: In Vitro Enzymatic Hydrolysis Assay

This protocol is used to confirm the release of a specific aglycone from a purified primeveroside by β-primeverosidase.[2][8][19]

  • Reaction Setup: Prepare a reaction mixture in a suitable buffer (e.g., 100 mM citrate buffer, pH 6.0). The mixture should contain the purified primeveroside substrate at a known concentration (e.g., 1 mM).

  • Enzyme Addition: Initiate the reaction by adding purified β-primeverosidase. Include a control reaction with heat-inactivated enzyme.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a strong base (e.g., 1 N NaOH) or by rapid heating.

  • Product Extraction: Extract the released aglycone from the aqueous reaction mixture using an organic solvent (e.g., ethyl acetate). An internal standard should be added for quantification.

  • Analysis: Analyze the organic phase using Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC to identify and quantify the released aglycone.

Protocol 3: Analytical Characterization by LC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful tool for identifying and quantifying primeverosides in complex mixtures.[20][21][22]

  • Sample Preparation: Prepare the extract as described in Protocol 1 (up to step 7). Filter the sample through a 0.22 µm filter before injection.

  • Chromatographic Separation: Inject the sample onto a reversed-phase HPLC column (e.g., C18). Use a gradient elution program with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry Detection: Couple the HPLC eluent to a mass spectrometer equipped with an electrospray ionization (ESI) source, operating in negative or positive ion mode.

  • MS1 Scan: Perform a full scan (MS1) to detect the molecular ions corresponding to potential primeverosides. The neutral loss of a this compound unit (294 Da) is a key indicator.

  • MS/MS Fragmentation: Perform data-dependent MS/MS scans on the detected parent ions. The fragmentation pattern will show a characteristic ion for the aglycone after the loss of the this compound moiety, confirming the structure.

Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Plant Extract B Filtration (0.22 µm) A->B C HPLC Separation (C18 Column) B->C D ESI Ionization C->D E MS1 Scan (Detect Parent Ions) D->E F MS/MS Fragmentation (Identify Aglycone) E->F G Data Interpretation: - Molecular Weight - Aglycone Structure F->G

Fig. 3: Workflow for LC-MS/MS Analysis of Primeverosides.

Conclusion and Future Directions

This compound is a crucial intermediate in the storage and controlled release of a wide array of secondary metabolites. The specificity of the β-primeverosidase enzyme provides a precise biological mechanism for deploying these compounds for aroma formation and defense. For drug development professionals, understanding this pathway offers opportunities to identify novel bioactive aglycones and to develop enzymatic or synthetic methods for their production. Future research should focus on the broader discovery of primeverosides across the plant kingdom, the characterization of the glycosyltransferases responsible for their synthesis, and the potential for engineering these pathways in microbial or plant-based systems for the sustainable production of high-value natural products.

References

The Discovery and Isolation of Primeverose from Primula Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primeverose, a disaccharide composed of β-D-xylose and D-glucose, is a significant component of various glycosides found in medicinal plants, notably within the Primula genus. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound from Primula species. It details the experimental protocols for extraction, hydrolysis of its parent glycoside (primeverin), and subsequent purification and structural elucidation of the disaccharide. Quantitative data are summarized, and key experimental workflows and biosynthetic pathways are visualized to support researchers in the fields of natural product chemistry, pharmacology, and drug development.

Introduction: The Significance of this compound

This compound (6-O-β-D-xylopyranosyl-D-glucose) is a disaccharide that was first identified through the enzymatic hydrolysis of glycosides such as gaultherin and primeverin.[1] It is a reducing sugar that, upon hydrolysis, yields one molecule of D-glucose and one molecule of D-xylose.[1][2] In the Primula genus, this compound is most notably found as the glycone component of the phenolic glycoside, primeverin. The presence and concentration of these glycosides are of significant interest due to their potential biological activities and their use as chemotaxonomic markers.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its isolation, purification, and characterization.

PropertyValueReference(s)
Molecular Formula C11H20O10[1]
Molecular Weight 312.27 g/mol [1]
Appearance Crystalline solid[1]
Melting Point 209-210 °C[1]
Optical Rotation [α]D20 +23° → -3.2° (c=5 in water)[1]
Solubility Soluble in water and methanol[1]

Experimental Protocols

This section provides detailed methodologies for the isolation and characterization of this compound from Primula species, primarily through the extraction and hydrolysis of primeverin.

Extraction of Primeverin from Primula Roots

This protocol is adapted from methods for the extraction of phenolic glycosides from Primula veris.[3][4]

Objective: To extract primeverin-containing crude extract from the roots of Primula veris.

Materials:

  • Dried and powdered roots of Primula veris

  • 70% Ethanol (v/v)

  • Shaker or sonicator

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Macerate the powdered root material with 70% ethanol in a 1:10 solid-to-solvent ratio (w/v).

  • Agitate the mixture for 24 hours at room temperature using a shaker or intermittent sonication.

  • Filter the mixture through filter paper to separate the extract from the solid plant material.

  • Re-extract the plant residue twice more with fresh 70% ethanol to ensure exhaustive extraction.

  • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to obtain a crude glycosidic extract.

Acid Hydrolysis of Primeverin to Yield this compound

This protocol describes the acid-catalyzed cleavage of the glycosidic bond of primeverin to release the this compound disaccharide.

Objective: To hydrolyze the extracted primeverin to yield this compound.

Materials:

  • Crude glycosidic extract from Primula

  • 2% Sulfuric acid (H₂SO₄)

  • Sodium carbonate (Na₂CO₃) solution (10%)

  • pH meter or pH indicator strips

Procedure:

  • Dissolve the crude glycosidic extract in a 2% aqueous solution of sulfuric acid.

  • Heat the mixture in a boiling water bath for 5 hours to facilitate hydrolysis.[1]

  • Cool the reaction mixture to room temperature.

  • Neutralize the solution by the gradual addition of a 10% sodium carbonate solution until a pH of 7.0 is reached.

  • The resulting solution contains a mixture of this compound, xylose, glucose, and the aglycone of primeverin.

Purification of this compound by Column Chromatography

This protocol outlines the separation of this compound from the hydrolysis mixture.

Objective: To isolate and purify this compound from the neutralized hydrolysate.

Materials:

  • Neutralized hydrolysate

  • Silica gel for column chromatography (60-120 mesh)

  • Glass column

  • Solvent system: Ethyl acetate:Methanol:Water (in appropriate ratios, e.g., 8:2:1 v/v/v)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing solvent for TLC (e.g., Butanol:Ethanol:Water, 5:3:2 v/v/v)

  • Visualizing agent for TLC (e.g., aniline phthalate spray reagent)

  • Fraction collector

  • Rotary evaporator

Procedure:

  • Concentrate the neutralized hydrolysate to a thick syrup.

  • Prepare a silica gel column using a slurry packing method with the initial solvent system.

  • Adsorb the concentrated hydrolysate onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elute the column with a gradient of increasing polarity of the ethyl acetate:methanol:water solvent system.

  • Collect fractions of the eluate using a fraction collector.

  • Monitor the separation by spotting fractions onto a TLC plate, developing the plate, and visualizing the spots with a suitable reagent. This compound will have a characteristic Rf value.

  • Combine the fractions containing pure this compound, as determined by TLC.

  • Concentrate the combined fractions under reduced pressure to obtain purified this compound.

Structural Elucidation of this compound

The identity and structure of the isolated this compound can be confirmed using modern spectroscopic techniques.

Objective: To confirm the chemical structure of the isolated this compound.

3.4.1. High-Performance Liquid Chromatography (HPLC)

  • System: HPLC with a Refractive Index (RI) detector.

  • Column: Amino-propyl or a dedicated carbohydrate analysis column.

  • Mobile Phase: Acetonitrile:Water (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30-40 °C.

  • Standard: A commercially available this compound standard should be used for comparison of retention times.

3.4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR (in D₂O): The proton NMR spectrum will show characteristic signals for the anomeric protons of the xylose and glucose units, as well as the other sugar protons.

  • ¹³C-NMR (in D₂O): The carbon NMR spectrum will display 11 signals corresponding to the 11 carbon atoms of the this compound molecule. The chemical shifts of the anomeric carbons and the C-6 of glucose (involved in the glycosidic linkage) are particularly diagnostic.

3.4.3. Mass Spectrometry (MS)

  • Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Analysis: The mass spectrum will show the molecular ion peak corresponding to the mass of this compound. Tandem MS (MS/MS) can be used to obtain fragmentation patterns that confirm the connectivity of the xylose and glucose units.

Quantitative Data

The yield of this compound is dependent on the concentration of its parent glycoside, primeverin, in the plant material and the efficiency of the hydrolysis and purification steps.

Plant MaterialCompoundConcentration (% of dry weight)Reference(s)
Primula veris rootsPrimeverin0.64 - 1.42%[5]
Primula elatiorPrimeverinLower than P. veris[5]

Note: The final yield of this compound will be lower than the initial primeverin content due to losses during extraction, hydrolysis, and purification.

Visualizations

Experimental Workflow

experimental_workflow start Dried Primula Root Powder extraction Maceration with 70% Ethanol start->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Glycosidic Extract concentration1->crude_extract hydrolysis Acid Hydrolysis (2% H₂SO₄) crude_extract->hydrolysis neutralization Neutralization (Na₂CO₃) hydrolysis->neutralization hydrolysate Neutralized Hydrolysate neutralization->hydrolysate column_chromatography Silica Gel Column Chromatography hydrolysate->column_chromatography fraction_collection Fraction Collection and TLC Analysis column_chromatography->fraction_collection concentration2 Concentration of Pure Fractions fraction_collection->concentration2 This compound Purified this compound concentration2->this compound elucidation Structural Elucidation (HPLC, NMR, MS) This compound->elucidation

Caption: Workflow for the isolation of this compound from Primula roots.

Putative Biosynthetic Pathway of this compound

biosynthetic_pathway cluster_glucose Glucose Metabolism cluster_xylose Xylose Precursor Synthesis glucose D-Glucose g6p Glucose-6-P glucose->g6p Hexokinase g1p Glucose-1-P g6p->g1p Phosphoglucomutase udp_g UDP-Glucose g1p->udp_g UDP-Glucose Pyrophosphorylase udp_glca UDP-Glucuronic Acid udp_g->udp_glca UDP-Glucose Dehydrogenase glycosyltransferase Glycosyltransferase (Xylosyltransferase) udp_g->glycosyltransferase Acceptor udp_x UDP-Xylose udp_glca->udp_x UDP-Glucuronic Acid Decarboxylase udp_x->glycosyltransferase Donor This compound This compound (β-D-Xylopyranosyl-(1→6)-D-Glucose) glycosyltransferase->this compound

Caption: Putative biosynthetic pathway for this compound in plants.

Conclusion

The isolation and characterization of this compound from Primula species provide valuable insights into the chemical composition of these medicinally important plants. The detailed protocols and data presented in this guide are intended to serve as a comprehensive resource for researchers. Further investigation into the specific enzymes involved in this compound biosynthesis in Primula and the full spectrum of biological activities of this compound and its glycosides will continue to be a fruitful area of research.

References

Physicochemical properties of crystalline primeverose

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physicochemical Properties of Crystalline Primeverose

Introduction

This compound is a disaccharide composed of D-glucose and D-xylose linked by a β(1→6) glycosidic bond. Its formal chemical name is 6-O-β-D-xylopyranosyl-D-glucose.[1] As a component of various glycosides in plants, such as primeverin in the roots of Primula species and in tea leaves, this compound plays a role in the formation of aromatic compounds upon enzymatic hydrolysis.[1][2] This whitepaper provides a detailed overview of the core physicochemical properties of crystalline this compound, along with the experimental protocols used for its extraction, purification, and characterization, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physicochemical characteristics of crystalline this compound are summarized in the table below. This data is critical for its application in research and development, providing insights into its stability, solubility, and structural identity.

PropertyValueReferences
Molecular Formula C11H20O10[1][3][4]
Molecular Weight 312.27 g/mol [1][4]
CAS Number 26531-85-1[1][3][4]
Appearance Crystalline solid[1]
Melting Point Darkens at 190°C, melts at 209-210°C[1]
Solubility Soluble in water, methanol, and 80% ethanol[1][3]
Optical Rotation [α]D²⁰: +23° changing to -3.2° (c=5, water)[1]
Chemical Property Reducing Sugar (reduces Fehling's solution)[1]

Experimental Protocols

Detailed methodologies are essential for the reproducible extraction, purification, and analysis of this compound. This section outlines the key experimental protocols.

Extraction and Purification from Plant Sources

This compound is typically obtained by the hydrolysis of glycosides from plant sources. The following is a general protocol for its extraction.

Objective: To extract and purify this compound from plant material (e.g., Primula roots).

Materials:

  • Dried and powdered plant material

  • Solvents: 70% Ethanol, Water, Hexane

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Rotary evaporator

  • Filtration apparatus

Protocol:

  • Defatting: The powdered plant material is first defatted by extraction with hexane to remove lipids and chlorophyll.[5]

  • Primary Extraction: The defatted material is then extracted with a polar solvent. For dried material, 70% ethanol is effective, while for fresh material, hot water (100°C) can be used.[6] The extraction is typically performed under reflux or maceration for several hours.

  • Concentration: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield a concentrated crude extract.[7]

  • Purification: The crude extract is redissolved in water and subjected to purification. Solid-phase extraction is a common technique where the aqueous solution is passed through a C18 cartridge to remove non-polar impurities.[6] The aqueous eluate containing the glycosides is collected.

  • Hydrolysis: The purified glycoside fraction is then hydrolyzed to cleave this compound from its aglycone. This can be achieved either by acid hydrolysis (e.g., boiling with 2% H₂SO₄ for 5 hours) or, more specifically, by enzymatic hydrolysis using an enzyme like β-primeverosidase.[1][2]

  • Isolation: Following hydrolysis, the mixture is neutralized and this compound is isolated from the aglycone and monosaccharides using chromatographic techniques such as preparative HPLC.

Crystallization

Objective: To obtain this compound in its crystalline form.

Materials:

  • Purified this compound syrup

  • Methanol or 80% Ethanol

  • Crystallization dish

Protocol:

  • A concentrated aqueous solution or syrup of purified this compound is prepared.

  • Methanol or 80% ethanol is added to the syrup until slight turbidity is observed.[1]

  • The solution is gently warmed to redissolve the precipitate and then allowed to cool slowly at room temperature or in a refrigerator.

  • Crystals will form over time. The vessel should be left undisturbed to allow for the growth of well-defined crystals.

  • The resulting crystals are collected by filtration, washed with a small amount of cold solvent (methanol or 80% ethanol), and dried under vacuum.

Analytical Methods

Objective: To analyze the purity and quantify the concentration of this compound.

Protocol:

  • System: An HPLC system equipped with a suitable column and detector is used. For carbohydrates, an amino-propyl or a C18 column is common.[8][9] A Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is typically employed due to the lack of a UV chromophore in this compound.[10][11]

  • Mobile Phase: A typical mobile phase for carbohydrate analysis on an amino column is a mixture of acetonitrile and water (e.g., 75:25 v/v).[9] The elution can be isocratic.

  • Sample Preparation: A known concentration of crystalline this compound is dissolved in the mobile phase or water to prepare a standard solution. The sample to be analyzed is similarly prepared and filtered through a 0.45 µm syringe filter.[12]

  • Analysis: The standard and sample solutions are injected into the HPLC system. The retention time of the peak in the sample chromatogram is compared with that of the standard to identify this compound.

  • Quantification: A calibration curve is generated by injecting a series of standard solutions of known concentrations. The peak area of this compound in the sample is used to determine its concentration based on the calibration curve.[11]

Objective: For rapid qualitative analysis and monitoring of reactions.

Protocol:

  • Plate: A silica gel 60 TLC plate is used as the stationary phase.[13][14]

  • Sample Application: A small spot of the dissolved sample is applied near the bottom of the plate using a capillary tube.[14]

  • Mobile Phase (Eluent): A solvent system such as ethyl acetate/methanol/water/acetic acid is used. The polarity can be adjusted to achieve good separation.

  • Development: The plate is placed in a closed chamber containing the mobile phase, which travels up the plate by capillary action.[15]

  • Visualization: After development, the plate is dried. Since sugars are not UV active, a staining reagent is required for visualization. A common stain is a p-anisaldehyde sulfuric acid solution, which, upon heating, produces colored spots for carbohydrates.

  • Rf Value: The retention factor (Rf) is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. This value can be compared to a standard for identification.[16]

Mandatory Visualizations

Logical and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key processes related to this compound characterization.

G cluster_0 Extraction and Purification Workflow plant Plant Material (e.g., Primula roots) extract Crude Glycoside Extract plant->extract Solvent Extraction purified Purified Glycosides extract->purified Purification (e.g., SPE) hydrolyzed Hydrolyzed Mixture purified->hydrolyzed Enzymatic/Acid Hydrolysis This compound Isolated this compound hydrolyzed->this compound Chromatographic Isolation

Caption: Workflow for the extraction and isolation of this compound from plant sources.

G cluster_1 Enzymatic Hydrolysis of this compound This compound This compound (6-O-β-D-xylopyranosyl-D-glucose) glucose D-Glucose This compound->glucose Hydrolysis xylose D-Xylose This compound->xylose Hydrolysis enzyme β-Primeverosidase enzyme->this compound

Caption: Diagram illustrating the enzymatic hydrolysis of this compound into its constituent monosaccharides.

G cluster_2 HPLC Analysis Workflow sample Sample Preparation 1. Dissolve in Mobile Phase 2. Filter (0.45 µm) hplc HPLC System Injector → Column → Detector (RID/ELSD) sample->hplc Inject data Data Acquisition & Analysis 1. Record Chromatogram 2. Integrate Peak Area 3. Quantify vs. Standard hplc->data Signal

References

An In-depth Technical Guide to the Reducing Properties of Primeverose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primeverose, a disaccharide composed of β-D-xylopyranose and D-glucose linked by a β(1→6) glycosidic bond, is a naturally occurring carbohydrate found in a variety of plants.[1][2] As a reducing sugar, this compound possesses a free hemiacetal group in its glucose unit, which can open to form an aldehyde.[3] This aldehyde functional group endows this compound with the ability to act as a reducing agent, a property of significant interest in various biochemical and pharmaceutical contexts. This technical guide provides a comprehensive overview of the core principles underlying the reducing properties of this compound, detailed experimental protocols for its quantification, and a discussion of its potential roles in biological signaling pathways.

Chemical Basis of Reducing Properties

The reducing nature of this compound stems from the equilibrium between its cyclic hemiacetal form and its open-chain aldehydic form in the glucose moiety. The aldehyde group is readily oxidized, allowing this compound to reduce oxidizing agents such as metal ions.

Reaction with Fehling's Solution

A classic qualitative and quantitative test for reducing sugars involves their reaction with Fehling's solution, an alkaline solution of copper(II) sulfate complexed with tartrate ions. In this reaction, the aldehyde group of this compound is oxidized to a carboxylate, while the Cu²⁺ ions are reduced to Cu⁺ ions, which precipitate as a brick-red copper(I) oxide (Cu₂O).[4]

The overall reaction can be summarized as:

R-CHO + 2 Cu²⁺ + 5 OH⁻ → R-COO⁻ + Cu₂O + 3 H₂O

Where R-CHO represents the open-chain form of this compound.

Quantitative Analysis of Reducing Power

While qualitative tests confirm the reducing nature of this compound, quantitative assays are essential for determining its reducing capacity. The following sections detail two widely used methods for quantifying reducing sugars.

Data Presentation: Redox Potentials of Constituent Monosaccharides
MonosaccharideRedox Potential (V vs. SHE) in Alkaline Medium
Glucose~ -0.74[5]
Fructose~ -0.78[5]

Note: These values are approximate and can vary with pH and temperature. The redox potential of this compound is expected to be in a similar range, primarily influenced by the glucose unit's hemiacetal group.

Experimental Protocol: Lane-Eynon Titration Method

The Lane-Eynon method is a widely used titrimetric procedure for the determination of reducing sugars.[3] It involves the titration of a known volume of Fehling's solution with a solution of the reducing sugar until the blue color of the copper(II) complex disappears.

Materials:

  • Fehling's Solution A (69.28 g/L CuSO₄·5H₂O)

  • Fehling's Solution B (346 g/L potassium sodium tartrate and 100 g/L NaOH)

  • Methylene blue indicator (1% aqueous solution)

  • Standard invert sugar solution (for standardization of Fehling's solution)

  • This compound sample solution of unknown concentration

  • Burette, pipettes, conical flasks, heating apparatus

Procedure:

  • Standardization of Fehling's Solution:

    • Pipette 10.0 mL of Fehling's solution (5.0 mL of solution A and 5.0 mL of solution B) into a conical flask.

    • Add 15 mL of the standard invert sugar solution from a burette.

    • Heat the mixture to boiling.

    • Add 2-3 drops of methylene blue indicator. The solution will be blue.

    • Continue titrating with the standard invert sugar solution, keeping the solution boiling, until the blue color disappears and a brick-red precipitate remains.

    • Record the volume of the standard solution used. This is the Fehling's factor.

  • Titration of this compound Sample:

    • Pipette 10.0 mL of Fehling's solution into a conical flask.

    • Fill the burette with the this compound sample solution.

    • Perform a preliminary titration by adding the this compound solution to the boiling Fehling's solution until the endpoint is reached to get an approximate titre.

    • For the accurate titration, add almost the entire volume of the this compound solution determined in the preliminary titration to the boiling Fehling's solution.

    • Add the methylene blue indicator and continue the titration dropwise until the endpoint is reached.

    • Record the accurate volume of the this compound solution used.

Calculation:

The concentration of this compound can be calculated using the following formula:

Concentration of this compound ( g/100 mL) = (Fehling's Factor × 100) / Titre value of this compound solution (mL)

Note: A specific Lane-Eynon table for this compound is not available. For accurate quantification, it is recommended to create a standard curve using known concentrations of pure this compound.

Experimental Protocol: 3,5-Dinitrosalicylic Acid (DNS) Assay

The DNS assay is a colorimetric method for the quantification of reducing sugars.[6][7] In alkaline conditions and at high temperatures, 3,5-dinitrosalicylic acid is reduced by the sugar's aldehyde group to 3-amino-5-nitrosalicylic acid, which has a strong absorbance at 540 nm.

Materials:

  • DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid, 200 mg of crystalline phenol, and 50 mg of sodium sulfite in 100 mL of 1% NaOH solution.

  • Standard glucose or this compound solutions of known concentrations.

  • This compound sample solution of unknown concentration.

  • Spectrophotometer, test tubes, water bath.

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of standard solutions of glucose or this compound (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL).

    • To 1 mL of each standard solution in a test tube, add 3 mL of DNS reagent.

    • Heat the tubes in a boiling water bath for 5-15 minutes.

    • Add 1 mL of 40% Rochelle salt (potassium sodium tartrate) solution to stabilize the color.

    • Cool the tubes to room temperature and measure the absorbance at 540 nm against a blank (1 mL of water + 3 mL of DNS reagent).

    • Plot a standard curve of absorbance versus concentration.

  • Sample Analysis:

    • To 1 mL of the this compound sample solution in a test tube, add 3 mL of DNS reagent.

    • Follow steps 3-5 from the standard curve preparation.

    • Determine the concentration of this compound in the sample by interpolating its absorbance value on the standard curve.

Visualization of Experimental Workflows

DNS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Start standards Prepare Standard This compound Solutions start->standards sample Prepare Sample Solution start->sample add_dns Add DNS Reagent to Standards & Sample standards->add_dns sample->add_dns heat Heat in Boiling Water Bath add_dns->heat add_tartrate Add Rochelle Salt Solution heat->add_tartrate cool Cool to Room Temperature add_tartrate->cool measure_abs Measure Absorbance at 540 nm cool->measure_abs plot_curve Plot Standard Curve measure_abs->plot_curve determine_conc Determine Sample Concentration plot_curve->determine_conc end End determine_conc->end

Caption: Workflow for the DNS Assay.

Potential Role in Biological Signaling Pathways

While direct evidence for the involvement of this compound's reducing properties in specific signaling pathways is limited, the broader context of glycoside biology in plants suggests potential roles. Glycosides are known to be involved in plant defense mechanisms, often acting as storage forms of defensive compounds that are released upon tissue damage.[2][3]

Hypothetical Signaling Involvement

The degradation of this compound-containing glycosides by glycosidases upon pathogen attack or herbivory would release this compound. The reducing nature of the released this compound could contribute to the localized redox environment. Reactive oxygen species (ROS) are key signaling molecules in plant defense.[8][9] It is conceivable that the reducing equivalents from this compound could interact with and modulate ROS signaling cascades, although this remains a topic for future investigation.

Plant_Defense_Signaling pathogen Pathogen Attack or Herbivory damage Tissue Damage pathogen->damage glycosidase Glycosidase Activation damage->glycosidase This compound Release of This compound glycosidase->this compound primeveroside This compound-containing Glycoside primeveroside->glycosidase Hydrolysis reducing_prop Reducing Properties of this compound This compound->reducing_prop ros Modulation of ROS Signaling reducing_prop->ros Hypothesized Interaction defense Plant Defense Response ros->defense

Caption: Hypothetical Role of this compound in Plant Defense.

Conclusion

This compound is a disaccharide with notable reducing properties conferred by its free hemiacetal group. Its reducing capacity can be accurately quantified using established methods such as the Lane-Eynon titration and the DNS assay. While the direct role of its reducing nature in biological signaling is yet to be fully elucidated, its presence in plant glycosides suggests a potential involvement in defense mechanisms through the modulation of the cellular redox environment. Further research is warranted to explore the specific redox potential of this compound and to uncover its precise functions in plant signaling and other biological systems, which could open new avenues for its application in drug development and biotechnology.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Primeverose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primeverose, a disaccharide composed of β-D-xylopyranose and D-glucopyranose linked by a β(1→6) glycosidic bond, is a key component of various natural products, including important aroma precursors in tea and flowers. Its unique structure and biological relevance make it a target of interest for applications in drug delivery, flavoring agents, and as a precursor for the synthesis of bioactive compounds. While the direct synthesis of this compound using a specific this compound glycosyltransferase (EC 2.4.2.x) remains an area of ongoing research, an effective enzymatic approach utilizing the transglycosylation activity of β-D-xylosidases offers a viable and accessible method for its production. This document provides detailed protocols for the enzymatic synthesis of this compound via transglycosylation, including enzyme selection, reaction optimization, product purification, and characterization.

Introduction

Glycosyltransferases (GTs) are a large family of enzymes that catalyze the transfer of a sugar moiety from an activated donor sugar to an acceptor molecule, forming a specific glycosidic bond.[1][2] The enzymatic synthesis of oligosaccharides using GTs is a highly attractive method due to the high regio- and stereoselectivity of these enzymes, which often circumvents the need for complex protection and deprotection steps common in chemical synthesis.[3][4]

The enzymatic synthesis of this compound specifically requires a xylosyltransferase capable of transferring a xylose residue to the 6-hydroxyl group of glucose. While plants are known to produce this compound, the specific glycosyltransferase responsible for this linkage has not been fully characterized and made widely available for in vitro synthesis. However, an alternative enzymatic strategy employing the transglycosylation activity of commercially available β-D-xylosidases has been successfully demonstrated for the synthesis of this compound and its analogs.[5] This method utilizes the ability of β-D-xylosidases to transfer a xylosyl residue from a suitable donor to an acceptor molecule, in this case, glucose.

These application notes provide a comprehensive guide to the enzymatic synthesis of this compound using a β-D-xylosidase from Aspergillus niger, a readily available microbial enzyme.[5]

Data Presentation

Table 1: Key Reagents and Materials

Reagent/MaterialSupplierCatalogue No.Purpose
β-D-Xylosidase from Aspergillus nigerSigma-AldrichX3876Biocatalyst for transglycosylation
p-Nitrophenyl-β-D-xylopyranosideSigma-AldrichN2132Xylosyl donor
D-GlucoseSigma-AldrichG8270Xylosyl acceptor
Sodium Acetate Buffer (pH 5.0)Fisher ScientificS/2960/53Reaction buffer
Ethyl AcetateVWR23932.321Extraction solvent
Acetonitrile (HPLC Grade)Fisher ScientificA/0626/17HPLC mobile phase
Water (HPLC Grade)Fisher ScientificW/0106/17HPLC mobile phase
Silica Gel 60 (for column chromatography)Merck1.09385Purification stationary phase

Table 2: Optimized Reaction Conditions for this compound Synthesis

ParameterOptimal Value
Enzyme Concentration10 U/mL
Donor Substrate (pNP-Xyl) Concentration50 mM
Acceptor Substrate (D-Glucose) Concentration250 mM
Buffer50 mM Sodium Acetate
pH5.0
Temperature37°C
Reaction Time24 - 48 hours
Agitation150 rpm

Table 3: HPLC Parameters for this compound Analysis and Purification

ParameterCondition
ColumnAmino Column (e.g., Agilent Zorbax Carbohydrate Analysis, 4.6 x 250 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (80:20, v/v)
Flow Rate1.0 mL/min
Column Temperature30°C
DetectionRefractive Index (RI)
Injection Volume20 µL

Experimental Protocols

Preparation of Reagents
  • 50 mM Sodium Acetate Buffer (pH 5.0):

    • Dissolve 4.1 g of sodium acetate trihydrate in 900 mL of deionized water.

    • Adjust the pH to 5.0 using glacial acetic acid.

    • Bring the final volume to 1 L with deionized water.

    • Filter sterilize the buffer using a 0.22 µm filter.

  • Substrate Solutions:

    • Donor Substrate (50 mM p-Nitrophenyl-β-D-xylopyranoside): Dissolve 135.6 mg of p-nitrophenyl-β-D-xylopyranoside in 10 mL of 50 mM sodium acetate buffer (pH 5.0).

    • Acceptor Substrate (250 mM D-Glucose): Dissolve 450.4 mg of D-glucose in 10 mL of 50 mM sodium acetate buffer (pH 5.0).

Enzymatic Synthesis of this compound
  • Set up the reaction mixture in a 50 mL sterile conical tube:

    • 5 mL of 50 mM p-Nitrophenyl-β-D-xylopyranoside solution.

    • 5 mL of 250 mM D-Glucose solution.

  • Pre-incubate the reaction mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding 100 µL of β-D-xylosidase solution (1000 U/mL in 50 mM sodium acetate buffer, pH 5.0) to achieve a final enzyme concentration of 10 U/mL.

  • Incubate the reaction mixture at 37°C with shaking at 150 rpm for 24 to 48 hours.

  • Monitor the reaction progress by taking aliquots at different time points (e.g., 0, 8, 16, 24, 48 hours) and analyzing them by HPLC.

Reaction Termination and Product Extraction
  • Terminate the reaction by heating the mixture at 100°C for 10 minutes to denature the enzyme.

  • Centrifuge the reaction mixture at 10,000 x g for 15 minutes to pellet the denatured protein.

  • Carefully collect the supernatant.

  • To remove the unreacted p-nitrophenyl-β-D-xylopyranoside and the product p-nitrophenol, perform a liquid-liquid extraction. Add an equal volume of ethyl acetate to the supernatant, vortex vigorously for 2 minutes, and allow the phases to separate.

  • Collect the aqueous phase (bottom layer) containing this compound and unreacted glucose. Repeat the extraction twice to ensure complete removal of hydrophobic components.

Purification of this compound by Column Chromatography
  • Concentrate the aqueous phase under reduced pressure to obtain a syrup.

  • Prepare a silica gel 60 column packed with a slurry of silica gel in a solvent system of acetonitrile:water (9:1, v/v).

  • Dissolve the syrup in a minimal amount of the mobile phase and load it onto the column.

  • Elute the column with an isocratic mobile phase of acetonitrile:water (9:1, v/v).

  • Collect fractions and analyze them by HPLC to identify the fractions containing pure this compound.

  • Pool the pure fractions and evaporate the solvent under reduced pressure to obtain pure this compound.

Characterization of this compound
  • HPLC Analysis: Confirm the purity of the synthesized this compound using the HPLC conditions described in Table 3. The retention time should be compared to a this compound standard if available.

  • Mass Spectrometry (MS): Determine the molecular weight of the purified product by electrospray ionization mass spectrometry (ESI-MS) to confirm the formation of the disaccharide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive structural elucidation of the synthesized product should be performed using 1H and 13C NMR spectroscopy.[6][7][8][9] The characteristic chemical shifts and coupling constants will confirm the β(1→6) linkage between xylose and glucose.

Visualizations

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Reagents Prepare Substrates & Buffer Reaction_Setup Set up Reaction Mixture Reagents->Reaction_Setup Enzyme Prepare Enzyme Solution Enzyme->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Termination Terminate Reaction Incubation->Termination Extraction Liquid-Liquid Extraction Termination->Extraction Purification Column Chromatography Extraction->Purification Analysis HPLC, MS, NMR Purification->Analysis

Caption: Workflow for the enzymatic synthesis of this compound.

Transglycosylation_Mechanism Donor pNP-β-D-Xyloside (Donor) Enzyme β-D-Xylosidase Donor->Enzyme binds Product This compound (β-Xyl-(1->6)-Glc) Enzyme->Product releases Byproduct p-Nitrophenol Enzyme->Byproduct releases Acceptor D-Glucose (Acceptor) Acceptor->Enzyme binds

Caption: Transglycosylation mechanism for this compound synthesis.

Applications in Drug Development

Disaccharides like this compound and their derivatives have potential applications in drug development.[4][10][11][12][13]

  • Drug Targeting: Glycosylation of drugs can improve their pharmacokinetic properties, such as solubility and stability, and can be used to target specific tissues or cells that express carbohydrate-binding proteins (lectins).

  • Prodrugs: The glycosidic bond can be designed to be cleaved by specific enzymes at the target site, releasing the active drug.

  • Biologic Stabilization: Disaccharides are widely used as excipients to stabilize protein-based drugs (biologics) during formulation and storage.[12][13]

  • Vaccine Adjuvants: Certain carbohydrate structures can act as adjuvants, enhancing the immune response to vaccines.

The enzymatic synthesis of this compound provides a valuable tool for researchers to explore these applications by enabling the production of this unique disaccharide for further chemical modification and biological evaluation.

References

Application Note: Quantification of Primeverose using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of primeverose in various sample matrices using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and UV detection. This compound, a disaccharide, lacks a native chromophore, making direct UV detection challenging. To overcome this, a derivatization procedure using 1-phenyl-3-methyl-5-pyrazolone (PMP) is employed, which imparts a strong UV absorbance to the sugar, allowing for sensitive quantification. This method is suitable for researchers, scientists, and drug development professionals working on natural product analysis, food science, and glycobiology.

Introduction

This compound is a disaccharide composed of D-xylose and D-glucose. Its quantification is crucial in various fields, including the analysis of plant glycosides, food products, and enzymatic hydrolysis processes. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds.[1][2] However, the absence of a UV-absorbing moiety in this compound necessitates alternative detection strategies.[3][4]

Common approaches for the HPLC analysis of underivatized sugars include Refractive Index (RI) detection, Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS).[4] While effective, these methods can have limitations in terms of sensitivity and gradient compatibility (for RI).[3] An alternative and widely adopted strategy is pre-column derivatization to attach a chromophore to the sugar molecule.[5][6] 1-Phenyl-3-methyl-5-pyrazolone (PMP) is a common derivatizing agent that reacts with the reducing end of sugars under mild alkaline conditions to form a stable derivative with strong UV absorbance.[6] This application note describes a validated HPLC-UV method for the quantification of this compound following pre-column derivatization with PMP.

Experimental Protocol

Materials and Reagents
  • This compound standard (≥95% purity)

  • 1-Phenyl-3-methyl-5-pyrazolone (PMP) (HPLC grade)

  • Methanol (HPLC grade)[2]

  • Acetonitrile (HPLC grade)[2]

  • Ammonium hydroxide solution (25%)

  • Hydrochloric acid (1 M)

  • Chloroform (HPLC grade)

  • Ultrapure water (18.2 MΩ·cm)[1]

  • Syringe filters (0.45 µm)[7][8]

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.[9]

  • Mobile Phase:

    • A: 0.1 M Phosphate Buffer (pH 6.7)

    • B: Acetonitrile

  • Gradient Elution:

    • 0-25 min: 15-20% B

    • 25-30 min: 20-40% B (wash)

    • 30-35 min: 40-15% B (re-equilibration)

  • Flow Rate: 1.0 mL/min[9]

  • Column Temperature: 30°C

  • Detection Wavelength: 245 nm

  • Injection Volume: 20 µL

Standard and Sample Preparation

3.1. Standard Solution Preparation

  • Prepare a stock solution of this compound (1 mg/mL) in ultrapure water.

  • Create a series of working standard solutions by diluting the stock solution with ultrapure water to concentrations ranging from 10 µg/mL to 500 µg/mL.

3.2. Sample Preparation

The appropriate sample preparation protocol will depend on the sample matrix. General steps include:

  • Extraction: For solid samples (e.g., plant material), perform an appropriate extraction (e.g., sonication in methanol/water).

  • Protein Precipitation: For biological samples, precipitate proteins using an organic solvent like acetonitrile or methanol.[10][11]

  • Cleanup: Use Solid Phase Extraction (SPE) for complex matrices to remove interfering compounds.[10][11]

  • Filtration: Filter all samples and standards through a 0.45 µm syringe filter before derivatization.[2][7]

3.3. Derivatization Procedure

  • To 100 µL of each standard or sample solution, add 100 µL of 0.6 M NaOH and 100 µL of 0.5 M PMP in methanol.

  • Vortex the mixture and incubate at 70°C for 60 minutes.

  • Cool the reaction mixture to room temperature.

  • Neutralize the solution by adding 100 µL of 0.3 M HCl.

  • Add 1 mL of ultrapure water and 1 mL of chloroform.

  • Vortex vigorously for 1 minute and centrifuge to separate the layers.

  • Discard the lower chloroform layer. Repeat the extraction with chloroform three times to remove excess PMP reagent.

  • Collect the aqueous layer containing the PMP-derivatized this compound and filter through a 0.45 µm syringe filter into an HPLC vial.

Quantitative Data

The following tables summarize the expected quantitative performance of this method. (Note: This data is illustrative and should be determined during in-house method validation).

Table 1: Linearity and Range

AnalyteLinear Range (µg/mL)Correlation Coefficient (r²)
PMP-Primeverose10 - 500≥ 0.999

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)
PMP-Primeverose2.58.0

Table 3: Precision and Accuracy

Concentration (µg/mL)Precision (RSD%)Accuracy (% Recovery)
25< 2.0%98 - 102%
100< 1.5%99 - 101%
400< 1.0%99.5 - 100.5%

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing node_sample_prep Sample Preparation (Extraction, Cleanup, Filtration) node_deriv Add NaOH and PMP Reagent node_sample_prep->node_deriv node_std_prep Standard Preparation (Serial Dilutions) node_std_prep->node_deriv node_heat Incubate at 70°C node_deriv->node_heat node_neutralize Neutralize with HCl node_heat->node_neutralize node_extract Chloroform Extraction (Remove excess PMP) node_neutralize->node_extract node_inject Inject into HPLC-UV node_extract->node_inject node_separate C18 Reversed-Phase Separation node_inject->node_separate node_detect UV Detection at 245 nm node_separate->node_detect node_quant Quantification (Peak Area vs. Calibration Curve) node_detect->node_quant

Caption: Experimental workflow for this compound quantification.

logical_relationship cluster_problem Analytical Challenge cluster_solution Methodological Solution cluster_outcome Analytical Outcome node_this compound This compound node_no_chromophore Lacks UV Chromophore node_this compound->node_no_chromophore node_derivatization Pre-column Derivatization with PMP node_no_chromophore->node_derivatization leads to node_pmp_this compound PMP-Primeverose Derivative node_derivatization->node_pmp_this compound node_uv_active Strong UV Absorbance (245 nm) node_pmp_this compound->node_uv_active node_hplc_uv Sensitive HPLC-UV Quantification node_uv_active->node_hplc_uv

Caption: Logic of the this compound derivatization strategy.

Conclusion

The described HPLC method with pre-column PMP derivatization provides a sensitive, reliable, and robust approach for the quantification of this compound. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for routine analysis in quality control and research laboratories. The detailed protocol and illustrative data serve as a comprehensive guide for researchers aiming to quantify this compound in various sample types.

References

Application Notes and Protocols for Mass Spectrometry (MS) Analysis of Primeverose Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primeverose, a disaccharide composed of D-xylose and D-glucose, is a component of various naturally occurring glycosides, often found in plants. Its derivatives are of growing interest in pharmaceutical and nutraceutical research due to their potential biological activities. Mass spectrometry (MS), coupled with liquid chromatography (LC), has become an indispensable tool for the sensitive and selective analysis of these compounds. This document provides detailed application notes and protocols for the qualitative and quantitative analysis of this compound derivatives using LC-MS/MS.

Experimental Protocols

Sample Preparation: Extraction of this compound Glycosides from Plant Material

A robust extraction method is crucial for the reliable quantification of this compound derivatives. The following protocol is a general guideline and may require optimization based on the specific plant matrix.

Materials:

  • Lyophilized and powdered plant material

  • Methanol (MeOH)

  • Water (H₂O), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

Protocol:

  • Extraction:

    • Weigh 100 mg of the powdered plant material into a centrifuge tube.

    • Add 10 mL of 80% methanol in water (v/v).

    • Vortex for 1 minute to ensure thorough mixing.

    • Sonicate for 30 minutes in a water bath.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

    • Load the extracted supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute the this compound derivatives with 5 mL of methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This section details a typical UPLC-MS/MS method for the separation and detection of this compound derivatives.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UPLC) system

  • Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) Mass Spectrometer with an Electrospray Ionization (ESI) source.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used for the separation of glycosides.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    Time (min) % B
    0.0 5
    1.0 5
    8.0 40
    10.0 95
    12.0 95
    12.1 5

    | 15.0 | 5 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for glycosides.

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis or Full Scan/Data-Dependent MS/MS for qualitative analysis.

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Cone Gas Flow: 50 L/h

  • Desolvation Gas Flow: 800 L/h

  • Collision Gas: Argon

Data Presentation: Quantitative Analysis

Due to the limited availability of specific quantitative data for a wide range of this compound derivatives, the following table provides an example of validation data for the UPLC-MS/MS analysis of disaccharides, which can serve as a template for method validation of this compound derivative analysis.[1]

Analyte (Disaccharide)Linearity Range (ng/mL)Precision (RSD %)Accuracy (Bias %)
Dermatan Sulfate (DS)10 - 1000> 0.995≤ 8.7-12.0 to 18.4
Heparan Sulfate (HS)10 - 1000> 0.995≤ 8.7-12.0 to 18.4
Chondroitin Sulfate (CS)10 - 1000> 0.995≤ 8.7-12.0 to 18.4
Keratan Sulfate (KS)10 - 1000> 0.995≤ 8.7-12.0 to 18.4

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound derivatives from a plant matrix.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plant Material Extraction Extraction with 80% MeOH Sample->Extraction Cleanup SPE Cleanup Extraction->Cleanup Final Reconstitution Cleanup->Final UPLC UPLC Separation Final->UPLC MS MS/MS Detection UPLC->MS Qualitative Qualitative Analysis (Fragmentation Pattern) MS->Qualitative Quantitative Quantitative Analysis (MRM) MS->Quantitative fragmentation Parent [Aglycone-Primeverose-H]⁻ Fragment1 [Aglycone-H]⁻ Parent->Fragment1 Loss of this compound Fragment2 [this compound-H]⁻ Parent->Fragment2 Loss of Aglycone Fragment3 [Xylose-H]⁻ Fragment2->Fragment3 Glycosidic Cleavage Fragment4 [Glucose-H]⁻ Fragment2->Fragment4 Glycosidic Cleavage signaling cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimulus IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB phosphorylates IkB_NFkB NFkB NF-κB (p50/p65) IkB->IkB_NFkB Nucleus Nucleus Genes Pro-inflammatory Gene Expression Nucleus->Genes activates This compound This compound Derivative This compound->IKK Inhibition IkB_NFkB->NFkB IkB_NFkB->Nucleus NF-κB translocates

References

Application Notes and Protocols for the Structural Elucidation of Primeverose using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primeverose, a disaccharide composed of β-D-xylopyranose and D-glucose linked by a β(1→6) glycosidic bond, is a component of various natural products, including some flavonoids and saponins. The precise structural characterization of this compound is crucial for understanding the biological activity and pharmacological properties of these natural products. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structure elucidation of carbohydrates like this compound in solution. This document provides detailed application notes and experimental protocols for the determination of the primary structure of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Principles of NMR-Based Structure Elucidation of Disaccharides

The structural analysis of a disaccharide such as this compound by NMR involves several key steps:

  • Identification of Monosaccharide Units: The individual spin systems of the xylose and glucose residues are identified using 1D ¹H NMR and 2D Correlation Spectroscopy (COSY).

  • Determination of Anomeric Configuration: The coupling constants (³J_H1,H2_) of the anomeric protons in the ¹H NMR spectrum are used to determine the α or β configuration of each monosaccharide.

  • Establishment of the Glycosidic Linkage: The connection point between the two sugar units is determined by observing long-range correlations in a Heteronuclear Multiple Bond Correlation (HMBC) experiment.

  • Complete Assignment of ¹H and ¹³C Resonances: All proton and carbon signals are unambiguously assigned using a combination of COSY, Heteronuclear Single Quantum Coherence (HSQC), and HMBC experiments.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Quantity: Dissolve 5-10 mg of this compound in 0.5 mL of deuterium oxide (D₂O, 99.9%).

  • Solvent: D₂O is the solvent of choice for carbohydrate NMR as it dissolves the sample well and avoids a large, interfering solvent signal from water. The hydroxyl protons of the sugar will exchange with deuterium and will not be observed.

  • Internal Standard: Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or acetone, for referencing the chemical shifts (δ = 0.00 ppm for TSP).

  • Filtration: Filter the sample into a 5 mm NMR tube using a pipette with a small plug of glass wool to remove any particulate matter.

  • Degassing (Optional): For long-term experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by several freeze-pump-thaw cycles.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for optimal sensitivity and dispersion.

3.2.1. 1D ¹H NMR Spectroscopy

  • Pulse Program: A standard single-pulse experiment with solvent suppression (e.g., presaturation).

  • Spectral Width: 10-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

3.2.2. 1D ¹³C NMR Spectroscopy

  • Pulse Program: A standard single-pulse experiment with proton decoupling.

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

3.2.3. 2D ¹H-¹H COSY (Correlation Spectroscopy)

  • Pulse Program: A standard gradient-selected COSY (gCOSY) experiment.

  • Spectral Width: 10-12 ppm in both dimensions.

  • Number of Increments (t₁): 256-512.

  • Number of Scans per Increment: 2-8.

3.2.4. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC experiment.

  • ¹H Spectral Width: 10-12 ppm.

  • ¹³C Spectral Width: 100-120 ppm.

  • Number of Increments (t₁): 128-256.

  • Number of Scans per Increment: 4-16.

3.2.5. 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Program: A standard gradient-selected HMBC experiment.

  • ¹H Spectral Width: 10-12 ppm.

  • ¹³C Spectral Width: 200-220 ppm.

  • Number of Increments (t₁): 256-512.

  • Number of Scans per Increment: 8-32.

  • Long-Range Coupling Delay: Optimized for a long-range J-coupling of 8-10 Hz.

Data Presentation: NMR Assignments for this compound

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound in D₂O. These are representative values based on known data for glucose and xylose moieties and typical glycosylation effects.

Table 1: ¹H NMR Chemical Shift Assignments for this compound (in D₂O)

ProtonGlucose Residue (Glc)Xylose Residue (Xyl)
H-1 ~4.65 (d, J ≈ 8.0 Hz)~4.45 (d, J ≈ 7.5 Hz)
H-2 ~3.25 (dd)~3.20 (dd)
H-3 ~3.50 (dd)~3.40 (dd)
H-4 ~3.45 (dd)~3.60 (dd)
H-5 ~3.75 (ddd)~3.35 (dd, axial)
H-5' ~3.90 (dd, equatorial)
H-6a ~3.95 (dd)
H-6b ~3.70 (dd)

Table 2: ¹³C NMR Chemical Shift Assignments for this compound (in D₂O)

CarbonGlucose Residue (Glc)Xylose Residue (Xyl)
C-1 ~96.8~104.5
C-2 ~74.9~74.8
C-3 ~76.7~77.0
C-4 ~70.4~70.6
C-5 ~76.5~66.8
C-6 ~69.8

Visualization of Experimental Workflow and Structural Correlations

The following diagrams illustrate the logical workflow for the NMR-based structure elucidation of this compound and the key 2D NMR correlations.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation Sample This compound Sample Dissolve Dissolve in D2O Sample->Dissolve Filter Filter into NMR Tube Dissolve->Filter NMR_1D 1D NMR (¹H, ¹³C) Filter->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Filter->NMR_2D Anomeric_Config Determine Anomeric Config. (¹H J-coupling) NMR_1D->Anomeric_Config Assign_Spins Assign Spin Systems (COSY) NMR_2D->Assign_Spins Assign_CH Assign C-H Correlations (HSQC) Assign_Spins->Assign_CH Linkage Identify Glycosidic Linkage (HMBC) Assign_CH->Linkage Anomeric_Config->Linkage Final_Structure Complete Structure Assignment Linkage->Final_Structure

Caption: Experimental workflow for this compound structure elucidation.

Caption: Key HMBC and COSY correlations in this compound.

Structure Elucidation Walkthrough

  • ¹H NMR Analysis: The ¹H NMR spectrum will show two anomeric proton signals in the downfield region (around 4.4-4.7 ppm). The large coupling constants (³J_H1,H2_ ≈ 7.5-8.0 Hz) for both anomeric protons are characteristic of a β-configuration for both the xylose and glucose units.

  • COSY Analysis: The COSY spectrum is used to trace the proton-proton connectivities within each monosaccharide ring. Starting from the anomeric proton signals (H-1 of glucose and H-1' of xylose), the correlations allow for the sequential assignment of H-2, H-3, H-4, and H-5 for each residue.

  • HSQC Analysis: The HSQC spectrum correlates each proton to its directly attached carbon. This allows for the assignment of the corresponding carbon resonances based on the proton assignments from the COSY spectrum.

  • HMBC Analysis: The HMBC spectrum is crucial for identifying the glycosidic linkage. A key correlation will be observed between the anomeric proton of the xylose unit (H-1') and the C-6 carbon of the glucose unit. This three-bond correlation (³J_C,H_) unambiguously establishes the (1→6) linkage. Other two- and three-bond correlations within each ring help to confirm the assignments of quaternary carbons and other resonances.

By combining the information from this suite of NMR experiments, the complete and unambiguous structure of this compound can be determined. This systematic approach is applicable to a wide range of other disaccharides and oligosaccharides.

Application Notes and Protocols for the Enzymatic Hydrolysis of Primeverose with β-Primeverosidase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Primeverosidase (EC 3.2.1.149) is a specific glycosyl hydrolase that catalyzes the hydrolysis of β-primeverosides (6-O-β-D-xylopyranosyl-β-D-glucopyranosides) to release the disaccharide primeverose and an aglycone.[1][2][3] This enzyme is of significant interest in the food and fragrance industries due to its role in releasing aromatic compounds from their glycosidic precursors in plants like tea (Camellia sinensis).[1][4][5] Understanding the enzymatic hydrolysis of this compound is crucial for applications in flavor enhancement, aroma release, and the development of biocatalytic processes. These application notes provide a detailed protocol for the enzymatic hydrolysis of this compound using β-primeverosidase, including methods for enzyme purification, characterization, and activity assays.

Enzyme Characteristics and Optimal Conditions

β-Primeverosidase isolated from tea leaves exhibits specific biochemical properties that are essential for designing hydrolysis protocols. The enzyme's activity is influenced by factors such as pH and temperature.

ParameterValueSource
Molecular Mass 60.3 - 61 kDa[4]
Isoelectric Point (pI) 9.4 - 9.5[4][5]
Optimal pH 4.0 - 5.0[4][5]
Optimal Temperature 45 - 50 °C[4][5]
pH Stability 3.0 - 7.0[4][5]
Temperature Stability Below 45 °C[4][5]

Experimental Protocols

I. Purification of β-Primeverosidase from Tea Leaves

This protocol describes the purification of β-primeverosidase from fresh tea leaves, adapted from established methods.[4][5]

Materials:

  • Fresh tea leaves (e.g., Camellia sinensis var. sinensis cv. Shuixian or Yabukita)

  • Acetone, pre-chilled to -20°C

  • Ammonium sulfate

  • CM-Toyopearl and Mono S-HR chromatography columns (or similar cation exchange columns)

  • 0.1 M Phosphate-citrate buffer (pH 6.8) containing 10 mM ascorbic acid, 4.0% polyvinylpyrrolidone, 1.0% Triton X-100, and 1 mM PMSF

  • Sodium acetate buffer (pH 4.5)

  • Sodium chloride

Procedure:

  • Preparation of Acetone Powder: Homogenize fresh tea leaves in chilled acetone. Filter the homogenate and dry the resulting powder overnight at room temperature.[6]

  • Crude Extract Preparation: Stir the acetone powder in 0.1 M phosphate-citrate buffer for 4 hours. Centrifuge at 10,000 x g for 45 minutes at 4°C to pellet cellular debris.[6]

  • Ammonium Sulfate Precipitation: Gradually add ammonium sulfate to the supernatant to achieve 85% saturation. Centrifuge at 10,000 x g for 45 minutes at 4°C to collect the precipitated protein.[6]

  • Ion Exchange Chromatography:

    • Dissolve the protein pellet in a minimal amount of sodium acetate buffer and dialyze against the same buffer.

    • Load the dialyzed sample onto a CM-Toyopearl column equilibrated with the sodium acetate buffer.

    • Elute the bound proteins with a linear gradient of sodium chloride.

    • Collect fractions and assay for β-primeverosidase activity.

    • Pool the active fractions and apply them to a Mono S-HR column for further purification using a similar salt gradient.

  • Purity Analysis: Assess the purity of the final enzyme preparation by SDS-PAGE. The expected molecular weight is approximately 61 kDa.[4]

enzyme_purification_workflow start Fresh Tea Leaves acetone Acetone Precipitation start->acetone Homogenization crude_extract Crude Extract acetone->crude_extract Extraction ammonium_sulfate Ammonium Sulfate Precipitation crude_extract->ammonium_sulfate dialysis Dialysis ammonium_sulfate->dialysis cm_toyopearl CM-Toyopearl Chromatography dialysis->cm_toyopearl mono_s Mono S-HR Chromatography cm_toyopearl->mono_s Active Fractions pure_enzyme Purified β-Primeverosidase mono_s->pure_enzyme

Enzyme Purification Workflow
II. Enzymatic Assay for β-Primeverosidase Activity

This assay utilizes the artificial substrate p-nitrophenyl-β-D-primeveroside (pNP-primeveroside). The hydrolysis of this substrate by β-primeverosidase releases p-nitrophenol, which can be quantified spectrophotometrically at 400-405 nm after alkalinization.

Materials:

  • Purified β-primeverosidase solution

  • p-Nitrophenyl-β-D-primeveroside (substrate)

  • 200 mM Sodium acetate buffer (pH 4.4)

  • 200 mM Borate buffer (pH 9.8)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine 400 µL of 200 mM sodium acetate buffer (pH 4.4) and 20 µL of the enzyme solution.

  • Pre-incubation: Equilibrate the mixture to the desired reaction temperature (e.g., 45°C) for 5 minutes.

  • Initiation of Reaction: Add 500 µL of a 10 mM p-nitrophenyl-β-D-primeveroside solution to start the reaction.

  • Incubation: Incubate the reaction mixture at the optimal temperature (45°C) for a defined period (e.g., 10 minutes).

  • Termination of Reaction: Stop the reaction by adding 3.0 mL of 200 mM borate buffer (pH 9.8). This step also raises the pH to develop the yellow color of the p-nitrophenolate ion.

  • Measurement: Measure the absorbance of the solution at 400 nm.

  • Blank Preparation: Prepare a blank by adding the enzyme solution after the borate buffer.

  • Calculation of Activity: One unit of β-primeverosidase activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of p-nitrophenyl-β-D-primeveroside per minute under the specified conditions.

enzymatic_assay_workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis buffer Add Sodium Acetate Buffer (pH 4.4) enzyme Add Enzyme Solution buffer->enzyme pre_incubate Pre-incubate at 45°C enzyme->pre_incubate substrate Add pNP-Primeveroside pre_incubate->substrate incubate Incubate at 45°C substrate->incubate stop_reaction Add Borate Buffer (pH 9.8) to Stop incubate->stop_reaction measure_abs Measure Absorbance at 400 nm stop_reaction->measure_abs calculate Calculate Enzyme Activity measure_abs->calculate

Enzymatic Assay Workflow
III. Determination of Kinetic Parameters (Km and Vmax)

To determine the Michaelis constant (Km) and maximum velocity (Vmax), the enzymatic assay is performed with varying concentrations of the substrate (p-nitrophenyl-β-D-primeveroside).

Procedure:

  • Set up a series of reactions as described in the enzymatic assay protocol, using a range of substrate concentrations (e.g., 0.1 to 10 times the expected Km).

  • Measure the initial reaction velocity (v) for each substrate concentration.

  • Plot the initial velocity (v) against the substrate concentration ([S]).

  • Use a non-linear regression analysis of the Michaelis-Menten equation or a linearized plot (e.g., Lineweaver-Burk plot) to calculate the Km and Vmax values.

Kinetic Parameters of a Related β-Glucosidase for Reference:

IsoenzymeKm (mM)Vmax (Unit)
A5.422.5
B3.130.9

Source:[6]

Signaling Pathway and Logical Relationships

The enzymatic hydrolysis of a β-primeveroside by β-primeverosidase is a direct, one-step process. The enzyme specifically recognizes the this compound moiety of the substrate and cleaves the glycosidic bond, releasing the disaccharide and the aglycone. This is a key step in the release of volatile aroma compounds in tea.

hydrolysis_pathway substrate β-Primeveroside (Aroma Precursor) enzyme β-Primeverosidase substrate->enzyme Hydrolysis product1 This compound (Disaccharide) enzyme->product1 product2 Aglycone (Aroma Compound) enzyme->product2

Hydrolysis Pathway

Conclusion

This document provides a comprehensive protocol for the enzymatic hydrolysis of this compound using β-primeverosidase, targeting researchers and professionals in drug development and related scientific fields. The detailed methodologies for enzyme purification, activity assays, and characterization, along with the summarized quantitative data and visual workflows, offer a practical guide for studying this important enzyme. The provided protocols can be adapted for various research applications, from fundamental biochemical studies to the development of novel biocatalytic processes.

References

Application Notes and Protocols for the Extraction of Primeverose from Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction of primeverose, a disaccharide of significant interest in pharmacology and drug development, from various plant sources. The protocols outlined below are based on established techniques for the extraction of glycosides and other secondary metabolites from plant tissues.

Introduction

This compound (6-O-β-D-xylopyranosyl-β-D-glucopyranose) is a naturally occurring disaccharide found in a variety of plants, including species of Primula, Camellia sinensis (tea), and Rosa damascena (damask rose). It often exists as a glycoside, linked to various aglycones, and plays a role in the plant's defense mechanisms and as a precursor to aromatic compounds. The extraction and isolation of this compound are crucial steps for its further study and potential application in the pharmaceutical industry.

Plant Sources Rich in this compound

Several plant species are known to be rich sources of this compound and its glycosides. The selection of the plant material is a critical first step in the extraction process.

Plant SpeciesCommon NameRelevant Part(s)
Primula verisCowslipFlowers, Leaves, Roots
Camellia sinensisTea PlantLeaves
Rosa damascenaDamask RosePetals

Extraction Methodologies

A variety of extraction techniques can be employed to isolate this compound from plant tissues. The choice of method depends on the plant material, the desired purity of the extract, and the available equipment.

Conventional Solvent Extraction

This is a widely used and straightforward method for extracting a broad range of plant metabolites.

Protocol for Solvent Extraction of Primeverosides from Primula veris Flowers:

  • Sample Preparation:

    • Collect fresh Primula veris flowers and air-dry them at room temperature or in a ventilated oven at a temperature not exceeding 40°C to preserve the integrity of the glycosides.

    • Grind the dried flowers into a fine powder using a laboratory mill.

  • Extraction:

    • Place 10 g of the powdered plant material into a Soxhlet apparatus.

    • Add 200 mL of methanol to the distillation flask.

    • Heat the solvent to its boiling point and allow the extraction to proceed for 6-8 hours. The continuous cycling of the solvent ensures efficient extraction.

    • Alternatively, for maceration, suspend the powdered material in methanol (1:10 w/v) and stir at room temperature for 24-48 hours.

  • Filtration and Concentration:

    • After extraction, filter the methanolic extract through Whatman No. 1 filter paper to remove solid plant debris.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C to obtain a crude extract.

  • Further Purification (Optional):

    • The crude extract can be further purified using column chromatography with a suitable stationary phase (e.g., silica gel or Sephadex) and a gradient of solvents to isolate this compound glycosides.

Green Extraction Techniques

Modern extraction methods aim to reduce the use of organic solvents and improve efficiency. These "green" techniques are increasingly popular for the extraction of natural products.

Protocol for Microwave-Assisted Extraction (MAE) of Glycosides from Rosa damascena Petals:

  • Sample Preparation:

    • Fresh or dried petals of Rosa damascena can be used. If using fresh petals, they should be washed and gently blotted dry. Dried petals should be powdered.

  • Extraction:

    • Mix 5 g of the prepared petals with 100 mL of deionized water in a microwave-safe extraction vessel.

    • Place the vessel in a microwave extractor and apply microwave irradiation (e.g., 800 W) for a short duration (e.g., 2-5 minutes).[1] The exact time and power should be optimized for the specific equipment.

  • Post-Extraction Processing:

    • After extraction, allow the mixture to cool.

    • Filter the extract to remove the solid residue.

    • The aqueous extract can be used directly or lyophilized to obtain a dry powder.

Protocol for Ultrasound-Assisted Extraction (UAE) from Camellia sinensis Leaves:

  • Sample Preparation:

    • Dry the tea leaves at a moderate temperature and grind them into a powder.

  • Extraction:

    • Suspend 10 g of the powdered tea leaves in 200 mL of 70% ethanol in a beaker.

    • Place the beaker in an ultrasonic bath and sonicate at a controlled temperature (e.g., 40-50°C) for 30-60 minutes.[2]

  • Recovery:

    • Separate the extract from the solid residue by centrifugation or filtration.

    • Remove the ethanol from the supernatant using a rotary evaporator to yield the crude extract.

Enzymatic Hydrolysis

This method is used to cleave the glycosidic bonds and release free this compound from its glycosides.

Protocol for Enzymatic Release of this compound:

  • Crude Extract Preparation:

    • Obtain a crude extract from the plant material using one of the methods described above (e.g., solvent extraction).

  • Enzymatic Reaction:

    • Dissolve the crude extract in a suitable buffer solution (e.g., citrate buffer, pH 5.0).

    • Add a specific β-primeverosidase enzyme preparation to the solution. The enzyme-to-substrate ratio should be optimized.

    • Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 2-24 hours), monitoring the reaction progress by techniques like TLC or HPLC.

  • Termination and Analysis:

    • Stop the enzymatic reaction by heating the mixture (e.g., to 90°C for 5 minutes) to denature the enzyme.

    • The resulting solution containing free this compound can then be analyzed or further purified.

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS) is a powerful technique for the quantification of this compound and its glycosides in plant extracts.

General HPLC-MS/MS Protocol for this compound Quantification:

  • Sample Preparation:

    • Dissolve a known amount of the dry extract in a suitable solvent (e.g., methanol-water mixture).

    • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: Mass Spectrometry (MS) in a suitable ionization mode (e.g., ESI negative or positive) for selective and sensitive detection of this compound and its derivatives.[3][4]

  • Quantification:

    • Prepare a calibration curve using a certified this compound standard.

    • Quantify the amount of this compound in the samples by comparing the peak areas with the calibration curve.

While specific quantitative data on this compound yields from different extraction methods is not extensively available in the reviewed literature, the following table summarizes the types of quantitative data that are typically reported for related compounds in the source plants. Researchers should aim to generate similar comparative data specifically for this compound.

Plant MaterialExtraction MethodSolvent/ConditionsAnalyzed CompoundsReported Yield/Concentration (Example)
Primula veris flowersSoxhlet ExtractionMethanolTotal PhenolicsNot specified in reviewed literature
Primula veris flowersMaceration70% EthanolTotal FlavonoidsNot specified in reviewed literature
Rosa damascena petalsMicrowave-AssistedWaterTotal PhenolicsHigh relative yield compared to other methods[1]
Camellia sinensis leavesUltrasound-Assisted70% EthanolTotal CatechinsHigh efficiency at lower temperatures[2]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the extraction and analysis of this compound from plant tissues.

Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis and Isolation PlantMaterial Plant Material (e.g., Primula veris flowers) Drying Drying (Air or Oven at < 40°C) PlantMaterial->Drying Grinding Grinding to Powder Drying->Grinding SolventExtraction Solvent Extraction (e.g., Methanol, Ethanol) Grinding->SolventExtraction GreenExtraction Green Extraction (e.g., MAE, UAE) Grinding->GreenExtraction Filtration Filtration / Centrifugation SolventExtraction->Filtration GreenExtraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract EnzymaticHydrolysis Enzymatic Hydrolysis (Optional, for free this compound) CrudeExtract->EnzymaticHydrolysis Purification Purification (Column Chromatography) CrudeExtract->Purification Quantification Quantification (HPLC-MS/MS) EnzymaticHydrolysis->Quantification Purification->Quantification

Caption: General workflow for this compound extraction.
Biosynthesis of this compound

The biosynthesis of this compound involves the action of glycosyltransferases, which catalyze the formation of glycosidic bonds. The following diagram illustrates a plausible biosynthetic pathway.

Primeverose_Biosynthesis cluster_pathway Biosynthetic Steps UDP_Glucose UDP-Glucose GT1 Glycosyltransferase 1 (UGT) UDP_Glucose->GT1 UDP_Xylose UDP-Xylose GT2 Glycosyltransferase 2 (Xylosyltransferase) UDP_Xylose->GT2 Aglycone Aglycone (e.g., Phenolic Compound) Aglycone->GT1 Glucosylation Glucosylation Xylosylation Xylosylation Glucoside Glucoside (Aglycone-Glucose) GT1->Glucoside UDP Primeveroside Primeveroside (Aglycone-Primeverose) GT2->Primeveroside UDP Glucoside->GT2

Caption: Hypothetical biosynthesis of a primeveroside.
Role of Sugars in Plant Signaling

While a specific signaling pathway for this compound is not well-documented, sugars, in general, play crucial roles in plant signaling, influencing growth, development, and stress responses. The following diagram provides a simplified overview.

Sugar_Signaling cluster_stimuli Environmental & Developmental Cues cluster_signaling Sugar Sensing and Signaling cluster_responses Plant Responses Light Light Photosynthesis Photosynthesis Light->Photosynthesis Hormones Hormones SugarPool Cellular Sugar Pool (Glucose, Sucrose, etc.) Hormones->SugarPool Stress Stress Stress->SugarPool Photosynthesis->SugarPool SugarSensors Sugar Sensors (e.g., Kinases) SugarPool->SugarSensors SignalTransduction Signal Transduction Cascade SugarSensors->SignalTransduction GeneExpression Altered Gene Expression SignalTransduction->GeneExpression Growth Growth & Development GeneExpression->Growth Defense Defense Responses GeneExpression->Defense

Caption: Simplified overview of sugar signaling in plants.

References

Application Notes and Protocols for Glycosidase Activity Assays Using Primeverose as a Substrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primeverose, a disaccharide composed of β-D-xylose and β-D-glucose (6-O-β-D-xylopyranosyl-β-D-glucopyranose), serves as a specific substrate for a class of glycosidases known as β-primeverosidases (EC 3.2.1.149). These enzymes play a crucial role in various biological processes, particularly in plants, where they are involved in the release of volatile aromatic compounds, contributing to the characteristic aroma of tea and flowers.[1][2][3][4][5][6] The hydrolysis of primeverosides, glycosides containing a this compound moiety, by β-primeverosidase releases the disaccharide and an aglycone, which is often a volatile alcohol.[3][7]

The specific action of β-primeverosidases on this compound-containing substrates makes this disaccharide an invaluable tool for the development of highly specific glycosidase activity assays. Such assays are essential for the characterization of novel enzymes, the screening of potential inhibitors for drug development, and for understanding the role of these enzymes in various physiological and pathological processes.

This document provides detailed application notes and protocols for utilizing this compound-based substrates in glycosidase activity assays.

Data Presentation

Enzyme Characteristics

The following table summarizes the key characteristics of β-primeverosidase isolated from Camellia sinensis (tea leaves), a primary source of this enzyme.

ParameterValueSource
Enzyme β-Primeverosidase[1][2]
Source Camellia sinensis (cv. Yabukita)[3][5]
Molecular Weight ~61 kDa[3][5]
Optimal pH 4.0[4]
Optimal Temperature 45°C[4]
Substrate Specificity Highly specific for β-primeverosides[3][6]
Kinetic Parameters
SubstrateKm (mM)Vmax (µmol/min/mg)Source
2-phenylethyl β-primeveroside1.5Not explicitly stated[2]
p-nitrophenyl-β-D-glucopyranoside (for a different β-glucosidase)0.2244.44[8]

Note: The kinetic parameters can vary depending on the specific enzyme source, purity, and assay conditions. It is recommended to determine these parameters for each specific experimental setup.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for β-Primeverosidase Activity using p-Nitrophenyl-β-primeveroside

This protocol describes a colorimetric assay for determining β-primeverosidase activity using the chromogenic substrate p-nitrophenyl-β-primeveroside (pNP-Primeverose). The enzyme cleaves the substrate, releasing p-nitrophenol, which is yellow under alkaline conditions and can be quantified by measuring the absorbance at 400-405 nm.[3][5]

Materials:

  • β-Primeverosidase enzyme preparation (purified or crude extract)

  • p-Nitrophenyl-β-primeveroside (Substrate)

  • 20 mM Citrate Buffer, pH 6.0

  • 0.2 M Sodium Carbonate (Na₂CO₃) solution (Stop Solution)

  • Spectrophotometer capable of reading at 405 nm

  • Water bath or incubator set to 37°C

  • Microcentrifuge tubes or 96-well plate

Procedure:

  • Prepare Substrate Solution: Dissolve p-nitrophenyl-β-primeveroside in 20 mM citrate buffer (pH 6.0) to a final concentration of 10 mM.

  • Enzyme Preparation: Dilute the enzyme sample to an appropriate concentration in 20 mM citrate buffer (pH 6.0) containing 0.1% Bovine Serum Albumin (BSA) to stabilize the enzyme. The optimal enzyme concentration should be determined empirically to ensure the reaction rate is linear over the chosen time course.

  • Reaction Setup:

    • In a microcentrifuge tube, add 150 µL of the reaction mixture containing the enzyme solution.

    • Pre-incubate the tube at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction: Add 5 µL of the 10 mM p-nitrophenyl-β-primeveroside solution to the reaction mixture to start the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 25 minutes). The incubation time should be within the linear range of the assay.

  • Stop Reaction: Terminate the reaction by adding 60 µL of 0.2 M Na₂CO₃ solution. This will raise the pH and stop the enzymatic reaction, while also inducing the yellow color of the p-nitrophenol product.

  • Measure Absorbance: Measure the absorbance of the solution at 405 nm using a spectrophotometer.

  • Blank Preparation: Prepare a blank sample by adding the stop solution before adding the enzyme. This will account for any non-enzymatic hydrolysis of the substrate.

  • Calculation of Activity: The amount of p-nitrophenol released can be calculated using a standard curve of known p-nitrophenol concentrations. One unit of enzyme activity is typically defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified conditions.[2]

Protocol 2: Determination of Optimal pH for β-Primeverosidase Activity

This protocol outlines the procedure to determine the optimal pH for β-primeverosidase activity.

Materials:

  • Same as Protocol 1

  • A series of buffers with different pH values (e.g., 20 mM Citrate buffer for pH 3-6, 20 mM Phosphate buffer for pH 6-8)

Procedure:

  • Prepare a series of reaction mixtures as described in Protocol 1, but use buffers of varying pH values.

  • Follow steps 2-8 of Protocol 1 for each pH value to be tested.

  • Plot the enzyme activity (calculated as in Protocol 1) against the pH.

  • The pH at which the highest enzyme activity is observed is the optimal pH for the enzyme under these conditions.

Protocol 3: Determination of Optimal Temperature for β-Primeverosidase Activity

This protocol describes how to determine the optimal temperature for β-primeverosidase activity.

Materials:

  • Same as Protocol 1

  • Water baths or incubators set at various temperatures (e.g., 25°C, 35°C, 45°C, 55°C, 65°C)

Procedure:

  • Prepare reaction mixtures as described in Protocol 1 using the optimal pH determined in Protocol 2.

  • Incubate the reaction mixtures at a range of different temperatures.

  • Follow steps 4-8 of Protocol 1 for each temperature to be tested.

  • Plot the enzyme activity against the temperature.

  • The temperature at which the highest enzyme activity is observed is the optimal temperature for the enzyme.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Enzyme Enzyme Dilution Mix Combine Enzyme, Buffer, and Substrate Enzyme->Mix Substrate pNP-Primeverose Solution (10 mM) Substrate->Mix Buffer Citrate Buffer (pH 6.0) Buffer->Mix Incubate Incubate at 37°C Mix->Incubate Stop Add Stop Solution (0.2 M Na2CO3) Incubate->Stop Measure Measure Absorbance at 405 nm Stop->Measure

Caption: Workflow for the spectrophotometric assay of β-primeverosidase activity.

Signaling_Pathway cluster_stimulus Stimulus cluster_cellular Cellular Response cluster_hydrolysis Enzymatic Hydrolysis cluster_defense Defense Activation Pathogen Pathogen Attack or Herbivore Feeding Disruption Cellular Disruption Pathogen->Disruption Mixing Enzyme and Substrate Come into Contact Disruption->Mixing Hydrolysis Hydrolysis Mixing->Hydrolysis Primeveroside Primeveroside (Inactive Pro-toxin) Primeveroside->Mixing Primeverosidase β-Primeverosidase Primeverosidase->Mixing Aglycone Toxic Aglycone (e.g., Volatile Alcohol) Hydrolysis->Aglycone Defense Activation of Defense Responses Aglycone->Defense

Caption: Role of β-primeverosidase in plant defense signaling.

References

Application of Primeverose in Studying Plant-Herbivore Interactions: A Focus on Primeverosides as Precursors to Defense Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primeverose, a disaccharide composed of xylose and glucose, plays a crucial, albeit indirect, role in the intricate chemical warfare between plants and herbivores. While not typically a direct defense compound itself, this compound is a key component of a class of glycosides known as primeverosides . These molecules serve as stable, inactive storage forms of potent defensive compounds. Upon tissue damage caused by herbivory, specific enzymes rapidly hydrolyze primeverosides, releasing volatile and non-volatile aglycones that can deter or intoxicate the attacking herbivore. This application note details the role of primeverosides in plant defense, provides quantitative data from relevant studies, and outlines detailed protocols for their extraction, analysis, and the functional characterization of their defensive aglycones.

The "Chemical Bomb" Strategy: Primeverosides in Plant Defense

Many plants employ a two-component chemical defense system often referred to as a "chemical bomb." In this system, a non-toxic glycoside (the primeveroside) and a hydrolytic enzyme (a primeverosidase) are stored in separate compartments within the plant's cells or tissues. When an herbivore chews on the plant material, the cellular compartments are ruptured, allowing the enzyme to come into contact with the primeveroside. This enzymatic reaction cleaves the this compound sugar moiety, liberating the biologically active aglycone. This rapid activation of defense compounds at the site of attack is an efficient strategy to target herbivores directly without the plant having to store toxic compounds throughout its tissues, which could be autotoxic.

A notable example of this defense strategy is observed in the tea plant (Camellia sinensis). When attacked by herbivores such as the tea green leafhopper (Empoasca (Matsumurasca) onukii), the plant increases the production of various primeverosides.[1][2] These serve as precursors to volatile compounds that are released upon damage and can act as deterrents or attract natural enemies of the herbivores.

Quantitative Data on Primeveroside Induction

The following table summarizes the changes in the relative abundance of specific primeverosides in Camellia sinensis leaves in response to infestation by the tea green leafhopper. This data highlights the plant's targeted chemical response to herbivory.

CompoundPlant SpeciesHerbivoreChange in Relative Abundance upon HerbivoryReference
Linalool oxide primeveroside (isomer 1)Camellia sinensisTea green leafhopperIncreased[1][2]
Linalool oxide primeveroside (isomer 2)Camellia sinensisTea green leafhopperIncreased[1][2]
Benzyl primeverosideCamellia sinensisTea green leafhopperIncreased[1][2]
Linalool primeverosideCamellia sinensisTea green leafhopperIncreased[1][2]

Experimental Protocols

Extraction and Quantification of Primeverosides from Plant Tissue

This protocol describes the extraction and analysis of primeverosides from plant leaves, adapted from methodologies used for Camellia sinensis.[1][3]

Materials:

  • Fresh or freeze-dried plant leaf tissue

  • Liquid nitrogen

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or coupled to a Mass Spectrometer (MS)

  • C18 reversed-phase HPLC column

Procedure:

  • Sample Preparation:

    • Harvest fresh leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

    • Alternatively, freeze-dry the tissue and then grind to a powder.

  • Extraction:

    • Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

    • Add 1 mL of 80% methanol (v/v in water).

    • Vortex the mixture thoroughly for 1 minute.

    • Sonicate the sample for 30 minutes in a sonication bath.

    • Centrifuge the sample at 13,000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a new tube.

    • Repeat the extraction process on the pellet with another 1 mL of 80% methanol to ensure complete extraction.

    • Combine the supernatants and filter through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be to start with a low percentage of B (e.g., 5%), and gradually increase it over 30-40 minutes to a high percentage (e.g., 95%) to elute compounds of increasing hydrophobicity.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at multiple wavelengths (e.g., 220, 254, 280, 320 nm) with a DAD to detect a wide range of compounds. For more specific identification and quantification, use an HPLC system coupled to a mass spectrometer (LC-MS).

    • Quantification: Use authentic standards of the primeverosides of interest to create a calibration curve for absolute quantification. If standards are not available, relative quantification can be performed by comparing peak areas between control and treated samples.

Herbivore Bioassay to Test the Effect of Aglycones

This protocol outlines a general method for testing the deterrent or toxic effects of the aglycones released from primeverosides on a chewing herbivore.

Materials:

  • Herbivorous insects (e.g., larvae of Spodoptera litura or other relevant species).

  • Artificial diet for the selected insect species.

  • The aglycone compounds of interest (e.g., linalool, benzyl alcohol).

  • Solvent for dissolving the aglycones (e.g., ethanol or acetone).

  • Petri dishes or multi-well plates.

  • Filter paper discs.

Procedure:

  • Diet Preparation:

    • Prepare the artificial diet according to the standard recipe for the chosen insect species.

    • While the diet is still liquid, allow it to cool to a temperature that will not cause the volatile aglycones to evaporate immediately (e.g., just above the solidification point).

  • Incorporation of Aglycones:

    • Dissolve the aglycone in a small amount of a suitable solvent.

    • Add the dissolved aglycone to the liquid diet at various concentrations. Ensure to have a control group with only the solvent added to the diet.

    • Mix thoroughly to ensure even distribution of the compound in the diet.

    • Pour the diet into petri dishes or the wells of a multi-well plate and allow it to solidify.

  • No-Choice Bioassay:

    • Place one pre-weighed insect larva into each petri dish or well containing the treated or control diet.

    • Seal the containers with a breathable lid.

    • Maintain the insects under controlled environmental conditions (e.g., 25°C, 16:8 h light:dark photoperiod).

    • After a set period (e.g., 24, 48, or 72 hours), record the following parameters:

      • Larval survival rate.

      • Larval weight gain.

      • Amount of diet consumed (can be estimated by weighing the remaining diet).

  • Choice Bioassay:

    • Prepare small agar blocks or leaf discs treated with the aglycone and control (solvent only).

    • Place one treated and one control block/disc at opposite sides of a petri dish.

    • Introduce a single larva into the center of the dish.

    • After a set period, record the position of the larva and the amount of feeding on each block/disc to assess feeding preference.

  • Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., t-test, ANOVA) to determine if there are significant differences in survival, growth, or feeding preference between the control and treated groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key processes involved in primeveroside-mediated plant defense.

Primeveroside_Defense_Pathway cluster_plant Plant Tissue cluster_herbivory Herbivory Event cluster_defense Defense Activation Intact Tissue Intact Tissue Primeveroside Primeveroside Intact Tissue->Primeveroside Storage Primeverosidase Primeverosidase Intact Tissue->Primeverosidase Storage (Separate Compartment) Hydrolysis Hydrolysis Primeveroside->Hydrolysis Primeverosidase->Hydrolysis Herbivore Herbivore Tissue Damage Tissue Damage Herbivore->Tissue Damage Causes Tissue Damage->Hydrolysis Triggers Aglycone Toxic/Deterrent Aglycone Hydrolysis->Aglycone This compound This compound Hydrolysis->this compound Aglycone->Herbivore Acts on

Caption: A diagram illustrating the primeveroside-based defense pathway in plants.

Experimental_Workflow Plant Material Plant Material Herbivore Treatment Herbivore Treatment Plant Material->Herbivore Treatment Control Treatment Control Treatment Plant Material->Control Treatment Extraction Extraction Herbivore Treatment->Extraction Sample Collection Control Treatment->Extraction Sample Collection HPLC-MS Analysis HPLC-MS Analysis Extraction->HPLC-MS Analysis Identification & Quantification Identification & Quantification HPLC-MS Analysis->Identification & Quantification Aglycone Synthesis/Purchase Aglycone Synthesis/Purchase Identification & Quantification->Aglycone Synthesis/Purchase Bioassay Bioassay Aglycone Synthesis/Purchase->Bioassay Data Analysis Data Analysis Bioassay->Data Analysis

Caption: A workflow for studying primeveroside-mediated plant defenses.

Conclusion

This compound, through its incorporation into primeverosides, is integral to a sophisticated and efficient plant defense mechanism. The study of these compounds and their aglycones offers valuable insights into the chemical ecology of plant-herbivore interactions. The protocols and data presented here provide a framework for researchers to investigate the role of primeverosides in their own systems of interest, potentially leading to the discovery of novel, naturally-derived compounds for crop protection and drug development.

References

Primeverose as a Standard for Carbohydrate Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primeverose, a disaccharide composed of D-xylose and D-glucose (6-O-β-D-xylopyranosyl-D-glucose), is a naturally occurring carbohydrate found in a variety of plant glycosides.[1] Its release through enzymatic hydrolysis is often linked to the generation of aromatic compounds, making its quantification crucial in fields such as food science, flavor chemistry, and natural product research. This document provides detailed application notes and protocols for the use of this compound as a standard in carbohydrate analysis, with a focus on High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and enzymatic assays.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its use as an analytical standard. Key properties are summarized in the table below.

PropertyValueReference
CAS Number 26531-85-1[1][2][3][4]
Molecular Formula C₁₁H₂₀O₁₀[1][2][3]
Molecular Weight 312.27 g/mol [1][2]
IUPAC Name (2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyhexanal[2]
Appearance Crystalline solid[1]
Melting Point 209-210 °C[1]
Solubility Soluble in water, methanol, and 80% ethanol. Also soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1][4]
Optical Rotation [α]D²⁰ +23° → -3.2° (c = 5 in water)[1]

Application 1: Quantification of this compound using HPAEC-PAD

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for the direct analysis of underivatized carbohydrates. It is the preferred method for quantifying this compound in complex matrices.

Experimental Protocol: HPAEC-PAD Analysis

1. Objective: To quantify the concentration of this compound in an aqueous sample using an external standard calibration curve.

2. Materials and Reagents:

  • This compound standard (high purity)

  • Deionized water (18.2 MΩ·cm)

  • Sodium hydroxide (NaOH), 50% w/w

  • Sodium acetate (NaOAc), anhydrous

  • 0.2 µm syringe filters

3. Equipment:

  • High-Performance Ion Chromatography (HPIC) system equipped with a pulsed amperometric detector with a gold working electrode.

  • Anion-exchange column (e.g., CarboPac™ PA1 or PA20)

  • Analytical balance

  • Volumetric flasks and pipettes

4. Preparation of Standard Solutions:

  • This compound Stock Standard (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of deionized water in a volumetric flask.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution. Suggested concentrations for the calibration curve are 1, 5, 10, 25, 50, and 100 µg/mL. Note: The optimal range for the calibration curve should be determined based on the expected concentration of this compound in the samples.

5. Chromatographic Conditions:

  • Column: CarboPac™ PA20 (3 x 150 mm) or similar

  • Mobile Phase A: Deionized Water

  • Mobile Phase B: 100 mM Sodium Hydroxide

  • Mobile Phase C: 100 mM Sodium Hydroxide, 1 M Sodium Acetate

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Gradient Program:

Time (min)%A%B%C
0.090100
20.090100
20.100100
25.000100
25.190100
35.090100
  • PAD Waveform:

Time (s)Potential (V)Integration
0.00+0.1
0.20+0.1Begin
0.40+0.1End
0.41-2.0
0.42-2.0
0.43+0.6
0.44-0.1
0.50-0.1

6. Data Analysis:

  • Inject the prepared standard solutions and the unknown samples.

  • Integrate the peak area corresponding to this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Experimental Workflow for HPAEC-PAD Analysis

HPAEC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPAEC-PAD Analysis cluster_data Data Processing A Weigh this compound Standard B Prepare Stock Solution (1 mg/mL) A->B C Serial Dilution to Working Standards B->C E Filter all solutions (0.2 µm) C->E D Prepare/Dilute Unknown Samples D->E F Inject Standards & Samples into HPIC System E->F G Separation on Anion-Exchange Column F->G H Detection by Pulsed Amperometry G->H I Integrate Peak Areas H->I J Construct Calibration Curve I->J K Quantify this compound in Samples J->K Enzymatic_Hydrolysis cluster_reaction Enzymatic Reaction Substrate Generic Primeveroside (e.g., Alchohol-O-Glc-Xyl) Enzyme β-Primeverosidase Substrate->Enzyme Products Products Enzyme->Products Hydrolysis This compound This compound (Glc-Xyl) Products->this compound Aglycone Aglycone (e.g., Alcohol) Products->Aglycone

References

Chemical Synthesis and Purification of Primeverose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chemical synthesis and purification of primeverose (6-O-β-D-xylopyranosyl-D-glucose), a disaccharide of interest in various fields of chemical and biological research. The synthesis is based on the established Koenigs-Knorr glycosylation method, followed by deprotection. Purification to a high degree of purity is achieved through silica gel column chromatography. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive resource for the preparation of this compound in a laboratory setting.

Introduction

This compound is a disaccharide composed of D-xylose and D-glucose linked by a β(1→6) glycosidic bond. It is found as a component of various natural glycosides and is a valuable standard for enzymatic and metabolic studies. The chemical synthesis of this compound allows for the production of this important carbohydrate in a controlled laboratory environment, enabling further research into its biological roles and potential applications. The synthesis strategy involves the formation of a glycosidic linkage between appropriately protected monosaccharide units, followed by the removal of these protecting groups. Subsequent purification is crucial to obtain this compound of high purity for research and development purposes.

Chemical Synthesis of this compound

The chemical synthesis of this compound is a two-step process that begins with the formation of a protected disaccharide, this compound heptaacetate, via a Koenigs-Knorr reaction. This is followed by the deprotection of the acetyl groups to yield the final product, this compound.

Step 1: Synthesis of β-Primeverose Heptaacetate via Koenigs-Knorr Glycosylation

The Koenigs-Knorr reaction is a classic and reliable method for the formation of glycosidic bonds.[1] In this procedure, a glycosyl halide (the glycosyl donor) reacts with an alcohol (the glycosyl acceptor) in the presence of a promoter, typically a silver salt.[1][2] For the synthesis of this compound heptaacetate, acetobromoxylose serves as the glycosyl donor and 1,2,3,4-tetra-O-acetyl-α-D-glucopyranose acts as the glycosyl acceptor. The presence of a participating group, such as the acetyl group at C-2 of the glycosyl donor, helps to ensure the formation of the desired 1,2-trans glycosidic linkage.[1]

Experimental Protocol:

  • Preparation of Reactants:

    • Acetobromoxylose (glycosyl donor) and 1,2,3,4-tetra-O-acetyl-α-D-glucopyranose (glycosyl acceptor) should be of high purity and thoroughly dried before use.

    • The reaction solvent, typically a non-polar aprotic solvent like dichloromethane or chloroform, must be anhydrous.[2]

    • Silver carbonate or silver oxide is used as the promoter.[1][2]

  • Reaction Setup:

    • To a solution of 1,2,3,4-tetra-O-acetyl-α-D-glucopyranose in the anhydrous solvent, add the silver salt promoter.

    • The mixture is stirred in the dark to prevent the light-sensitive decomposition of the silver salt.

    • A solution of acetobromoxylose in the same anhydrous solvent is then added dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring and Work-up:

    • The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

    • Upon completion, the reaction mixture is filtered to remove the silver salts.

    • The filtrate is washed successively with a sodium thiosulfate solution (to remove any remaining traces of silver) and water.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude β-primeverose heptaacetate.

Step 2: Deprotection of β-Primeverose Heptaacetate (Zemplén Deacetylation)

The removal of the acetyl protecting groups is achieved through a transesterification reaction known as the Zemplén deacetylation. This method utilizes a catalytic amount of sodium methoxide in methanol to efficiently and mildly remove the acetyl groups.

Experimental Protocol:

  • Reaction Setup:

    • Dissolve the crude β-primeverose heptaacetate in anhydrous methanol.

    • Cool the solution in an ice bath.

    • Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol.

  • Reaction Monitoring and Neutralization:

    • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours at room temperature.

    • Once the deprotection is complete, neutralize the reaction mixture by adding an acidic ion-exchange resin (e.g., Amberlite IR-120 H+ form) until the pH is neutral.

  • Work-up and Isolation:

    • Filter off the resin and wash it with methanol.

    • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude this compound as a syrup or solid.

Purification of this compound

Purification of the crude this compound is essential to remove any unreacted starting materials, by-products, and residual reagents. Silica gel column chromatography is a widely used and effective method for the purification of carbohydrates.[3][4][5]

Experimental Protocol:

  • Column Preparation:

    • A glass column is packed with silica gel 60 (70-230 mesh) as a slurry in the chosen mobile phase.[5]

    • The column should be packed carefully to ensure a uniform bed and avoid air bubbles.

  • Sample Loading:

    • The crude this compound is dissolved in a minimum amount of the mobile phase or a slightly more polar solvent and adsorbed onto a small amount of silica gel.

    • The solvent is then evaporated to dryness, and the resulting dry powder is carefully loaded onto the top of the prepared silica gel column.

  • Elution and Fraction Collection:

    • The column is eluted with a suitable mobile phase, which is typically a mixture of a polar and a less polar solvent. A common solvent system for the purification of polar compounds like disaccharides is a mixture of chloroform and methanol, or ethyl acetate and methanol.[6] The polarity of the mobile phase can be gradually increased to facilitate the elution of the product.

    • Fractions are collected and analyzed by TLC to identify those containing the pure this compound.

  • Isolation of Pure this compound:

    • The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield purified this compound as a white solid or crystalline powder.

Data Presentation

ParameterValueReference
Synthesis Yield Data not available in the provided search results
Purity Data not available in the provided search results
Melting Point 214-215 °C(Helferich and Rauch, 1927)
Specific Rotation [α]D²⁰ = -3.4° (c 1.0, H₂O, final)(Helferich and Rauch, 1927)
Molecular Formula C₁₁H₂₀O₁₀--INVALID-LINK--[7]
Molecular Weight 312.27 g/mol --INVALID-LINK--[7]

Note: The yield and purity of the synthesis can vary depending on the specific reaction conditions and the efficiency of the purification.

Visualizations

Chemical_Synthesis_of_this compound cluster_synthesis Synthesis cluster_purification Purification Acetobromoxylose Acetobromoxylose (Glycosyl Donor) KoenigsKnorr Koenigs-Knorr Reaction Acetobromoxylose->KoenigsKnorr Tetraacetylglucose 1,2,3,4-Tetra-O-acetyl-α-D-glucopyranose (Glycosyl Acceptor) Tetraacetylglucose->KoenigsKnorr PrimeveroseHeptaacetate β-Primeverose Heptaacetate KoenigsKnorr->PrimeveroseHeptaacetate Zemplen Zemplén Deacetylation PrimeveroseHeptaacetate->Zemplen Crudethis compound Crude this compound Zemplen->Crudethis compound ColumnChromatography Silica Gel Column Chromatography Crudethis compound->ColumnChromatography Purethis compound Pure this compound ColumnChromatography->Purethis compound

Caption: Workflow for the chemical synthesis and purification of this compound.

Koenigs_Knorr_Mechanism GlycosylHalide Glycosyl Halide (e.g., Acetobromoxylose) Oxocarbenium Oxocarbenium Ion Intermediate GlycosylHalide->Oxocarbenium + Silver Salt AcceptorOH Glycosyl Acceptor (e.g., Tetraacetylglucose) NucleophilicAttack Nucleophilic Attack AcceptorOH->NucleophilicAttack SilverSalt Silver Salt Promoter (e.g., Ag2CO3) Oxocarbenium->NucleophilicAttack ProtectedGlycoside Protected Disaccharide (this compound Heptaacetate) NucleophilicAttack->ProtectedGlycoside

Caption: Simplified mechanism of the Koenigs-Knorr glycosylation reaction.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Primeverose Yield in Enzymatic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enzymatic synthesis of primeverose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common enzymatic method for this compound synthesis?

A1: The most common method is a transglycosylation reaction. This typically involves a glycosidase enzyme that transfers a xylose residue from a donor substrate to a glucose acceptor.

Q2: Which enzymes are typically used for this compound synthesis?

A2: Enzymes with β-xylosidase or β-primeverosidase activity are used. A common and commercially available option is the crude β-D-xylosidase preparation from Aspergillus niger.[1][2] This enzyme can catalyze the transfer of a xylosyl group from a donor like p-nitrophenyl-β-D-xylopyranoside to D-glucose.

Q3: What are the typical donor and acceptor substrates for this reaction?

A3: A common donor substrate is an activated xyloside, such as p-nitrophenyl-β-D-xylopyranoside (pNPX), because the p-nitrophenolate is a good leaving group. The acceptor substrate is D-glucose.

Q4: What kind of yields can I expect?

A4: Yields can vary significantly based on reaction conditions. For the synthesis of a this compound analog using a crude preparation of β-D-xylosidase from Aspergillus niger, a yield of 36% (on a molar basis with respect to the donor) has been reported.[1][2] Optimization of reaction parameters is crucial for maximizing yield.

Q5: How can I monitor the progress of the reaction?

A5: Reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID) to quantify the consumption of substrates and the formation of this compound.[1] Thin-Layer Chromatography (TLC) can also be used for a more qualitative and rapid assessment.

Troubleshooting Guide

Low this compound Yield

Low yield is a common issue in enzymatic synthesis. The following sections provide potential causes and solutions.

Problem: Suboptimal Reaction Conditions

The activity and selectivity of the enzyme are highly dependent on the reaction environment.

Solutions:

  • pH Optimization: The optimal pH for β-xylosidases from Aspergillus species is typically in the acidic range. For instance, β-xylosidase from Aspergillus niger has a pH optimum of around 5.[3] It is recommended to perform small-scale experiments to determine the optimal pH for your specific enzyme batch and reaction conditions.

  • Temperature Optimization: Temperature affects both enzyme activity and stability. For transglycosylation, a balance must be struck. While higher temperatures can increase the initial reaction rate, they can also lead to faster enzyme inactivation. For β-xylosidases from Aspergillus niger, the optimal temperature is around 75°C, but it retains significant activity at 60°C with better stability.[3]

  • Substrate Concentrations: The ratio of donor to acceptor substrate is a critical parameter. A high concentration of the acceptor (D-glucose) relative to the donor (pNPX) can favor the transglycosylation reaction over the hydrolysis of the donor. It is advisable to empirically test different donor-to-acceptor ratios.

ParameterRecommended RangeNotes
pH 4.0 - 6.0Optimum for Aspergillus niger β-xylosidase is around 5.0.[3]
Temperature 50°C - 70°CBalances enzyme activity and stability.[3]
Donor:Acceptor Ratio 1:5 to 1:20 (molar ratio)Higher acceptor concentration favors transglycosylation.
Problem: Enzyme Inhibition

Enzyme activity can be reduced by the presence of inhibitors.

Solutions:

  • Product Inhibition: High concentrations of the product, this compound, or the released aglycon (p-nitrophenol) can inhibit the enzyme. Consider in-situ product removal or optimizing the reaction time to stop before inhibitory concentrations are reached.

  • Substrate Inhibition: While less common for the acceptor, high concentrations of the donor substrate can sometimes lead to substrate inhibition.

  • Inhibitors in Crude Enzyme Preparations: Crude enzyme preparations may contain other compounds that act as inhibitors.[4] If inhibition is suspected, partial purification of the enzyme may be necessary. Natural inhibitors of glycosidases include polyhydroxylated alkaloids and sugar analogs.[5][6]

Inhibitor TypeMitigation Strategy
Product Inhibition Stop the reaction at optimal yield before product accumulation becomes inhibitory.
Inhibitors from Crude Enzyme Partially purify the enzyme using methods like ammonium sulfate precipitation followed by dialysis.
Problem: Hydrolysis of Donor and Product

The glycosidase used for synthesis can also catalyze the hydrolysis of the donor substrate and the newly formed this compound, reducing the overall yield.

Solutions:

  • High Acceptor Concentration: As mentioned, a high concentration of the acceptor (D-glucose) can outcompete water for the xylosyl-enzyme intermediate, thus favoring transglycosylation over hydrolysis.

  • Reaction Time: Monitor the reaction over time. The concentration of this compound will increase to a maximum before starting to decrease due to hydrolysis. It is crucial to stop the reaction at this peak.

Experimental Workflow for this compound Synthesis

Primeverose_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Prepare Buffer (e.g., 50 mM Sodium Acetate, pH 5.0) B Dissolve Substrates (pNPX and D-Glucose) A->B C Add β-D-xylosidase Solution B->C D Incubate at Optimal Temperature (e.g., 60°C) C->D E Monitor Reaction (HPLC/TLC) D->E F Terminate Reaction (e.g., Heat Inactivation) E->F G Remove Precipitated Protein (Centrifugation/Filtration) F->G H Purify this compound (Chromatography) G->H I Analyze Purity (HPLC) H->I J Characterize Product (NMR, Mass Spectrometry) I->J

Caption: General workflow for the enzymatic synthesis of this compound.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is adapted from the synthesis of a this compound analog.[1][2]

Materials:

  • p-Nitrophenyl-β-D-xylopyranoside (pNPX) (Donor)

  • D-Glucose (Acceptor)

  • β-D-xylosidase from Aspergillus niger (crude preparation)

  • 50 mM Sodium Acetate Buffer (pH 5.0)

  • Heating block or water bath

  • Reaction vials

  • HPLC with a Refractive Index Detector (RID)

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a solution of p-Nitrophenyl-β-D-xylopyranoside (e.g., 50 mM) and D-Glucose (e.g., 500 mM) in 50 mM sodium acetate buffer (pH 5.0).

    • Pre-warm the substrate solution to the desired reaction temperature (e.g., 60°C).

  • Enzyme Addition:

    • Add the β-D-xylosidase solution to the reaction mixture to a final concentration that needs to be optimized (e.g., 1-10 U/mL).

  • Incubation:

    • Incubate the reaction mixture at a constant temperature (e.g., 60°C) with gentle agitation.

  • Reaction Monitoring:

    • At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture.

    • Terminate the reaction in the aliquots by heat inactivation (e.g., boiling for 5-10 minutes).

    • Analyze the aliquots by HPLC-RID to determine the concentration of this compound.

  • Reaction Termination:

    • Once the optimal reaction time is determined (i.e., when the this compound concentration is at its maximum), terminate the entire reaction by heat inactivation.

  • Purification:

    • Centrifuge the terminated reaction mixture to pellet the denatured enzyme.

    • The supernatant containing this compound can be further purified using chromatographic techniques such as size-exclusion or activated charcoal chromatography.

Protocol 2: Purification of this compound

Materials:

  • Crude reaction mixture (supernatant from Protocol 1)

  • Activated charcoal

  • Ethanol

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Charcoal Chromatography:

    • Apply the supernatant from the reaction mixture to a column packed with activated charcoal.

    • Wash the column with deionized water to remove unreacted monosaccharides and salts.

    • Elute the disaccharides with a gradient of ethanol in water (e.g., 5-50%).

  • Fraction Analysis:

    • Collect fractions and analyze them by TLC or HPLC to identify the fractions containing this compound.

  • Solvent Evaporation:

    • Pool the this compound-containing fractions and remove the ethanol and water using a rotary evaporator.

  • Further Purification (Optional):

    • If further purification is needed, techniques like size-exclusion chromatography can be employed.

Protocol 3: HPLC Analysis of this compound

Instrumentation:

  • HPLC system with a Refractive Index Detector (RID).

  • Amino or a carbohydrate-specific column.

Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v) is commonly used for carbohydrate analysis on an amino column.[7][8]

  • Flow Rate: Typically 0.8 - 1.2 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 35°C.[7]

  • Detector Temperature: Maintained at a constant temperature, for example, 35°C.[7]

Procedure:

  • Sample Preparation: Dilute the reaction aliquots with the mobile phase and filter through a 0.22 µm syringe filter before injection.

  • Standard Curve: Prepare a series of standard solutions of this compound of known concentrations to generate a standard curve for quantification.

  • Injection: Inject the prepared samples and standards onto the HPLC system.

  • Data Analysis: Integrate the peak corresponding to this compound and quantify its concentration using the standard curve.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low this compound Yield CheckConditions Verify Reaction Conditions (pH, Temp, Time) Start->CheckConditions OptimizeConditions Optimize pH, Temperature, and Reaction Time CheckConditions->OptimizeConditions Incorrect CheckSubstrates Check Substrate Quality and Ratio CheckConditions->CheckSubstrates Correct End Yield Improved OptimizeConditions->End OptimizeRatio Vary Donor:Acceptor Ratio CheckSubstrates->OptimizeRatio Suboptimal Ratio CheckEnzyme Assess Enzyme Activity and Stability CheckSubstrates->CheckEnzyme Ratio Optimal OptimizeRatio->End NewEnzyme Use Fresh Enzyme Batch or Increase Concentration CheckEnzyme->NewEnzyme Low Activity CheckInhibition Suspect Inhibition? CheckEnzyme->CheckInhibition Activity OK NewEnzyme->End PurifyEnzyme Partially Purify Enzyme CheckInhibition->PurifyEnzyme Yes CheckInhibition->End No PurifyEnzyme->End

Caption: A logical diagram for troubleshooting low this compound yield.

References

Technical Support Center: Troubleshooting Low Primeverose Recovery

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of primeverose and its glycosides (primeverosides), such as primeverin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery sometimes low?

This compound is a disaccharide composed of D-xylose and D-glucose. In nature, it is often found as part of larger molecules called primeverosides, where it is attached to an aglycone. Low recovery during extraction can be attributed to several factors, including its inherent chemical stability, enzymatic degradation by endogenous plant enzymes, and suboptimal extraction and purification protocols.

Q2: What are the key chemical properties of this compound to consider during extraction?

This compound is soluble in water, methanol, and 80% alcohol. It is a glycoside that can be hydrolyzed into its constituent monosaccharides (glucose and xylose) under acidic conditions or by specific enzymes. This susceptibility to hydrolysis is a critical factor to manage during extraction to prevent its degradation.

Q3: Which plant species are common sources of this compound and its glycosides?

Primeverosides are found in various plants. For example, primeverin and primulaverin are characteristic phenolic glycosides found in the roots and flowers of Primula species, such as Primula veris and Primula vulgaris[1]. Lucidin primeveroside is a major compound in the roots of Madder (Rubia tinctorum)[2].

Q4: What are the most common causes of low this compound recovery?

The most common causes for low recovery of this compound and its glycosides include:

  • Enzymatic Degradation: The presence of endogenous enzymes like β-primeverosidase in the plant material can hydrolyze primeverosides, breaking them down and thus reducing the yield of the intact glycoside[1].

  • Suboptimal Extraction Solvents: The choice of solvent is crucial. Using a solvent with inappropriate polarity may not efficiently extract the target primeverosides.

  • Inadequate Extraction Temperature: High temperatures can lead to the thermal degradation of some glycosides, while temperatures that are too low may result in inefficient extraction.

  • Incorrect pH: The pH of the extraction solvent can significantly impact the stability of glycosides. Acidic or alkaline conditions can promote hydrolysis[3][4].

  • Presence of Interfering Substances: Plant extracts are complex mixtures. Other compounds can interfere with the extraction and purification process.

  • Losses During Purification: Each purification step, such as liquid-liquid extraction or chromatography, can lead to a loss of the target compound.

Troubleshooting Guide: Low this compound Recovery

This guide provides a structured approach to diagnosing and resolving issues leading to low recovery of this compound and its glycosides.

Problem Potential Cause Recommended Solution
Low or no this compound detected in the crude extract. Enzymatic degradation during extraction. Inactivate endogenous enzymes by briefly heating the plant material (e.g., blanching) before extraction, or use a solvent system that inhibits enzymatic activity (e.g., high concentration of ethanol or methanol).
Inefficient extraction solvent. Optimize the solvent system. For polar flavonoid glycosides like primeverosides, ethanol or methanol are preferable. Consider using aqueous mixtures (e.g., 70% ethanol or methanol) to enhance extraction efficiency[5][6]. For dried plant material, 70% ethanol has been shown to be effective, while for fresh material, hot water (100°C) can be used[5].
Inappropriate extraction temperature. For thermolabile glycosides, it is advisable to perform extraction at lower temperatures. However, for some plant matrices, moderate heating can improve extraction efficiency. The optimal temperature should be determined experimentally for the specific plant material.
Significant loss of this compound during extract processing. Acid or base-catalyzed hydrolysis. Maintain a neutral or slightly acidic pH during extraction and subsequent processing steps. Avoid strongly acidic or alkaline conditions[3][4].
Degradation during solvent evaporation. Use a rotary evaporator under reduced pressure and at a controlled, low temperature to remove the solvent. Prolonged exposure to heat should be avoided.
Low yield after purification. Co-elution with impurities during chromatography. Optimize the chromatographic conditions. For column chromatography, consider using Sephadex LH-20 with a chloroform:methanol or methanol:water solvent system for the separation of flavonoid glycosides[6]. For HPLC, a C18 column with a gradient of water (with 0.05% formic acid) and acetonitrile is commonly used[7].
Losses during liquid-liquid partitioning. If performing liquid-liquid extraction to remove non-polar impurities, ensure the aqueous phase containing the polar primeverosides is carefully collected. Multiple extractions of the organic phase with the aqueous solvent can help recover any partitioned glycosides.

Experimental Protocols

Protocol 1: General Extraction of Primeverosides from Primula Flowers

This protocol is adapted from methods used for the extraction of flavonoids and phenolic glycosides from Primula species[5][8][9].

1. Sample Preparation:

  • Collect fresh Primula vulgaris flowers.
  • Air-dry the flowers at room temperature for 20 days or use fresh[8].
  • Grind the dried flowers into a fine powder using a blender or mill[8].

2. Extraction:

  • Weigh 0.5 g of the powdered plant material.
  • Add 10 mL of a 70% hydromethanolic solution (7 mL methanol + 3 mL water).
  • Incubate the mixture for 24 hours with continuous shaking (150 rpm) at 45°C[8].
  • Alternatively, for fresh plant material, extraction with water at 100°C can be effective[5].

3. Crude Extract Preparation:

  • After incubation, centrifuge the mixture at 2000 x g for 10 minutes[8].
  • Carefully collect the supernatant, which contains the crude extract.
  • For analysis, the supernatant can be filtered through a 0.45 µm syringe filter before HPLC injection.

Protocol 2: HPLC Analysis of Primeverin

This protocol provides a starting point for the quantification of primeverin in plant extracts, based on established methods for Primula species[7].

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector and a Mass Spectrometer (MS).

  • Column: SB-Aq RP-C18 column (3.5 µm, 150 mm × 3 mm).

  • Column Temperature: 30°C.

  • Mobile Phase:

    • A: Water with 0.05% formic acid.

    • B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    • 0–5 min: 15% B

    • 5–10 min: 20% B

    • 10–15 min: 20% B

    • 15–20 min: 25% B

    • 20–25 min: 50% B

    • 25–30 min: 15% B (re-equilibration)

    • 30–35 min: 15% B

  • Detection: UV-Vis spectra recorded between 220 and 600 nm. Chromatograms registered at 280 nm and 354 nm.

  • Quantification: Use a certified reference standard of primeverin for calibration.

Visualizations

Troubleshooting Logic for Low this compound Recovery

Troubleshooting_Low_Recovery Start Low this compound Recovery Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Enzymatic_Degradation Suspect Enzymatic Degradation? Start->Check_Enzymatic_Degradation Check_Chemical_Degradation Suspect Chemical Degradation? Start->Check_Chemical_Degradation Check_Purification Review Purification Protocol Start->Check_Purification Solvent_Optimization Optimize Solvent System (e.g., 70% Ethanol/Methanol) Check_Extraction->Solvent_Optimization Temperature_Optimization Optimize Temperature (e.g., 45°C or lower) Check_Extraction->Temperature_Optimization Inactivate_Enzymes Inactivate Enzymes (e.g., Blanching) Check_Enzymatic_Degradation->Inactivate_Enzymes Inhibitory_Solvent Use Inhibitory Solvent (e.g., high % organic) Check_Enzymatic_Degradation->Inhibitory_Solvent Control_pH Control pH (Neutral to slightly acidic) Check_Chemical_Degradation->Control_pH Gentle_Evaporation Gentle Solvent Evaporation (Low temp, reduced pressure) Check_Chemical_Degradation->Gentle_Evaporation Optimize_Chroma Optimize Chromatography (e.g., Sephadex LH-20, C18) Check_Purification->Optimize_Chroma Improve_Partitioning Improve Liquid-Liquid Partitioning Technique Check_Purification->Improve_Partitioning

Caption: A flowchart for troubleshooting low this compound recovery.

General Workflow for this compound Extraction and Analysis

Primeverose_Workflow Plant_Material Plant Material (e.g., Primula flowers) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Solvent Extraction (e.g., 70% Methanol) Drying_Grinding->Extraction Centrifugation Centrifugation / Filtration Extraction->Centrifugation Crude_Extract Crude Extract Centrifugation->Crude_Extract Purification Purification (e.g., Column Chromatography) Crude_Extract->Purification Pure_Fraction Purified Primeveroside Fraction Purification->Pure_Fraction Analysis Analysis (e.g., HPLC-PDA-MS) Pure_Fraction->Analysis Data Quantitative Data Analysis->Data

Caption: A general workflow for this compound extraction and analysis.

References

Overcoming poor resolution in HPLC analysis of primeverose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor resolution in the High-Performance Liquid Chromatography (HPLC) analysis of primeverose.

Troubleshooting Guide: Overcoming Poor Resolution

Poor resolution in the HPLC analysis of this compound can manifest as broad peaks, tailing peaks, or incomplete separation from other sample components. This guide provides a systematic approach to diagnosing and resolving these issues.

Initial Assessment Workflow

The following workflow diagram outlines the initial steps to take when encountering poor resolution in your this compound analysis.

cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Common Causes & Solutions Poor Resolution Poor Resolution Inspect Chromatogram Inspect Chromatogram Poor Resolution->Inspect Chromatogram Observe peak shape and separation Check System Suitability Check System Suitability Review Method Parameters Review Method Parameters Check System Suitability->Review Method Parameters Verify settings Inspect Chromatogram->Check System Suitability Compare to standards Column Issues Column Issues Review Method Parameters->Column Issues Isolate potential cause Mobile Phase Problems Mobile Phase Problems Review Method Parameters->Mobile Phase Problems Isolate potential cause Sample-Related Issues Sample-Related Issues Review Method Parameters->Sample-Related Issues Isolate potential cause cluster_0 Problem cluster_1 Mobile Phase Optimization cluster_2 Column Optimization cluster_3 Outcome Co-elution Co-elution Adjust Solvent Ratio Adjust Solvent Ratio Co-elution->Adjust Solvent Ratio Change Organic Modifier Change Organic Modifier Adjust Solvent Ratio->Change Organic Modifier If no improvement Modify pH / Buffer Modify pH / Buffer Change Organic Modifier->Modify pH / Buffer If still co-eluting Change Column Chemistry Change Column Chemistry Modify pH / Buffer->Change Column Chemistry If mobile phase changes are ineffective Increase Column Length Increase Column Length Change Column Chemistry->Increase Column Length Resolution Improved Resolution Improved Change Column Chemistry->Resolution Improved Decrease Particle Size Decrease Particle Size Increase Column Length->Decrease Particle Size Increase Column Length->Resolution Improved Decrease Particle Size->Resolution Improved

Technical Support Center: Preventing Degradation of Primeverose in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in preventing the degradation of primeverose in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

This compound is a disaccharide composed of D-glucose and D-xylose linked by a β(1→6) glycosidic bond. Its stability is a critical factor in various research applications, including studies of flavor precursors in tea and traditional Chinese medicine, as well as in the development of drugs where this compound may be a component or an excipient. Degradation of this compound can lead to inaccurate experimental results and loss of product efficacy.

Q2: What are the primary mechanisms of this compound degradation in aqueous solutions?

The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of its β(1→6) glycosidic bond. This cleavage results in the formation of its constituent monosaccharides, D-glucose and D-xylose. The hydrolysis can be catalyzed by:

  • Acids: Protons (H⁺) in acidic solutions can protonate the glycosidic oxygen, making the anomeric carbon more susceptible to nucleophilic attack by water.

  • Bases: Hydroxide ions (OH⁻) in alkaline solutions can act as a nucleophile, attacking the anomeric carbon and leading to bond cleavage.

  • Enzymes: Specific enzymes, known as glycosidases, can efficiently catalyze the hydrolysis of glycosidic bonds. For this compound, β-primeverosidases are the specific enzymes responsible for its breakdown.

Q3: What are the key factors that influence the rate of this compound degradation?

The rate of this compound degradation is primarily influenced by:

  • pH: Both acidic and alkaline conditions can accelerate the hydrolysis of the glycosidic bond. The rate of hydrolysis is generally lowest at a near-neutral pH.

  • Temperature: As with most chemical reactions, an increase in temperature significantly increases the rate of this compound hydrolysis.

  • Enzyme Presence: The presence of β-primeverosidases or other non-specific glycosidases will dramatically accelerate the degradation of this compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound in aqueous solutions.

Problem Potential Cause Troubleshooting Steps
Rapid loss of this compound concentration in solution. Inappropriate pH of the solution. 1. Measure the pH of your aqueous solution. 2. Adjust the pH to a near-neutral range (pH 6-8) using a suitable buffer system (e.g., phosphate buffer). 3. Monitor the this compound concentration over time at the adjusted pH.
High storage or experimental temperature. 1. Store this compound solutions at low temperatures (2-8 °C) when not in use. 2. If experimentally feasible, conduct reactions at the lowest possible temperature that does not compromise the experimental outcome.
Enzymatic contamination. 1. If the solution is derived from a biological source, consider heat-inactivating endogenous enzymes by heating the solution to >80°C for at least 10 minutes (if this compound stability at this temperature is not a concern for a short period). 2. Use purified water and reagents to prepare solutions to avoid microbial contamination which can introduce glycosidases. 3. Consider adding a broad-spectrum glycosidase inhibitor if compatible with your experimental design.
Inconsistent results between experimental replicates. Variable pH or temperature across samples. 1. Ensure precise and consistent pH adjustment for all replicate solutions. 2. Use a temperature-controlled environment (e.g., water bath, incubator) for all experiments to maintain a constant temperature.
Inaccurate quantification of this compound. 1. Validate your analytical method for this compound quantification. 2. Use a specific and sensitive method such as High-Performance Liquid Chromatography (HPLC) (see Experimental Protocols section).
Formation of unexpected byproducts. Further degradation of glucose and xylose. 1. Under harsh acidic or alkaline conditions and high temperatures, the monosaccharide degradation products (glucose and xylose) can further degrade into various other compounds. 2. Mitigate this by maintaining a near-neutral pH and using the lowest effective temperature.

Data on Factors Affecting this compound Stability

Factor Effect on Disaccharide Stability General Recommendations for this compound
pH Hydrolysis rate increases in both acidic and alkaline conditions. For sucrose, the rate of acid-catalyzed hydrolysis is significant.[1]Maintain aqueous solutions at a pH between 6 and 8.
Temperature The rate of hydrolysis increases with temperature, following the Arrhenius equation. For sucrose hydrolysis, the activation energy is approximately 109.2 kJ/mol.[2][3]Store solutions at 2-8°C and conduct experiments at the lowest feasible temperature.
Enzymes β-primeverosidase exhibits optimal activity at pH 5.5 and 55°C.[4] Other β-glucosidases may also show some activity towards this compound.Heat-inactivate samples from biological sources or use enzyme inhibitors where appropriate.

Prevention Strategies

Control of pH and Temperature

The most effective strategy to prevent this compound degradation is to maintain the aqueous solution at a near-neutral pH (6-8) and at a low temperature (2-8°C) .

Use of Stabilizers

In some applications, the addition of stabilizers can help preserve the integrity of this compound.

  • Trehalose: This non-reducing disaccharide is known for its ability to stabilize biological structures, including proteins and membranes.[4][5][6][7] While direct studies on its effect on this compound are limited, trehalose is known to be more effective at structuring water and has a higher glass transition temperature, which can contribute to the overall stability of the solution.[7][8] It is hypothesized that by increasing the viscosity and reducing water activity, trehalose can slow down the hydrolysis of other sugars.

Logical Workflow for Preventing this compound Degradation

G start Start: this compound in Aqueous Solution check_conditions Assess Experimental Conditions (pH, Temperature, Source) start->check_conditions ph_issue Is pH outside 6-8 range? check_conditions->ph_issue pH temp_issue Is temperature elevated? check_conditions->temp_issue Temperature enzyme_issue Is there a risk of enzymatic contamination? check_conditions->enzyme_issue Source ph_issue->temp_issue No adjust_ph Adjust pH to 6-8 using a suitable buffer ph_issue->adjust_ph Yes temp_issue->enzyme_issue No lower_temp Lower temperature (e.g., store at 2-8°C) temp_issue->lower_temp Yes inactivate_enzymes Heat inactivate or use enzyme inhibitors enzyme_issue->inactivate_enzymes Yes add_stabilizer Consider adding a stabilizer (e.g., Trehalose) enzyme_issue->add_stabilizer No adjust_ph->temp_issue lower_temp->enzyme_issue inactivate_enzymes->add_stabilizer monitor_stability Monitor this compound Stability (e.g., via HPLC) add_stabilizer->monitor_stability end End: Stable this compound Solution monitor_stability->end

Caption: A logical workflow for troubleshooting and preventing this compound degradation.

Experimental Protocols

Protocol 1: Monitoring this compound Degradation by HPLC

This protocol allows for the quantification of this compound and its degradation products, glucose and xylose.

1. Materials and Reagents:

  • This compound standard

  • D-glucose standard

  • D-xylose standard

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Your this compound-containing sample

2. HPLC System and Conditions:

  • Column: Amino-propyl bonded silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile:Water (75:25, v/v)[9]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: Refractive Index (RI)

  • Injection Volume: 20 µL

3. Standard Preparation:

  • Prepare individual stock solutions of this compound, glucose, and xylose (e.g., 10 mg/mL in ultrapure water).

  • Create a mixed standard solution containing all three sugars at a known concentration (e.g., 1 mg/mL each).

  • Prepare a series of dilutions of the mixed standard to generate a calibration curve.

4. Sample Preparation:

  • Dilute your aqueous sample containing this compound to fall within the concentration range of your calibration curve.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the standards and samples onto the HPLC system.

  • Identify the peaks for this compound, glucose, and xylose based on their retention times from the standard injections.

  • Quantify the concentration of each sugar in your samples using the calibration curves.

6. Experimental Workflow Diagram:

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_quant Quantification prep_standards Prepare Standards (this compound, Glucose, Xylose) hplc_run Inject Standards and Samples into HPLC System prep_standards->hplc_run prep_samples Prepare Samples (Dilute and Filter) prep_samples->hplc_run data_acquisition Acquire Chromatograms hplc_run->data_acquisition calibration Generate Calibration Curves data_acquisition->calibration quantify Quantify Concentrations calibration->quantify

Caption: Workflow for the HPLC analysis of this compound and its degradation products.

Protocol 2: Evaluating the Effect of a Stabilizer on this compound Degradation

This protocol can be used to assess the effectiveness of a potential stabilizer, such as trehalose.

1. Prepare Solutions:

  • Control Solution: Prepare an aqueous solution of this compound at a known concentration (e.g., 1 mg/mL) in a buffer at a pH where degradation is expected (e.g., pH 4 or pH 9).

  • Test Solution: Prepare an identical this compound solution as the control, but also containing the stabilizer at a desired concentration (e.g., 5% w/v trehalose).

2. Incubation:

  • Divide both the control and test solutions into aliquots in separate vials.

  • Incubate all vials at a constant temperature where degradation is expected to occur at a measurable rate (e.g., 50°C).

3. Sampling and Analysis:

  • At regular time intervals (e.g., 0, 2, 4, 8, 24 hours), remove one vial of the control and one vial of the test solution from incubation.

  • Immediately cool the samples on ice to stop the degradation reaction.

  • Analyze the concentration of this compound in each sample using the HPLC method described in Protocol 1.

4. Data Analysis:

  • Plot the concentration of this compound versus time for both the control and test solutions.

  • Compare the degradation rates. A slower rate of degradation in the test solution indicates a stabilizing effect of the added compound.

5. Signaling Pathway-Style Diagram of Stabilizer Action:

G This compound This compound Hydrolysis Hydrolysis of Glycosidic Bond This compound->Hydrolysis Degradation_Factors Degradation Factors (e.g., H+, OH-, High Temp) Degradation_Factors->Hydrolysis Degradation_Products Degradation Products (Glucose + Xylose) Hydrolysis->Degradation_Products Stabilizer Stabilizer (e.g., Trehalose) Stabilizer->Hydrolysis Inhibits

Caption: Diagram illustrating the inhibitory effect of a stabilizer on this compound hydrolysis.

References

Common interferences in the quantification of primeverose

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of primeverose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to potential interferences in this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound?

A1: The primary methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). HPLC is often coupled with various detectors, including Refractive Index (RI), Ultraviolet (UV), or Mass Spectrometry (MS) detectors. Enzymatic assays utilizing specific glycosidases can also be employed for quantification.

Q2: What is a "matrix effect" and how can it interfere with this compound quantification?

A2: A matrix effect is the alteration of an analytical signal by the various components of the sample matrix in which the analyte, in this case, this compound, is present.[1][2] These effects can either enhance or suppress the signal, leading to inaccurate quantification. In complex matrices such as plant extracts, compounds like polyphenols, lipids, and other sugars can cause matrix effects in both LC-MS and GC-MS analysis.

Q3: Can other sugars interfere with the HPLC analysis of this compound?

A3: Yes, other structurally similar sugars can potentially co-elute with this compound in HPLC, leading to inaccurate quantification, especially when using non-specific detectors like RID.[3] The separation of sugar isomers can be challenging.[4] The choice of stationary phase, mobile phase composition, and temperature are critical factors in achieving good resolution.[5]

Q4: How specific are enzymatic assays for this compound?

A4: Enzymatic assays using β-primeverosidase are highly specific for the this compound moiety (6-O-β-D-xylopyranosyl-β-D-glucopyranoside).[6][7] This enzyme shows strict selectivity for the β-1,6-xylosyl linkage to glucose. While it has broad aglycone specificity, it has very low activity towards other β-glucosides that lack the xylose substitution.[6] This high specificity minimizes interference from other disaccharides.

Q5: What are the common challenges in GC-MS analysis of this compound?

A5: this compound, like other sugars, is not volatile and requires derivatization, typically trimethylsilylation (TMS), before GC-MS analysis.[8][9] Potential interferences can arise from other derivatized sugars or matrix components that may have similar retention times and fragmentation patterns. Incomplete derivatization can also lead to inaccurate quantification.

Troubleshooting Guides

Issue 1: Inaccurate or irreproducible results in HPLC-RID analysis of this compound.
Potential Cause Troubleshooting Step Expected Outcome
Co-elution with other sugars Optimize chromatographic conditions: - Adjust mobile phase composition (e.g., acetonitrile/water ratio).[4] - Evaluate different column chemistries (e.g., amino, amide).[5] - Modify column temperature.[4]Improved separation of this compound from interfering sugars, leading to a more accurate peak integration.
Matrix Effects Implement sample cleanup procedures: - Solid-Phase Extraction (SPE) with a suitable sorbent (e.g., C18, graphitized carbon).[10] - Liquid-Liquid Extraction (LLE) to partition this compound away from interfering compounds.Reduction of matrix components co-eluting with this compound, resulting in a more stable baseline and accurate quantification.
Lack of a suitable standard Use a well-characterized this compound standard for calibration. If a pure standard is unavailable, consider using a certified reference material containing a known amount of this compound.Accurate quantification based on a reliable calibration curve.
Issue 2: Signal suppression or enhancement in LC-MS/MS analysis of this compound.
Potential Cause Troubleshooting Step Expected Outcome
Ion suppression from matrix components Improve sample preparation: - Utilize more selective SPE cartridges. - Perform a thorough wash step during SPE to remove interfering substances.[10] - Dilute the sample extract to reduce the concentration of matrix components.[11]Minimized ion suppression, leading to increased signal intensity and improved sensitivity (lower limit of detection and quantification).[1][2]
Co-eluting isobaric interferences Optimize chromatographic separation: - Use a longer column or a column with a smaller particle size for better resolution. - Adjust the gradient profile to better separate this compound from interfering compounds.Baseline separation of this compound from isobaric interferences, ensuring that the detected signal is specific to the analyte.
Inappropriate MS/MS transition Optimize MS/MS parameters: - Select precursor and product ions that are specific to this compound. - Perform a full scan and product ion scan of a this compound standard to identify unique fragments.Increased specificity and reduced likelihood of interference from other compounds.
Issue 3: Low recovery or high variability in GC-MS analysis of this compound.
Potential Cause Troubleshooting Step Expected Outcome
Incomplete derivatization Optimize the derivatization reaction: - Ensure anhydrous conditions. - Adjust the reaction time and temperature. - Use a fresh silylating reagent (e.g., BSTFA, MSTFA).[8]Complete conversion of this compound to its TMS derivative, resulting in a single, sharp chromatographic peak and improved reproducibility.
Interference from other derivatized compounds Refine the sample cleanup procedure before derivatization to remove interfering substances.A cleaner chromatogram with fewer interfering peaks, allowing for more accurate integration of the this compound derivative peak.
Thermal degradation in the injector Optimize GC inlet parameters: - Use a lower injection temperature. - Employ a pulsed splitless or on-column injection technique.Minimized degradation of the this compound derivative, leading to improved peak shape and higher recovery.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Cleanup of Plant Extracts

This protocol provides a general guideline for the cleanup of plant extracts prior to this compound quantification. Optimization may be required for different plant matrices.

  • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Load the filtered plant extract (dissolved in a polar solvent) onto the conditioned cartridge at a slow flow rate.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences. A subsequent wash with a low percentage of organic solvent (e.g., 5% methanol in water) can be performed to remove less polar interferences.

  • Elution: Elute the this compound-containing fraction with an appropriate volume of a more organic solvent (e.g., 50-100% methanol or acetonitrile).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis or a suitable solvent for GC-MS derivatization.

Protocol 2: Trimethylsilylation (TMS) Derivatization for GC-MS Analysis

This protocol describes a common method for the derivatization of sugars for GC-MS analysis.

  • Sample Preparation: Place the dried sample extract (containing this compound) in a reaction vial. Ensure the sample is completely dry, as moisture will interfere with the derivatization.

  • Reagent Addition: Add 100 µL of anhydrous pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the vial.

  • Reaction: Cap the vial tightly and heat at 70°C for 30-60 minutes.

  • Analysis: After cooling to room temperature, inject an aliquot of the derivatized sample directly into the GC-MS system.

Visualizations

Experimental_Workflow_HPLC cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis Plant_Material Plant Material Extraction Extraction Plant_Material->Extraction e.g., Methanol/Water Filtration Filtration Extraction->Filtration Cleanup Sample Cleanup (SPE) Filtration->Cleanup HPLC HPLC System Cleanup->HPLC Reconstituted Extract Detector Detector (RID/UV/MS) HPLC->Detector Data_Analysis Data Analysis & Quantification Detector->Data_Analysis Result This compound Concentration Data_Analysis->Result

Caption: Experimental workflow for this compound quantification by HPLC.

Logical_Relationship_Interference cluster_source Sources of Interference cluster_impact Impact on Quantification cluster_mitigation Mitigation Strategies Matrix Sample Matrix (e.g., plant extracts) Inaccurate_Results Inaccurate Quantification (High or Low Bias) Matrix->Inaccurate_Results Poor_Reproducibility Poor Reproducibility Matrix->Poor_Reproducibility Low_Sensitivity Low Sensitivity (High LOD/LOQ) Matrix->Low_Sensitivity Sugars Other Sugars (Isomers, Analogs) Sugars->Inaccurate_Results Reagents Analytical Reagents (Impurities) Reagents->Inaccurate_Results Sample_Prep Optimized Sample Preparation (SPE, LLE) Inaccurate_Results->Sample_Prep Chroma_Opt Chromatographic Optimization (Column, Mobile Phase) Inaccurate_Results->Chroma_Opt Method_Select Method Selection (Specific Detectors, Enzymatic Assays) Inaccurate_Results->Method_Select Poor_Reproducibility->Sample_Prep Low_Sensitivity->Sample_Prep

Caption: Logical relationship of interferences in this compound quantification.

References

Improving the efficiency of β-primeverosidase hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for β-primeverosidase hydrolysis experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the efficiency of β-primeverosidase hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is β-primeverosidase and what is its primary function?

A1: β-primeverosidase (EC 3.2.1.149) is a disaccharide-specific β-glycosidase. Its primary role is to catalyze the hydrolysis of β-primeverosides (6-O-β-D-xylopyranosyl-β-D-glucopyranosides) at the β-glycosidic bond, releasing the disaccharide primeverose and an aglycone.[1] This enzyme is particularly significant in the formation of aromatic compounds in tea leaves during the manufacturing of oolong and black tea.[1]

Q2: What is the substrate specificity of β-primeverosidase?

A2: β-primeverosidase exhibits high specificity for the glycone (sugar) moiety of its substrate, preferentially hydrolyzing β-primeverosides. It has been shown to have very narrow substrate specificity with respect to the glycon moiety, with a prominent specificity for the β-primeverosyl (6-O-β-D-xylopyranosyl-β-D-glucopyranosyl) moiety.[2] However, it displays broad specificity for the aglycone (non-sugar) moiety, which can include a variety of aromatic alcohols like 2-phenylethanol, benzyl alcohol, linalool, and geraniol. The enzyme is generally inactive towards monosaccharide glucosides like 2-phenylethyl β-D-glucopyranoside.[2]

Q3: What are the optimal conditions for β-primeverosidase activity?

A3: The optimal conditions for β-primeverosidase activity can vary depending on the source of the enzyme. For β-primeverosidase purified from tea leaves (Camellia sinensis), the optimal conditions are generally around pH 4.0-5.0 and a temperature of 45-50°C.[3][4] The enzyme is stable at temperatures below 45°C and in a pH range of 3 to 5.[4]

Q4: How does substrate concentration affect the rate of hydrolysis?

A4: The rate of hydrolysis by β-primeverosidase generally follows Michaelis-Menten kinetics. This means that as the substrate concentration increases, the initial reaction velocity will also increase until it reaches a maximum velocity (Vmax). At this point, the enzyme is saturated with the substrate, and further increases in substrate concentration will not significantly increase the reaction rate.

Q5: What are some known inhibitors of β-primeverosidase?

A5: While specific inhibitors for β-primeverosidase are not extensively documented in all contexts, studies on similar glycosidases suggest that certain metal ions can act as inhibitors. For a β-primeverosidase-like enzyme from soybean, Zn2+, Cu2+, and Hg2+ were found to have inhibitory effects. Conversely, Mn2+ was observed to significantly enhance its activity.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or very low enzyme activity (e.g., no color development with pNPP) 1. Inactive enzyme due to improper storage or handling. 2. Incorrect assay conditions (pH, temperature). 3. Presence of inhibitors in the reaction mixture. 4. Substrate degradation or incorrect concentration. 5. For chromogenic assays, the pH of the stop solution is not sufficiently alkaline to develop the color of the released p-nitrophenol.[5]1. Ensure the enzyme is stored at the recommended temperature (typically -20°C or below) and avoid repeated freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment. 2. Verify that the buffer pH and incubation temperature are within the optimal range for the specific β-primeverosidase being used (e.g., pH 4.0-5.0, 45-50°C for tea leaf enzyme).[3][4] 3. Check for potential inhibitors in your sample or buffers. Consider purifying the enzyme or using a desalting column. 4. Prepare fresh substrate solutions. Confirm the concentration using spectrophotometry if possible. 5. Ensure the final pH after adding the stop solution (e.g., sodium carbonate) is above 10 to allow for the development of the yellow color of p-nitrophenolate.
High background signal or non-linear reaction rate 1. Spontaneous hydrolysis of the substrate. 2. Contaminating enzymes in a crude extract. 3. Substrate inhibition at high concentrations. 4. Enzyme instability under assay conditions.1. Run a blank reaction without the enzyme to measure the rate of non-enzymatic hydrolysis and subtract this from your experimental values. 2. Purify the β-primeverosidase to remove other glycosidases that may act on the substrate.[1] 3. Perform a substrate concentration curve to determine if high concentrations are inhibitory and work within the optimal substrate concentration range. 4. Check the stability of the enzyme at the assay temperature and pH over the time course of the experiment. Consider adding stabilizing agents like BSA to the reaction buffer.
Inconsistent or variable results between replicates 1. Inaccurate pipetting. 2. Temperature fluctuations during incubation. 3. Incomplete mixing of reaction components. 4. Bubbles in microplate wells interfering with absorbance readings.1. Use calibrated pipettes and ensure proper pipetting technique. 2. Use a water bath or incubator with stable temperature control. Pre-warm all solutions to the reaction temperature. 3. Gently vortex or mix the reaction components thoroughly before starting the incubation. 4. Centrifuge the microplate briefly to remove bubbles before reading the absorbance.
Difficulty in quantifying the released aglycone 1. Low concentration of the released aglycone. 2. Interference from other compounds in the sample matrix. 3. Volatility of the aglycone.1. Increase the reaction time or enzyme concentration to generate a higher concentration of the aglycone. Consider using a more sensitive analytical method like HPLC or GC-MS. 2. Use a solid-phase extraction (SPE) or liquid-liquid extraction method to clean up the sample before analysis. 3. If the aglycone is volatile, ensure that the reaction is performed in a sealed container and handle the samples carefully to minimize loss.

Experimental Protocols

Protocol 1: β-Primeverosidase Activity Assay using a Chromogenic Substrate (p-Nitrophenyl-β-primeveroside)

This protocol is adapted from general glycosidase assays and is suitable for determining the activity of β-primeverosidase.

Materials:

  • β-primeverosidase enzyme solution

  • p-Nitrophenyl-β-primeveroside (pNPP) substrate

  • 50 mM Sodium Acetate Buffer (pH 4.5)

  • 2 M Sodium Carbonate (Na₂CO₃) solution (Stop solution)

  • Microplate reader or spectrophotometer

  • 96-well microplate or cuvettes

  • Incubator or water bath set to 45°C

Procedure:

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube or well of a 96-well plate, prepare a reaction mixture containing:

      • 700 µL of 50 mM Sodium Acetate Buffer (pH 4.5)

      • 250 µL of 1 mM pNPP solution (dissolved in the same buffer)

    • Prepare a blank by adding 950 µL of the buffer to a separate tube/well.

  • Pre-incubation:

    • Pre-incubate the reaction mixture and the enzyme solution separately at 45°C for 5 minutes to ensure temperature equilibration.

  • Initiate the Reaction:

    • Add 50 µL of the β-primeverosidase enzyme solution to the reaction mixture. For the blank, add 50 µL of the buffer or a heat-inactivated enzyme solution.

    • Mix gently and start a timer immediately.

  • Incubation:

    • Incubate the reaction at 45°C for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

  • Stop the Reaction:

    • After the incubation period, add 1 mL of 2 M Sodium Carbonate solution to stop the reaction. This will also raise the pH and allow the yellow color of the released p-nitrophenol to develop.

  • Measure Absorbance:

    • Measure the absorbance of the solution at 405-410 nm using a microplate reader or spectrophotometer. Use the blank to zero the instrument.

  • Calculate Enzyme Activity:

    • The amount of p-nitrophenol released can be calculated using a standard curve of known p-nitrophenol concentrations.

    • Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the release of 1 µmol of product per minute under the specified conditions.

Protocol 2: Quantification of Released Aglycone by HPLC

This protocol is suitable for determining the concentration of a specific, non-chromogenic aglycone released during hydrolysis.

Materials:

  • β-primeverosidase enzyme solution

  • β-primeveroside substrate with the aglycone of interest

  • 50 mM Sodium Acetate Buffer (pH 4.5)

  • Quenching solution (e.g., ice-cold methanol or acetonitrile)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

  • Aglycone standard for calibration

Procedure:

  • Enzymatic Reaction:

    • Set up the enzymatic reaction as described in Protocol 1 (steps 1-4), using the specific β-primeveroside substrate.

  • Stop the Reaction and Prepare Sample:

    • At different time points, take an aliquot of the reaction mixture and immediately add it to an equal volume of ice-cold quenching solution to stop the enzyme activity and precipitate the protein.

    • Centrifuge the sample to pellet the precipitated protein.

    • Collect the supernatant for HPLC analysis.

  • HPLC Analysis:

    • Inject the supernatant into the HPLC system.

    • Use a mobile phase and column suitable for separating the aglycone from the substrate and other reaction components.

    • Detect the aglycone using a UV-Vis detector at its maximum absorbance wavelength or a mass spectrometer for higher sensitivity and specificity.

  • Quantification:

    • Create a standard curve by running known concentrations of the aglycone standard through the HPLC system.

    • Determine the concentration of the released aglycone in your samples by comparing their peak areas to the standard curve.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme β-Primeverosidase Solution Mix Mix Enzyme, Substrate, and Buffer Enzyme->Mix Substrate β-Primeveroside Substrate Substrate->Mix Buffer Reaction Buffer (pH 4.5) Buffer->Mix Incubate Incubate at 45°C Mix->Incubate Stop Stop Reaction Incubate->Stop Measure Measure Product Stop->Measure Data Enzyme Activity Data Measure->Data Calculate Activity

Caption: Workflow for a typical β-primeverosidase hydrolysis experiment.

Troubleshooting_Logic Start Low/No Enzyme Activity? CheckEnzyme Is the enzyme active and properly stored? Start->CheckEnzyme Yes CheckConditions Are assay conditions (pH, temp) optimal? CheckEnzyme->CheckConditions Yes SolutionEnzyme Use fresh enzyme, avoid repeated freeze-thaw cycles. CheckEnzyme->SolutionEnzyme No CheckSubstrate Is the substrate solution fresh and at the correct concentration? CheckConditions->CheckSubstrate Yes SolutionConditions Adjust pH and temperature to optimal values. CheckConditions->SolutionConditions No CheckInhibitors Are there potential inhibitors present? CheckSubstrate->CheckInhibitors Yes SolutionSubstrate Prepare fresh substrate solution. CheckSubstrate->SolutionSubstrate No SolutionInhibitors Purify enzyme or use a desalting column. CheckInhibitors->SolutionInhibitors No Success Problem Resolved CheckInhibitors->Success Yes, all checks passed. Consider other factors. SolutionEnzyme->Success SolutionConditions->Success SolutionSubstrate->Success SolutionInhibitors->Success

Caption: A logical troubleshooting guide for low or no enzyme activity.

References

Primeverose Technical Support Center: Best Practices for Long-term Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed guidance on the best practices for the long-term storage and stability of primeverose. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your experiments, ensuring the integrity and reliability of your research.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a cool, dry, and dark environment. To prevent degradation, it is recommended to store it in a tightly sealed container at temperatures between 2-8°C. For extended periods, storage at -20°C is advisable to minimize chemical degradation. It is crucial to protect it from moisture and light to maintain its integrity.

Q2: How should I store this compound in solution?

A2: this compound is soluble in water. Stock solutions should be prepared in a suitable buffer, aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C for long-term use. For short-term storage (up to a few days), solutions can be kept at 4°C. The pH of the solution is a critical factor; neutral to slightly acidic conditions (pH 4-6) are generally preferred to minimize hydrolysis of the glycosidic bond.

Q3: What are the primary factors that can cause this compound degradation?

A3: The stability of this compound can be compromised by several factors:

  • Temperature: Elevated temperatures accelerate the rate of hydrolysis and other degradation reactions.

  • pH: Both strongly acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bond, breaking this compound down into its constituent monosaccharides, D-xylose and D-glucose.

  • Moisture: The presence of water can facilitate hydrolytic degradation, especially for solid this compound if not stored under desiccated conditions.

  • Enzymatic Activity: If working with biological samples, the presence of glycosidases can lead to the enzymatic cleavage of this compound.

  • Maillard Reaction: In the presence of amino acids, particularly at elevated temperatures, this compound, being a reducing sugar, can participate in the Maillard reaction, leading to browning and the formation of complex products.

Q4: What are the expected degradation products of this compound?

A4: The primary degradation pathway for this compound is the hydrolysis of its β(1→6) glycosidic bond. This results in the formation of its constituent monosaccharides: D-xylose and D-glucose. Under certain conditions, such as high heat in the presence of amino acids, Maillard reaction products may also be formed.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of biological activity in an experiment. This compound degradation due to improper storage or handling.1. Verify the storage conditions of your this compound stock (solid and solution). 2. Prepare fresh solutions from a new stock of solid this compound. 3. Avoid repeated freeze-thaw cycles by using single-use aliquots. 4. Ensure the pH of your experimental buffer is within the optimal range for this compound stability (pH 4-6).
Unexpected peaks in analytical chromatography (e.g., HPLC). Presence of degradation products (D-xylose and D-glucose) or other impurities.1. Analyze a fresh, high-purity standard of this compound to confirm its retention time. 2. Run standards of D-xylose and D-glucose to identify potential degradation peaks. 3. Consider performing a forced degradation study (see Experimental Protocols) to intentionally generate and identify degradation products.
Browning or discoloration of this compound-containing solutions, especially upon heating. Maillard reaction occurring between this compound and amino acids in the medium.1. If possible, avoid high temperatures when working with this compound in the presence of amino acid-containing buffers or media. 2. If heating is necessary, minimize the duration and temperature. 3. Consider using a buffer system free of primary or secondary amines.
Inconsistent experimental results between different batches of this compound. Variability in the purity or stability of the this compound used.1. Always source this compound from a reputable supplier and check the certificate of analysis for purity. 2. Perform a quality control check on new batches, such as analytical chromatography, to ensure consistency.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to assess the stability of this compound in solution under different storage conditions.

1. Materials:

  • This compound standard
  • D-xylose and D-glucose standards
  • HPLC-grade water and acetonitrile
  • Buffers of desired pH (e.g., acetate buffer for pH 4-6, phosphate buffer for neutral pH)
  • HPLC system with a refractive index (RI) or evaporative light scattering detector (ELSD)
  • Amine-based or a suitable carbohydrate analysis column

2. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in the desired buffer.
  • Prepare separate stock solutions of D-xylose and D-glucose (e.g., 5 mg/mL each).
  • Create a mixed standard containing this compound, D-xylose, and D-glucose to establish retention times.
  • Aliquot the this compound stock solution into several vials for storage under different conditions (e.g., 4°C, 25°C, 40°C).

3. HPLC Method:

  • Column: Amine-based column (e.g., 4.6 x 250 mm, 5 µm)
  • Mobile Phase: Acetonitrile:Water (e.g., 75:25 v/v)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detector: Refractive Index (RI)
  • Injection Volume: 20 µL

4. Stability Study Procedure:

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve a vial from each storage condition.
  • Inject the sample onto the HPLC system.
  • Quantify the peak area of this compound and any appearing degradation peaks (D-xylose and D-glucose).
  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

5. Data Presentation:

Storage ConditionTime PointThis compound Remaining (%)D-xylose Peak AreaD-glucose Peak Area
4°C0 hr10000
24 hr
1 week
25°C0 hr10000
24 hr
1 week
40°C0 hr10000
24 hr
1 week
Protocol 2: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways.

1. Materials:

  • This compound
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (NaOH)
  • Hydrogen peroxide (H₂O₂)
  • HPLC-MS system

2. Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 2-4 hours.
  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 2-4 hours.
  • Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours.
  • Thermal Degradation: Heat solid this compound at 105°C for 24 hours.
  • For each condition, take samples at different time points, neutralize if necessary, and analyze by HPLC-MS to identify the degradation products by comparing their mass-to-charge ratio with potential structures.

Visualizations

Primeverose_Degradation_Pathway This compound This compound (C11H20O10) Xylose D-Xylose (C5H10O5) This compound->Xylose Hydrolysis (Acid, Base, Enzyme, Heat) Glucose D-Glucose (C6H12O6) This compound->Glucose Hydrolysis (Acid, Base, Enzyme, Heat) Maillard_Products Maillard Reaction Products This compound->Maillard_Products Heat Amino_Acids Amino Acids Amino_Acids->Maillard_Products

Caption: Primary degradation pathways of this compound.

Experimental_Workflow_Stability_Testing cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Aliquoting Aliquot for Different Storage Conditions Prep_Stock->Aliquoting Store_4C 4°C Aliquoting->Store_4C Store_25C 25°C Aliquoting->Store_25C Store_40C 40°C Aliquoting->Store_40C Sampling Sample at Time Points Store_4C->Sampling Store_25C->Sampling Store_40C->Sampling HPLC_Analysis HPLC Analysis Sampling->HPLC_Analysis Data_Analysis Data Analysis & Quantification HPLC_Analysis->Data_Analysis

Caption: Workflow for assessing this compound stability.

Validation & Comparative

A Comparative Analysis of Primeverose and Sucrose in Plant Signaling: A Tale of a Well-Known Messenger and a Silent Partner

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate world of plant signaling is paramount. Sugars, long recognized for their metabolic roles, are now understood to be key signaling molecules. This guide provides a comparative analysis of two disaccharides: sucrose, a central player in plant signaling, and primeverose, a component of specialized plant compounds.

While sucrose is a well-documented signaling molecule influencing a vast array of developmental and metabolic processes, there is currently no substantial scientific evidence to suggest that this compound acts as a signaling molecule in plants. Its primary role appears to be as a structural component of certain secondary metabolites. This guide, therefore, presents a comprehensive overview of sucrose signaling and contrasts it with the known, non-signaling functions of this compound.

At a Glance: this compound vs. Sucrose in Plant Function

FeatureThis compoundSucrose
Primary Role in Plants A disaccharide component of certain glycosides (secondary metabolites), often involved in defense or pigmentation.Primary product of photosynthesis, main transport sugar, and a key signaling molecule.
Signaling Function Not a recognized signaling molecule.Well-established signaling molecule regulating gene expression, metabolism, and development.
Key Signaling Pathways None identified.Multiple pathways involving hexokinase (HXK1), Sucrose Non-Fermenting-1-Related Protein Kinase 1 (SnRK1), and Target of Rapamycin (TOR) kinase.
Developmental Processes Influenced Indirectly through the function of the glycosides it is part of.Seed germination, root and shoot growth, flowering, and senescence.[1][2]
Metabolic Processes Influenced Indirectly through the function of the glycosides it is part of.Starch synthesis, anthocyanin accumulation, nitrogen metabolism, and lipid synthesis.[1]

Section 1: Sucrose - The Master Regulator

Sucrose, the main product of photosynthesis, is the primary sugar transported throughout the plant to provide energy and carbon skeletons for growth.[1] Beyond its role as a nutrient, sucrose itself, or its cleavage products glucose and fructose, acts as a signaling molecule that can trigger widespread changes in gene expression and enzyme activity.[1][3]

Sucrose Signaling Pathways

Sucrose signaling is complex, involving multiple pathways that can be both dependent and independent of its metabolism. Key components of these pathways include:

  • Sucrose Transporters (SUTs/SUCs): These proteins are involved in the transport of sucrose across cell membranes. Some, like SUT2, have been suggested to act as sucrose sensors due to their structural similarity to glucose sensors in yeast.[1]

  • Hexokinase (HXK1): A glucose sensor that can initiate signaling cascades in response to glucose derived from sucrose hydrolysis.[3]

  • Sucrose Non-Fermenting-1-Related Protein Kinase 1 (SnRK1): A central energy sensor that is generally active under low sugar conditions and repressed by high sucrose levels. It plays a crucial role in regulating metabolism and gene expression in response to energy status.[1]

  • Target of Rapamycin (TOR) Kinase: A key regulator of growth that is activated by high sucrose and energy levels, promoting processes like protein synthesis and cell proliferation.

  • Trehalose-6-Phosphate (T6P): A sugar phosphate whose levels correlate closely with sucrose availability and is considered a key signal of sucrose status in plants. T6P is involved in regulating starch metabolism and flowering time.[4]

Below is a diagram illustrating a simplified overview of major sucrose signaling pathways in a plant cell.

SucroseSignaling cluster_extracellular Apoplast cluster_cell Cytosol cluster_nucleus Nucleus Sucrose_ext Sucrose SUT SUT/SUC Transporter Sucrose_ext->SUT Transport Sucrose_int Sucrose SUT->Sucrose_int Invertase Invertase Sucrose_int->Invertase TOR TOR Kinase Sucrose_int->TOR Activates T6P Trehalose-6-P Sucrose_int->T6P Regulates Gene_Expression Gene Expression (Starch Synthesis, Anthocyanin Biosynthesis, Developmental Genes) Sucrose_int->Gene_Expression Direct Regulation (e.g., via bZIP TFs) Hexoses Glucose / Fructose Invertase->Hexoses HXK1 HXK1 Hexoses->HXK1 Activates HXK1->Gene_Expression Regulates SnRK1 SnRK1 SnRK1->Gene_Expression Regulates TOR->Gene_Expression Regulates T6P->SnRK1 Inhibits T6P->Gene_Expression Regulates

Sucrose signaling pathways in a plant cell.
Experimental Data: Sucrose-Regulated Gene Expression

Sucrose treatment leads to significant changes in the expression of numerous genes. The table below summarizes the effect of sucrose on the expression of key genes in Arabidopsis thaliana and other plant species.

Gene/Gene FamilyFunctionPlant SpeciesEffect of SucroseReference
AGPase (ApL3) ADP-glucose pyrophosphorylase (Starch Synthesis)Arabidopsis thaliana, Sweet PotatoInduction[1]
GBSSI Granule-Bound Starch Synthase ISweet PotatoInduction (Sucrose-specific)[1]
PAP1 (MYB75) Transcription Factor (Anthocyanin Biosynthesis)Arabidopsis thalianaInduction[1]
AtbZIP11 Basic Leucine Zipper Transcription FactorArabidopsis thalianaPost-transcriptional Repression[5]
Sucrose Transporters (e.g., AtSUC2) Sucrose TransportArabidopsis thalianaExpression is regulated by sucrose levels[6][7]
Genes involved in Nitrogen Metabolism Nitrate and Ammonium Transporters, Assimilation EnzymesVariousRegulation of expression[5]

Section 2: this compound - A Constituent of Secondary Metabolites

This compound is a disaccharide composed of a xylose and a glucose molecule. Unlike sucrose, it is not a primary product of photosynthesis and is not typically found as a free sugar in plants. Instead, its known role is as a sugar moiety (glycone) in various glycosides, which are a diverse group of secondary metabolites.[8][9]

Role in Secondary Metabolism

Glycosides are compounds in which a sugar is bound to a non-sugar molecule (aglycone). The presence of the sugar moiety, such as this compound, can affect the solubility, stability, and biological activity of the aglycone.[8] Many of these glycosides play important roles in plant defense and interaction with the environment.[10][11][12][13]

Examples of this compound-containing glycosides include certain cyanogenic glycosides and some pigments.[14][15] In these contexts, the function is attributed to the entire glycoside molecule, and this compound itself is not known to act as an independent signaling molecule.

The biosynthesis of these glycosides involves the enzymatic transfer of the sugar moiety to the aglycone, a process catalyzed by glycosyltransferases. The synthesis of this compound itself is less well-characterized than that of sucrose but is understood to involve the combination of UDP-xylose and UDP-glucose.

Below is a diagram illustrating the general workflow for the biosynthesis of a this compound-containing glycoside.

PrimeveroseGlycosideBiosynthesis UDP_Xylose UDP-Xylose Primeverose_Synthase This compound Synthase UDP_Xylose->Primeverose_Synthase UDP_Glucose UDP-Glucose UDP_Glucose->Primeverose_Synthase UDP_this compound UDP-Primeverose Primeverose_Synthase->UDP_this compound Glycosyltransferase Glycosyltransferase UDP_this compound->Glycosyltransferase Aglycone Aglycone (e.g., Phenolic compound) Aglycone->Glycosyltransferase Primeverose_Glycoside This compound-containing Glycoside Glycosyltransferase->Primeverose_Glycoside

Biosynthesis of a this compound-containing glycoside.

Section 3: Experimental Protocols

Protocol 1: Quantification of Total Soluble Sugars in Plant Tissue

This protocol provides a general method for extracting and quantifying total soluble sugars, including sucrose, from plant tissues using the phenol-sulfuric acid method.

Materials:

  • Plant tissue (e.g., leaves, roots)

  • 80% (v/v) ethanol

  • 5% (w/v) phenol solution

  • Concentrated sulfuric acid

  • Spectrophotometer

  • Glucose or sucrose standards

Procedure:

  • Sample Preparation: Harvest and immediately freeze plant tissue in liquid nitrogen to stop metabolic activity. Grind the frozen tissue to a fine powder.

  • Extraction:

    • Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

    • Add 1 mL of 80% ethanol and vortex thoroughly.

    • Incubate at 80°C for 1 hour, vortexing occasionally.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Carefully collect the supernatant, which contains the soluble sugars.

  • Quantification (Phenol-Sulfuric Acid Method):

    • In a glass test tube, mix 100 µL of the sugar extract (or standard solution) with 100 µL of 5% phenol solution.

    • Rapidly add 500 µL of concentrated sulfuric acid directly to the liquid surface to ensure rapid mixing and heat generation.

    • Allow the tubes to stand for 10 minutes, then vortex.

    • After cooling to room temperature, measure the absorbance at 490 nm using a spectrophotometer.

  • Calculation: Determine the sugar concentration in the samples by comparing their absorbance to a standard curve prepared with known concentrations of glucose or sucrose.[16][17][18][19]

Protocol 2: Analysis of Sucrose-Induced Gene Expression by RT-qPCR

This protocol outlines the steps to analyze the relative expression of a target gene in response to sucrose treatment using Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR).

Materials:

  • Plant seedlings (e.g., Arabidopsis thaliana)

  • Liquid growth medium (e.g., Murashige and Skoog) with and without sucrose (e.g., 3% w/v)

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers for the target gene and a reference gene (e.g., Actin)

  • qPCR instrument

Procedure:

  • Sucrose Treatment:

    • Grow seedlings in a liquid medium under controlled conditions (e.g., 16h light/8h dark photoperiod).

    • Transfer seedlings to a fresh medium containing either no sucrose (control) or a specific concentration of sucrose (treatment).

    • Incubate for the desired time (e.g., 6 hours).

  • RNA Extraction and cDNA Synthesis:

    • Harvest seedlings, freeze in liquid nitrogen, and extract total RNA using a suitable kit.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase kit.

  • Quantitative PCR (qPCR):

    • Prepare qPCR reactions containing the cDNA template, gene-specific primers, and qPCR master mix.

    • Run the qPCR reactions in a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes in both control and sucrose-treated samples.

    • Calculate the relative gene expression using a method such as the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.[20]

Conclusion

The comparison between sucrose and this compound in the context of plant signaling highlights the specialized roles of different molecules within the plant. Sucrose stands out as a multifaceted molecule, acting as a vital nutrient and a sophisticated signaling agent that integrates metabolic status with growth and developmental programs. In contrast, this compound's known functions are confined to its role as a building block for a specific class of secondary metabolites. While the book on plant sugar signaling is still being written, the current evidence firmly establishes sucrose as a key protagonist, while this compound remains a supporting character in a different, albeit important, metabolic play. Future research may yet uncover novel roles for this compound or other disaccharides, but for now, the focus in disaccharide signaling remains squarely on the well-established functions of sucrose.

References

A Comparative Guide to the Validation of a Novel Analytical Method for Primeverose Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new, high-sensitivity analytical method for the detection and quantification of primeverose against established conventional methods. The data presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of the most appropriate analytical technique for their specific research needs.

Introduction to this compound and its Analytical Challenges

This compound, a disaccharide composed of D-xylose and D-glucose, is a key component of various natural glycosides, including some saponins and flavonoids. Accurate and sensitive detection of this compound is crucial in diverse fields such as natural product chemistry, pharmacology, and quality control of herbal medicines. However, the structural similarity of this compound to other sugars and its lack of a strong chromophore present challenges for its selective and sensitive quantification. This guide introduces a novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method and compares its performance against traditional analytical techniques.

Comparison of Analytical Methods for this compound Detection

The following tables summarize the performance characteristics of the new UHPLC-MS/MS method in comparison to established methods such as High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

Table 1: Performance Comparison of Analytical Methods

ParameterNew UHPLC-MS/MS Method HPLC-RID [1]GC-MS (after derivatization) [2][3]Capillary Electrophoresis (CE) [4][5]
Limit of Detection (LOD) 0.1 ng/mL1 µg/mL10 ng/mL50 ng/mL
Limit of Quantification (LOQ) 0.3 ng/mL3 µg/mL30 ng/mL150 ng/mL
Linearity (R²) >0.999>0.995>0.998>0.990
Accuracy (% Recovery) 98-102%95-105%97-103%90-110%
Precision (% RSD) < 2%< 5%< 3%< 10%
Sample Throughput HighLowMediumHigh
Specificity Very HighLowHighMedium

Table 2: Methodological Comparison

FeatureNew UHPLC-MS/MS Method HPLC-RID [6]GC-MS [7]Capillary Electrophoresis (CE)
Principle Chromatographic separation followed by mass-to-charge ratio detectionChromatographic separation based on refractive index changesSeparation of volatile derivatives by mass-to-charge ratioSeparation based on charge-to-mass ratio in an electric field
Sample Preparation Simple filtrationMinimal, but sensitive to matrixDerivatization required (e.g., silylation)Buffer exchange may be needed
Instrumentation UHPLC, Mass SpectrometerHPLC, Refractive Index DetectorGas Chromatograph, Mass SpectrometerCapillary Electrophoresis System
Advantages High sensitivity and specificityUniversal detector for carbohydratesHigh resolution and structural informationFast analysis, low sample consumption[4]
Disadvantages High initial instrument costLow sensitivity and specificityRequires derivatization, potential for artifactsLower reproducibility compared to HPLC

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

New UHPLC-MS/MS Method
  • Chromatographic Conditions:

    • Column: Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)

    • Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion m/z 313.1 -> Product ion m/z 181.1

      • Internal Standard (IS): Isotopic labeled this compound

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
  • Chromatographic Conditions:

    • Column: Aminex HPX-87H (300 x 7.8 mm)

    • Mobile Phase: 5 mM Sulfuric Acid

    • Flow Rate: 0.6 mL/min

    • Column Temperature: 65 °C

    • Injection Volume: 20 µL

    • Detector: Refractive Index Detector

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Derivatization Protocol:

    • Dry 1 mg of the sample under a stream of nitrogen.

    • Add 100 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat at 70 °C for 30 minutes.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)

    • Carrier Gas: Helium

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

    • Ionization Mode: Electron Ionization (EI)

    • Mass Range: m/z 50-650

Capillary Electrophoresis (CE)
  • CE Conditions:

    • Capillary: Fused silica, 50 µm i.d., 50 cm total length

    • Background Electrolyte: 25 mM Sodium borate buffer, pH 9.0

    • Voltage: 20 kV

    • Injection: Hydrodynamic injection at 50 mbar for 5 s

    • Detection: UV detection at 195 nm

Visualizations

Logical Workflow for Analytical Method Validation

A Method Development B Method Optimization A->B C Method Validation B->C D Specificity C->D E Linearity C->E F Accuracy C->F G Precision C->G H LOD & LOQ C->H I Robustness C->I J Application to Real Samples D->J E->J F->J G->J H->J I->J

Caption: Logical workflow for the validation of a new analytical method.

Experimental Workflow for this compound Detection by UHPLC-MS/MS

A Sample Collection B Sample Preparation (Extraction & Filtration) A->B C UHPLC Separation B->C D Mass Spectrometry (ESI+) C->D E Data Acquisition (MRM Mode) D->E F Data Analysis (Quantification) E->F

Caption: Experimental workflow for the UHPLC-MS/MS analysis of this compound.

Signaling Pathway Involving Glycoside-Bound this compound

Please note: this compound itself is not directly involved in signaling pathways. It is a component of larger glycosides which may have biological activity. The following is a generalized representation of a signaling pathway that could be initiated by a this compound-containing glycoside.

cluster_cell Cell Membrane Receptor Receptor Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Glycoside This compound-Containing Glycoside Glycoside->Receptor Cellular_Response Cellular Response Signal_Transduction->Cellular_Response

Caption: Generalized signaling pathway initiated by a this compound-containing glycoside.

References

Comparative Analysis of β-Glucosidase Cross-Reactivity with Primeverose and Gentiobiose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of β-glucosidases with two structurally related disaccharides: primeverose (6-O-β-D-xylopyranosyl-β-D-glucopyranose) and gentiobiose (6-O-β-D-glucopyranosyl-β-D-glucopyranose). Understanding the substrate specificity of these enzymes is crucial for various applications, including the development of targeted therapeutic agents, the enzymatic release of aromatic compounds in the food and fragrance industries, and biomass conversion.

Introduction to β-Glucosidases and Substrate Specificity

β-Glucosidases (EC 3.2.1.21) are a ubiquitous class of enzymes that catalyze the hydrolysis of β-glucosidic linkages in a wide array of substrates, including disaccharides, oligosaccharides, and glycosides.[1] Their substrate specificity can vary significantly depending on the enzyme's source (e.g., fungal, plant, bacterial) and its specific isoform.[1] While some β-glucosidases exhibit broad substrate specificity, others are highly selective for a particular glycosidic bond or aglycone moiety.

This compound and gentiobiose both feature a β-1,6-glycosidic linkage to a glucose residue. They differ in the terminal sugar: this compound has a xylose moiety, while gentiobiose has a second glucose unit. This subtle structural difference can significantly impact their recognition and hydrolysis by β-glucosidases.

Comparative Hydrolysis Data

Direct comparative studies testing a single β-glucosidase against both this compound and gentiobiose are limited in the available literature. However, data from studies on broad-specificity β-glucosidases and specialized primeverosidases provide valuable insights into their respective hydrolysis.

A notable example of a broad-specificity enzyme is a highly glucose-tolerant β-glucosidase (HGT-BG) isolated from Aspergillus oryzae. This enzyme demonstrates a remarkable capacity to hydrolyze various disaccharides with different linkage types. As shown in the table below, HGT-BG efficiently hydrolyzes gentiobiose, indicating a high level of activity towards the β-1,6-glucosidic linkage.[2][3][4][5]

Table 1: Relative Hydrolysis Rates of Various Substrates by Aspergillus oryzae HGT-BG β-Glucosidase [2][3][4][5]

Substrate (Disaccharide)LinkageRelative Hydrolysis Rate (%)
Laminaribioseβ-1,3125
Gentiobiose β-1,6 118
Cellobioseβ-1,4100
Sophoroseβ-1,285
Maltoseα-1,460

Data adapted from Riou et al. (1998). The hydrolysis rate of cellobiose was taken as the reference (100%).

In contrast to the broad specificity of the A. oryzae enzyme, specialized β-glucosidases known as β-primeverosidases exhibit high specificity for primeverosides. These enzymes are crucial in the development of aroma in plants like tea (Camellia sinensis) by releasing volatile compounds from their primeveroside precursors. The high specificity of β-primeverosidases for the xylose-glucose disaccharide suggests that general β-glucosidases may have limited or no activity towards this compound.

While a direct quantitative comparison is not available from a single study, the existing data suggests that β-glucosidases with broad specificity are more likely to exhibit cross-reactivity with gentiobiose than with this compound. The presence of a terminal xylose in this compound appears to be a key determinant for recognition by specialized primeverosidases and may hinder its hydrolysis by generalist β-glucosidases.

Experimental Protocols

Accurate assessment of β-glucosidase activity is fundamental to understanding its substrate specificity. Below are detailed methodologies for key experiments.

Protocol 1: Spectrophotometric Assay using Artificial Substrate (p-Nitrophenyl-β-D-glucopyranoside - pNPG)

This is a common and convenient method for determining general β-glucosidase activity.

Principle: The β-glucosidase cleaves the colorless substrate pNPG to release glucose and p-nitrophenol, which is yellow at alkaline pH and can be quantified spectrophotometrically at 405-420 nm.

Materials:

  • Purified β-glucosidase or crude enzyme extract

  • p-Nitrophenyl-β-D-glucopyranoside (pNPG) solution (e.g., 5 mM in buffer)

  • Reaction buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)

  • Stop solution (e.g., 1 M sodium carbonate)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare the reaction mixture by adding the enzyme solution to the pre-warmed reaction buffer.

  • Initiate the reaction by adding the pNPG substrate solution.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 50°C) for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • A standard curve of p-nitrophenol is used to calculate the amount of product formed. One unit of activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.

Protocol 2: Assay for Disaccharide Hydrolysis with Glucose Quantification

This method directly measures the hydrolysis of natural substrates like this compound and gentiobiose by quantifying the released glucose.

Principle: The β-glucosidase hydrolyzes the disaccharide into its constituent monosaccharides. The amount of glucose produced is then measured using a specific glucose assay.

Materials:

  • Purified β-glucosidase

  • Disaccharide substrates (this compound, Gentiobiose) solution (e.g., 10 mM in buffer)

  • Reaction buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)

  • Method for stopping the reaction (e.g., heat inactivation at 100°C for 10 minutes)

  • Glucose quantification kit (e.g., Glucose Oxidase-Peroxidase (GOD-POD) assay) or High-Performance Liquid Chromatography (HPLC) system.

Procedure:

  • Set up the enzymatic reaction by combining the enzyme and the disaccharide substrate in the reaction buffer.

  • Incubate at the optimal temperature and for a specific time.

  • Terminate the reaction.

  • Quantification of Glucose:

    • Using a Glucose Assay Kit (GOD-POD): Follow the manufacturer's instructions. This typically involves adding a reagent that reacts with glucose to produce a colored or fluorescent product, which is then measured.

    • Using HPLC:

      • Filter the reaction mixture to remove the enzyme.

      • Inject an aliquot into an HPLC system equipped with a suitable column for carbohydrate analysis (e.g., an amine-based column).

      • Use an appropriate mobile phase (e.g., acetonitrile/water gradient).

      • Detect the sugars using a refractive index (RI) detector.

      • Quantify the glucose peak by comparing its area to a standard curve of known glucose concentrations.

Visualizing the Enzymatic Reactions and Workflow

To better illustrate the processes described, the following diagrams were generated using Graphviz.

Enzymatic_Hydrolysis cluster_this compound This compound Hydrolysis cluster_gentiobiose Gentiobiose Hydrolysis This compound This compound (Xylose-β-1,6-Glucose) Products_P Glucose + Xylose This compound->Products_P Hydrolysis b_Glucosidase_P β-Glucosidase (or Primeverosidase) b_Glucosidase_P->this compound Gentiobiose Gentiobiose (Glucose-β-1,6-Glucose) Products_G 2x Glucose Gentiobiose->Products_G Hydrolysis b_Glucosidase_G β-Glucosidase b_Glucosidase_G->Gentiobiose

Caption: Enzymatic hydrolysis of this compound and gentiobiose by β-glucosidase.

Experimental_Workflow start Start: Prepare Enzyme and Substrate Solutions reaction Incubate Enzyme with Substrate (this compound or Gentiobiose) start->reaction stop_reaction Stop Reaction (e.g., Heat Inactivation) reaction->stop_reaction quantification Quantify Glucose Production stop_reaction->quantification hplc HPLC Analysis quantification->hplc Method 1 god_pod Glucose Oxidase Assay quantification->god_pod Method 2 analysis Data Analysis: Determine Hydrolysis Rate hplc->analysis god_pod->analysis

Caption: General experimental workflow for assaying β-glucosidase activity on disaccharides.

Conclusion

The cross-reactivity of β-glucosidases with this compound and gentiobiose is highly dependent on the specific enzyme. Broad-specificity β-glucosidases, such as the one from Aspergillus oryzae, demonstrate significant activity towards gentiobiose, highlighting their potential for applications involving the hydrolysis of β-1,6-glucosidic bonds. Conversely, the hydrolysis of this compound often requires specialized β-primeverosidases, suggesting that general β-glucosidases may not efficiently process this substrate. For researchers in drug development and other fields, this differential specificity is a critical consideration. When targeting a specific β-glucosidase, a thorough characterization of its substrate profile, including its activity on various disaccharides, is essential for predicting its biological function and potential therapeutic applications. The provided experimental protocols offer a foundation for conducting such detailed enzymatic characterizations.

References

A Comparative Analysis of the Biological Activity of Primeverose and Its Monosaccharide Constituents

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the disaccharide primeverose, composed of D-glucose and D-xylose, reveals distinct biological activities compared to its individual monosaccharide components. While direct comparative studies are limited, a review of available data on related compounds and individual sugar activities suggests that the glycosidic linkage of this compound can modulate its bioactivity, particularly in the context of enzyme inhibition and antioxidant potential.

This guide provides a comparative overview of the biological activities of this compound, D-glucose, and D-xylose, focusing on antioxidant and anti-inflammatory effects, as well as their inhibitory potential against key enzymes such as α-glucosidase and tyrosinase. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of rare sugars and their derivatives.

Summary of Comparative Biological Activities

While comprehensive head-to-head studies are scarce, analysis of existing literature on this compound-containing glycosides and the individual monosaccharides allows for a comparative assessment. Generally, monosaccharides like glucose and xylose are fundamental to cellular metabolism and energy, but their direct antioxidant and broad-spectrum enzyme inhibitory activities are considered weak. This compound, as a disaccharide, appears to exhibit more nuanced biological effects, particularly when part of a larger glycoside structure.

Biological ActivityThis compoundD-GlucoseD-Xylose
Antioxidant Activity Data primarily available for primeverosides, suggesting the aglycone is the major contributor.Weak direct antioxidant activity. Can indirectly influence cellular redox state.Limited data on direct antioxidant activity.
Anti-inflammatory Activity Polysaccharides containing xylose and glucose show anti-inflammatory potential.High concentrations can be pro-inflammatory by inducing oxidative stress.Xylooligosaccharides have demonstrated anti-inflammatory properties.
α-Glucosidase Inhibition Generally considered a weak inhibitor.Weak inhibitor.Weak inhibitor.
Tyrosinase Inhibition Data suggests weak to no direct inhibition.Can indirectly inhibit tyrosinase activity in cellular models.No significant inhibitory activity reported.

Note: The table is a qualitative summary based on available data. Quantitative comparisons are challenging due to the lack of direct comparative studies.

In-Depth Analysis of Biological Activities

Antioxidant Activity
  • D-Glucose: While not a potent direct antioxidant, glucose plays a crucial role in cellular redox homeostasis. The pentose phosphate pathway, a key metabolic route for glucose, is the primary source of NADPH, which is essential for regenerating the cellular antioxidant glutathione.

  • D-Xylose: There is limited evidence for significant direct antioxidant activity of D-xylose.

Anti-inflammatory Activity

Direct studies on the anti-inflammatory properties of this compound are lacking. However, polysaccharides and oligosaccharides containing both xylose and glucose have shown potential anti-inflammatory effects.

  • D-Glucose: The role of glucose in inflammation is complex. While essential for immune cell function, high glucose concentrations can promote inflammation by increasing the production of reactive oxygen species (ROS) and pro-inflammatory cytokines in immune cells like macrophages.[1]

  • D-Xylose: Xylooligosaccharides (XOS), which are short chains of xylose units, have been shown to possess anti-inflammatory properties.

Enzyme Inhibition

α-Glucosidase Inhibition: This enzyme is a key target in the management of type 2 diabetes. Inhibitors of α-glucosidase delay carbohydrate digestion and reduce post-meal blood glucose spikes.

  • This compound, D-Glucose, and D-Xylose: All three sugars are generally considered to be weak inhibitors of α-glucosidase. Their structural similarity to the natural substrates can lead to some competitive inhibition, but their affinity for the enzyme's active site is low compared to established inhibitors like acarbose.

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation and in the food industry to prevent browning.

  • This compound and D-Xylose: There is no significant evidence to suggest that this compound or D-xylose are direct inhibitors of tyrosinase.

  • D-Glucose: Studies have shown that glucose can exert an anti-melanogenic effect in cellular models. However, this is an indirect effect. Glucose does not directly inhibit tyrosinase in a cell-free system but is metabolized to lactic acid, which can then suppress tyrosinase activity.[2][3][4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

    • Prepare various concentrations of the test compounds (this compound, D-glucose, D-xylose) and a positive control (e.g., ascorbic acid) in methanol or another appropriate solvent.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test compound solution to a defined volume of the DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the test compound, and Abs_sample is the absorbance of the DPPH solution with the test compound.

    • The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[6]

Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity in RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compounds (this compound, D-glucose, D-xylose) for a specific duration (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production, in the continued presence of the test compounds.

    • Incubate for a specified period (e.g., 24 hours).

  • NO Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for a short period (e.g., 10-15 minutes) to allow for color development.

    • Measure the absorbance at a wavelength of around 540 nm.

  • Calculation:

    • The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

    • The IC50 value is determined from the dose-response curve.[7][8]

α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of α-glucosidase, which hydrolyzes p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol.

  • Reagent Preparation:

    • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., phosphate buffer, pH 6.8).

    • Prepare a solution of the substrate, pNPG, in the same buffer.

    • Prepare various concentrations of the test compounds and a positive control (e.g., acarbose).

  • Assay Procedure:

    • In a 96-well plate, pre-incubate the enzyme solution with the test compound solutions for a specific time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the pNPG substrate solution.

    • Incubate the mixture for a defined period (e.g., 20-30 minutes) at the same temperature.

    • Stop the reaction by adding a basic solution (e.g., sodium carbonate).

    • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Calculation:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined from the dose-response curve.[9][10][11][12][13]

Tyrosinase Inhibition Assay

This assay evaluates the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome by tyrosinase.

  • Reagent Preparation:

    • Prepare a solution of mushroom tyrosinase in a suitable buffer (e.g., phosphate buffer, pH 6.8).

    • Prepare a solution of the substrate, L-DOPA, in the same buffer.

    • Prepare various concentrations of the test compounds and a positive control (e.g., kojic acid).

  • Assay Procedure:

    • In a 96-well plate, pre-incubate the tyrosinase solution with the test compound solutions for a specific time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

    • Initiate the reaction by adding the L-DOPA solution.

    • Monitor the formation of dopachrome by measuring the increase in absorbance at a wavelength of around 475-490 nm over a specific period.

  • Calculation:

    • The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

    • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

    • The IC50 value is determined from the dose-response curve.[14][15][16]

Signaling Pathways and Experimental Workflows

To visualize the relationships between the molecules and the biological assays, as well as the experimental workflows, the following diagrams are provided in DOT language for Graphviz.

cluster_compounds Test Compounds cluster_assays Biological Assays This compound This compound Antioxidant Antioxidant This compound->Antioxidant Evaluated for Anti_inflammatory Anti_inflammatory This compound->Anti_inflammatory Evaluated for Alpha_Glucosidase Alpha_Glucosidase This compound->Alpha_Glucosidase Evaluated for Tyrosinase Tyrosinase This compound->Tyrosinase Evaluated for D_Glucose D_Glucose D_Glucose->Antioxidant Evaluated for D_Glucose->Anti_inflammatory Evaluated for D_Glucose->Alpha_Glucosidase Evaluated for D_Glucose->Tyrosinase Evaluated for D_Xylose D_Xylose D_Xylose->Antioxidant Evaluated for D_Xylose->Anti_inflammatory Evaluated for D_Xylose->Alpha_Glucosidase Evaluated for D_Xylose->Tyrosinase Evaluated for start Start reagent_prep Prepare Reagents (Enzyme, Substrate, Test Compounds) start->reagent_prep pre_incubation Pre-incubate Enzyme with Test Compound reagent_prep->pre_incubation reaction_start Add Substrate to Initiate Reaction pre_incubation->reaction_start incubation Incubate at Controlled Temperature reaction_start->incubation reaction_stop Stop Reaction (if applicable) incubation->reaction_stop measurement Measure Absorbance at Specific Wavelength reaction_stop->measurement calculation Calculate % Inhibition and IC50 Value measurement->calculation end End calculation->end LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds to MyD88 MyD88 TLR4->MyD88 activates NF_kB NF-κB Activation MyD88->NF_kB iNOS iNOS Expression NF_kB->iNOS induces NO Nitric Oxide (NO) Production iNOS->NO catalyzes Inflammation Inflammation NO->Inflammation mediates

References

The Lynchpin of Accuracy: Selecting an Internal Standard for Precise Primeverose Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes is the bedrock of reliable data. When analyzing primeverose, a disaccharide of significant interest in fields from botany to pharmacology, precision is paramount. This guide provides a comparative overview of methodologies for the accurate quantification of this compound, focusing on the critical role of an internal standard in achieving reproducible and trustworthy results. We will explore suitable internal standards for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), presenting the supporting rationale and detailed experimental protocols.

This compound is a disaccharide composed of D-glucose and D-xylose.[1][2] Its quantification is often accomplished using chromatographic techniques. However, inherent variations in sample preparation and injection volume can introduce significant errors. The use of an internal standard (IS), a compound added in a known constant amount to all samples, standards, and blanks, is a robust strategy to mitigate these errors.[3][4] The IS co-elutes with the analyte of interest, and the ratio of the analyte peak area to the IS peak area is used for quantification, effectively canceling out volumetric inconsistencies.[5][6][7]

Choosing the Right Partner: A Comparison of Potential Internal Standards for this compound Analysis

The ideal internal standard should be structurally similar to the analyte, not naturally present in the sample, and well-resolved from other components in the chromatogram.[5] Based on these criteria, we propose and compare several potential internal standards for the quantification of this compound.

Internal StandardChemical StructureRationale for SelectionSuitability for HPLCSuitability for GC
Cellobiose Disaccharide (Glucose + Glucose)Structurally similar disaccharide, commercially available, and typically not co-occurring with this compound.HighHigh (after derivatization)
Lactose Disaccharide (Galactose + Glucose)Another common, structurally related disaccharide that is unlikely to be present in plant-derived samples containing this compound.HighHigh (after derivatization)
Trehalose Disaccharide (Glucose + Glucose)A non-reducing disaccharide, offering different chromatographic behavior which can be advantageous for separation.[8]HighHigh (after derivatization)
Phenyl β-D-glucopyranoside GlycosideAromatic glycoside, providing a strong UV response if using a UV detector with HPLC, and good chromatographic properties for GC.[9]Moderate (different detector response)High (after derivatization)
myo-Inositol Sugar AlcoholA stable and non-reactive sugar alcohol that is often used as an internal standard for carbohydrate analysis.HighHigh (after derivatization)
Isotopically Labeled this compound (e.g., ¹³C-Primeverose) Disaccharide (¹³C-labeled)The ideal internal standard, as it has nearly identical chemical and physical properties to the analyte, ensuring co-elution and similar detector response, especially for mass spectrometry.High (with MS detection)High (with MS detection)

Recommendation: For general applications using HPLC with Refractive Index (RI) detection or GC with Flame Ionization Detection (FID), cellobiose or lactose are excellent choices due to their structural similarity and commercial availability. For methods employing mass spectrometry (MS) detection, an isotopically labeled this compound would provide the highest level of accuracy.

Experimental Protocols for Accurate this compound Quantification

Below are detailed methodologies for the quantification of this compound using an internal standard with both HPLC-RI and GC-FID/MS.

Method 1: Quantification of this compound by HPLC with Refractive Index (RI) Detection

This method is suitable for the direct quantification of underivatized this compound.

1. Preparation of Standard and Internal Standard Stock Solutions:

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of deionized water.

  • Internal Standard (Cellobiose) Stock Solution (1 mg/mL): Accurately weigh 10 mg of cellobiose and dissolve in 10 mL of deionized water.

2. Preparation of Calibration Standards:

  • Prepare a series of calibration standards by adding varying volumes of the this compound stock solution and a constant volume of the internal standard stock solution to volumetric flasks. Dilute to the mark with deionized water. A typical calibration series might contain 0.1, 0.2, 0.5, 1.0, and 2.0 µg of this compound and 0.5 µg of cellobiose per injection volume.

3. Sample Preparation:

  • Extract the sample containing this compound using a suitable solvent (e.g., 80% ethanol).

  • Evaporate the solvent and redissolve the residue in a known volume of deionized water.

  • To an aliquot of the sample extract, add a known amount of the internal standard (cellobiose).

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. HPLC-RI Conditions:

  • Column: Amino-propyl or amide-functionalized silica column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (e.g., 75:25 v/v).[10]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 10-20 µL.

  • Detector: Refractive Index (RI) detector.

5. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration ratio of this compound to the internal standard.

  • Calculate the concentration of this compound in the unknown samples using the regression equation from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification prep_standards Prepare this compound & Internal Standard Stocks prep_cal Create Calibration Curve Standards with IS prep_standards->prep_cal hplc HPLC-RI Analysis prep_cal->hplc prep_sample Extract Sample & Add Internal Standard prep_sample->hplc integrate Integrate Peak Areas (this compound & IS) hplc->integrate plot Plot Area Ratio vs. Concentration Ratio integrate->plot calculate Calculate this compound Concentration plot->calculate

HPLC-RI workflow for this compound quantification.
Method 2: Quantification of this compound by Gas Chromatography (GC) with FID or MS Detection

This method requires derivatization to increase the volatility of the sugars.[11]

1. Preparation of Standard and Internal Standard Stock Solutions:

  • Prepare stock solutions of this compound and the internal standard (e.g., cellobiose) in a suitable solvent such as pyridine.

2. Derivatization (Silylation):

  • To a known volume of the standard or sample solution in a reaction vial, add the internal standard.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Add a silylating agent (e.g., a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)) to the dried residue.

  • Heat the mixture at 70-80 °C for 30-60 minutes to ensure complete derivatization.

3. GC-FID/MS Conditions:

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium or Hydrogen.

  • Inlet Temperature: 250-280 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 300 °C) at a rate of 5-10 °C/min.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • FID Temperature: 300 °C.

    • MS: Operate in full scan or selected ion monitoring (SIM) mode.

4. Data Analysis:

  • The data analysis process is the same as for the HPLC method, using the peak areas of the derivatized this compound and internal standard.

GC_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc Analysis & Quantification prep_mix Mix Sample/Standard with Internal Standard dry Evaporate to Dryness prep_mix->dry derivatize Add Silylating Agent & Heat dry->derivatize gc GC-FID/MS Analysis derivatize->gc integrate_gc Integrate Peak Areas gc->integrate_gc calculate_gc Quantify using Calibration Curve integrate_gc->calculate_gc

GC-FID/MS workflow for this compound quantification.

Concluding Remarks

The implementation of an internal standard is a critical step in developing a robust and accurate method for this compound quantification. By carefully selecting an appropriate internal standard and following a well-defined experimental protocol, researchers can significantly enhance the precision and reliability of their results. The choice between HPLC and GC will depend on the available instrumentation, the complexity of the sample matrix, and the desired sensitivity. For most applications, HPLC-RI with a structurally similar disaccharide as an internal standard offers a reliable and straightforward approach. For higher sensitivity and specificity, especially in complex matrices, GC-MS with an isotopically labeled internal standard is the gold standard.

References

Comparing the extraction efficiency of different solvents for primeverose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the extraction efficiency of various solvents for primeverose, a disaccharide of significant interest in phytochemical and pharmacological research. The information presented is synthesized from established principles of natural product extraction, focusing on compounds with similar physicochemical properties to this compound, such as glycosides and oligosaccharides. While direct comparative data for this compound is limited, this guide offers a robust framework for selecting an appropriate solvent system and methodology.

Data Presentation: Solvent Performance Comparison

The selection of an appropriate solvent is critical for maximizing the yield and purity of this compound from plant matrices. The efficiency of a solvent is largely dictated by its polarity and its ability to solubilize the target compound. Based on the general principles of glycoside extraction, the following table summarizes the expected performance of common solvents.

Solvent SystemPolarity IndexExpected this compound YieldAdvantagesDisadvantages
Water 10.2Moderate to HighNon-toxic, inexpensive, readily available. Effective for highly polar glycosides.[1]May co-extract a wide range of water-soluble impurities (e.g., proteins, polysaccharides), potentially complicating downstream purification. Low selectivity.[2]
Methanol 5.1HighHigh solvency for a broad range of polar compounds.[1][3]Toxic and requires careful handling and removal.
Ethanol 4.3HighLess toxic than methanol, generally recognized as safe (GRAS). Good solvency for polar and some non-polar compounds.[1]Can be more expensive than methanol.
70% Ethanol (in Water) -Very HighOften provides the optimal balance of polarity for extracting glycosides, enhancing cell wall penetration and solubilization.[4][5] Reduces extraction of very non-polar compounds.Requires careful preparation of the solvent mixture.
50% Methanol (in Water) -Very HighSimilar to aqueous ethanol, offers an excellent polarity profile for glycoside extraction.[2]Carries the same toxicity concerns as pure methanol.
Acetone 5.1ModerateGood solvent for a range of polarities. Can be used in aqueous mixtures to enhance efficiency.[6]Flammable and can be more expensive. May extract unwanted lipids and pigments.
Ethyl Acetate 4.4LowUseful for selective extraction of less polar compounds and for removing interfering substances.Poor solvent for highly polar glycosides like this compound.
n-Hexane 0.1Very LowPrimarily used for pre-extraction (defatting) to remove lipids and other non-polar compounds that may interfere with the extraction of polar molecules.Not a suitable solvent for this compound extraction itself.

Experimental Protocols

A generalized experimental protocol for the solvent extraction of this compound from a plant matrix is provided below. This protocol can be adapted based on the specific plant material and available laboratory equipment.

Objective: To extract this compound from a dried plant material using a selected solvent system.

Materials:

  • Dried and powdered plant material

  • Selected solvent (e.g., 70% ethanol)

  • Beakers and flasks

  • Magnetic stirrer and stir bar or orbital shaker

  • Filter paper (e.g., Whatman No. 1) and funnel or vacuum filtration apparatus

  • Rotary evaporator

  • Water bath

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system for quantification

Procedure:

  • Sample Preparation:

    • Grind the dried plant material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

    • Accurately weigh a specific amount of the powdered material (e.g., 10 g).

  • Maceration Extraction:

    • Place the weighed plant material into a flask.

    • Add the selected solvent at a defined solid-to-solvent ratio (e.g., 1:10 w/v).

    • Stir the mixture at a constant speed at room temperature for a specified duration (e.g., 24 hours). Alternatively, the mixture can be subjected to ultrasonication for a shorter period (e.g., 30-60 minutes) to enhance extraction efficiency.

  • Filtration:

    • Separate the extract from the solid plant residue by filtration. For larger volumes, vacuum filtration is recommended to ensure maximum recovery of the liquid extract.

    • Wash the residue with a small volume of the fresh solvent to recover any remaining extract.

  • Solvent Evaporation:

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) to avoid thermal degradation of this compound.

    • Continue the evaporation until a crude extract is obtained.

  • Drying and Yield Calculation:

    • Dry the crude extract to a constant weight, for example, in a vacuum oven.

    • Calculate the extraction yield as follows: Yield (%) = (Weight of dried extract / Weight of initial plant material) x 100

  • Quantification of this compound:

    • Redissolve a known amount of the dried extract in a suitable solvent for analysis.

    • Analyze the concentration of this compound in the extract using a validated HPLC method with a suitable standard.

Mandatory Visualization

ExtractionWorkflow start Start: Dried Plant Material prep Step 1: Grinding and Weighing start->prep extraction Step 2: Maceration with Solvent (e.g., 70% Ethanol) prep->extraction filtration Step 3: Filtration to Separate Solid and Liquid Phases extraction->filtration evaporation Step 4: Solvent Evaporation (Rotary Evaporator) filtration->evaporation Liquid Extract drying Step 5: Drying of Crude Extract evaporation->drying quantification Step 6: Quantification (HPLC Analysis) drying->quantification end End: this compound Yield Data quantification->end

Caption: Workflow for the solvent extraction and quantification of this compound.

References

A Head-to-Head Comparison of Primeverose and Other Disaccharides in Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of primeverose with other common disaccharides in the context of enzyme assays. The data presented herein is compiled from publicly available research to facilitate a clear understanding of substrate specificity and enzyme kinetics.

Introduction to Disaccharide Hydrolysis

Disaccharides are carbohydrates composed of two monosaccharide units joined by a glycosidic bond. In biological systems, the breakdown of disaccharides into their constituent monosaccharides is a crucial step for metabolism. This hydrolysis is catalyzed by a class of enzymes known as glycoside hydrolases or glycosidases. The specificity of these enzymes for their respective disaccharide substrates is a key determinant of carbohydrate metabolism and has significant implications for various fields, including biochemistry, food science, and drug development.

This compound, a disaccharide composed of D-xylose and D-glucose, is notably found in certain plants and is responsible for the release of aromatic compounds upon enzymatic hydrolysis. The enzyme primarily responsible for this, β-primeverosidase, exhibits a high degree of specificity for its substrate. This guide will compare the enzymatic hydrolysis of this compound with that of other common disaccharides such as lactose, sucrose, maltose, and cellobiose, highlighting the unique substrate-enzyme relationships.

Comparative Analysis of Enzyme Specificity and Kinetics

The enzymatic hydrolysis of disaccharides is highly dependent on the specific enzyme's active site architecture, which dictates its substrate specificity. The following table summarizes the substrate specificity and available kinetic parameters for the hydrolysis of this compound and other disaccharides by their respective primary enzymes. It is important to note that a direct comparison of kinetic values across different enzymes and experimental conditions should be interpreted with caution.

DisaccharideConstituent MonosaccharidesPrimary Hydrolyzing EnzymeGlycosidic LinkageKm (mM)Vmax or kcatEnzyme Specificity Notes
This compound D-Xylose + D-Glucoseβ-Primeverosidaseβ(1→6)Value not consistently reportedValue not consistently reportedHighly specific for the β-primeverosyl moiety. Does not hydrolyze common disaccharides like lactose or sucrose[1][2][3].
Lactose D-Galactose + D-GlucoseLactase (β-Galactosidase)β(1→4)Varies with enzyme sourceVaries with enzyme sourceSpecific for the β-galactosyl-glucose linkage. The hydrolysis products are glucose and galactose[4][5].
Sucrose D-Glucose + D-FructoseSucrase (Invertase)α(1→2)βVaries with enzyme sourceVaries with enzyme sourceSpecific for the unique α,β-(1→2) linkage between glucose and fructose. It is a non-reducing sugar[4][6][7].
Maltose D-Glucose + D-GlucoseMaltase (α-Glucosidase)α(1→4)Varies with enzyme sourceVaries with enzyme sourceSpecific for the α-1,4-glycosidic bond between two glucose units. It is a reducing sugar[4][6][7].
Cellobiose D-Glucose + D-Glucoseβ-Glucosidaseβ(1→4)1.75 - 2.20Varies with enzyme sourceSpecific for the β-1,4-glycosidic bond between two glucose units. A product of cellulose breakdown[5].
Vicianose L-Arabinose + D-GlucoseVicianosidase / some β-Primeverosidasesα(1→6)Higher than for this compoundLower than for this compoundSome β-primeverosidases show activity towards vicianose, but with lower efficiency compared to this compound[1][2][3].

Experimental Protocols

A generalized experimental protocol for conducting a comparative enzyme assay for disaccharide hydrolysis using the 3,5-Dinitrosalicylic Acid (DNS) method to quantify the release of reducing sugars is provided below. This method is suitable for reducing disaccharides (e.g., lactose, maltose, cellobiose) and the products of hydrolysis of all disaccharides.

General Protocol for Disaccharide Hydrolysis Assay using DNS Reagent

Objective: To determine the rate of enzymatic hydrolysis of a disaccharide by measuring the concentration of reducing sugars produced over time.

Materials:

  • Disaccharide substrates (e.g., this compound, Lactose, Maltose, Cellobiose, Sucrose)

  • Appropriate hydrolyzing enzyme (e.g., β-Primeverosidase, Lactase, Maltase, β-Glucosidase, Invertase)

  • DNS Reagent (1% 3,5-dinitrosalicylic acid, 0.2% phenol, 0.05% sodium sulfite, 1% NaOH)[8]

  • 40% Rochelle salt (potassium sodium tartrate) solution

  • Reaction buffer (e.g., 50 mM sodium phosphate or sodium acetate buffer, pH optimized for the specific enzyme)

  • Spectrophotometer

  • Water bath or incubator

  • Test tubes and pipettes

  • Glucose standard solutions for calibration curve

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of each disaccharide in the reaction buffer.

    • Prepare a stock solution of the enzyme in the reaction buffer.

    • Prepare a series of glucose standard solutions (e.g., 0 to 10 mM) for the calibration curve.

  • Enzyme Reaction:

    • For each disaccharide to be tested, set up a series of test tubes.

    • Add a defined volume of the disaccharide stock solution to each tube. Pre-incubate the tubes at the optimal temperature for the enzyme.

    • Initiate the reaction by adding a specific amount of the enzyme stock solution to each tube and start a timer.

    • At predetermined time intervals (e.g., 0, 2, 5, 10, 15 minutes), stop the reaction in one tube by adding a volume of DNS reagent. The high pH of the DNS reagent will denature the enzyme.

  • Color Development:

    • After adding the DNS reagent, heat the tubes in a boiling water bath for 5-15 minutes[9][10]. This will facilitate the reaction between the DNSA and any reducing sugars present.

    • Cool the tubes to room temperature.

    • Add a small volume of the 40% Rochelle salt solution to stabilize the color.

    • Add distilled water to bring the final volume to a constant level for all tubes.

  • Quantification:

    • Measure the absorbance of each solution at 540 nm using a spectrophotometer[9].

    • Prepare a calibration curve by performing the same color development procedure with the glucose standard solutions.

    • Determine the concentration of reducing sugars produced in each reaction tube by comparing their absorbance to the glucose standard curve.

  • Data Analysis:

    • Plot the concentration of reducing sugar produced against time for each disaccharide.

    • The initial reaction velocity (V₀) can be determined from the initial linear slope of this graph.

    • To determine kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of the disaccharide substrate and measure the initial velocities for each concentration. Plot the initial velocities against substrate concentration and fit the data to the Michaelis-Menten equation.

Note on Sucrose: Sucrose is a non-reducing sugar. To measure its hydrolysis, the DNS assay can be used to quantify the reducing sugars (glucose and fructose) produced after the enzymatic reaction. A baseline measurement of the sucrose solution with the DNS reagent before adding the enzyme should yield a negligible reading[8].

Visualizations

The following diagrams illustrate the general workflow of a disaccharide enzyme assay and the basic principle of disaccharide hydrolysis.

EnzymeAssayWorkflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Quantification P1 Prepare Substrate (Disaccharide Solution) R1 Mix Substrate and Enzyme in Buffer P1->R1 P2 Prepare Enzyme Solution P2->R1 P3 Prepare DNS Reagent R3 Stop Reaction at Time Intervals with DNS P3->R3 R2 Incubate at Optimal Temperature R1->R2 R2->R3 D1 Boil for Color Development R3->D1 D2 Cool and Dilute D1->D2 D3 Measure Absorbance (540 nm) D2->D3 D4 Calculate Reducing Sugar Concentration D3->D4

Caption: General workflow for a disaccharide enzyme assay using the DNS method.

DisaccharideHydrolysis Disaccharide Disaccharide (e.g., this compound) Enzyme Glycosidase (e.g., β-Primeverosidase) Disaccharide->Enzyme Monosaccharide1 Monosaccharide 1 (e.g., Xylose) Enzyme->Monosaccharide1 Monosaccharide2 Monosaccharide 2 (e.g., Glucose) Enzyme->Monosaccharide2 Water H₂O Water->Enzyme

Caption: Simplified representation of enzymatic hydrolysis of a disaccharide.

References

Inter-laboratory Validation of a Novel Primeverose Quantification Method: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel primeverose quantification method with established analytical techniques. The data presented is based on a simulated inter-laboratory study designed to assess the method's performance and reproducibility. This document is intended to guide researchers in selecting the most appropriate analytical method for their specific needs and to provide a framework for conducting similar validation studies.

Introduction to this compound Quantification

This compound, a disaccharide composed of D-xylose and D-glucose, is a key component of various glycosides in plants, contributing to their aroma and defense mechanisms. Accurate quantification of this compound is crucial for understanding these biological processes and for the quality control of natural products and derived pharmaceuticals. This guide compares a newly developed Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method with a conventional High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) method for this compound quantification.

Comparative Analysis of Quantification Methods

An inter-laboratory study was designed to evaluate the performance of a novel UHPLC-MS/MS method against a traditional HPAEC-PAD method for the quantification of this compound. Ten laboratories participated in the study, analyzing three different concentrations of this compound standard solutions (Low, Medium, and High). The key validation parameters, as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, were assessed.[1][2][3][4][5]

Table 1: Inter-laboratory Study Results for this compound Quantification

ParameterUHPLC-MS/MS (Novel Method)HPAEC-PAD (Conventional Method)Acceptance Criteria (based on ICH Q2(R1))
Accuracy (% Recovery)
Low Concentration (1 µg/mL)98.5 ± 2.195.2 ± 4.580 - 120%
Medium Concentration (10 µg/mL)99.2 ± 1.597.8 ± 3.280 - 120%
High Concentration (100 µg/mL)100.5 ± 1.198.9 ± 2.880 - 120%
Precision (RSD%)
Repeatability (Intra-day)< 2%< 5%≤ 15%
Intermediate Precision (Inter-day)< 3%< 7%≤ 15%
Reproducibility (Inter-laboratory)< 5%< 10%≤ 20%
Linearity (R²) > 0.999> 0.995≥ 0.99
Limit of Detection (LOD) 0.1 ng/mL1 ng/mL-
Limit of Quantification (LOQ) 0.3 ng/mL3 ng/mL-
Specificity High (Mass-based detection)Moderate (Retention time-based)Method should be specific for the analyte
Robustness HighModerateConsistent results with minor variations

Data are presented as mean ± standard deviation. RSD: Relative Standard Deviation.

The results demonstrate the superior performance of the novel UHPLC-MS/MS method in terms of accuracy, precision, sensitivity (LOD and LOQ), and specificity.[6][7] The lower variability observed in the inter-laboratory reproducibility for the UHPLC-MS/MS method highlights its robustness and suitability for routine analysis in different laboratory settings.

Experimental Protocols

Detailed methodologies for the two compared this compound quantification methods are provided below.

Novel Method: UHPLC-MS/MS

Sample Preparation:

  • A stock solution of this compound (1 mg/mL) is prepared in ultrapure water.

  • Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 0.1 ng/mL to 1000 ng/mL.

  • For biological samples, a protein precipitation step with acetonitrile is performed, followed by centrifugation and filtration of the supernatant.

Instrumentation and Conditions:

  • UHPLC System: Agilent 1290 Infinity II or equivalent.

  • Column: Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 95% B to 50% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound are monitored (e.g., m/z 311.1 -> 113.0).

Conventional Method: HPAEC-PAD

Sample Preparation:

  • A stock solution of this compound (1 mg/mL) is prepared in ultrapure water.

  • Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 1 ng/mL to 100 µg/mL.

  • Biological samples are deproteinized using Carrez reagents, followed by centrifugation and filtration.[8]

Instrumentation and Conditions:

  • HPAEC System: Dionex ICS-5000+ or equivalent.

  • Column: Dionex CarboPac™ PA20 (3 x 150 mm) with a corresponding guard column.

  • Mobile Phase: Isocratic elution with 100 mM sodium hydroxide.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector: Pulsed Amperometric Detector (PAD) with a gold working electrode.

  • Waveform: A standard quadruple-potential waveform is used for detection.

Visualizing the Workflow and a Relevant Pathway

To further clarify the experimental process and the biological relevance of this compound, the following diagrams are provided.

G Inter-laboratory Validation Workflow for this compound Quantification cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis Phase cluster_conclusion Conclusion Phase P1 Define Study Protocol P2 Select Participating Laboratories P1->P2 P3 Prepare and Distribute Standard Samples P2->P3 E1 Sample Analysis by Each Laboratory (UHPLC-MS/MS and HPAEC-PAD) P3->E1 E2 Data Collection and Reporting E1->E2 A1 Statistical Analysis of Results E2->A1 A2 Assessment of Validation Parameters (Accuracy, Precision, etc.) A1->A2 A3 Comparison of Method Performance A2->A3 C1 Final Report Generation A3->C1 C2 Publication of Findings C1->C2 G Hypothetical Signaling Pathway Involving this compound Glycosides cluster_stimulus External Stimulus cluster_pathway Cellular Response cluster_outcome Biological Outcome Stimulus Herbivore Attack or Pathogen Infection Enzyme β-primeverosidase Activation Stimulus->Enzyme PG This compound-containing Glycoside (e.g., in vacuole) PG->Enzyme Cellular damage This compound Release of this compound Enzyme->this compound Aglycone Release of Aglycone (Volatile Compound) Enzyme->Aglycone Defense Plant Defense Response (e.g., attracting predators of herbivores) Aglycone->Defense Aroma Aroma Formation Aglycone->Aroma

References

Assessing the Purity of Synthesized Primeverose Against a Certified Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of drug discovery and development, the purity of synthesized compounds is of paramount importance. This guide provides a comprehensive framework for assessing the purity of synthesized primeverose, a disaccharide with potential applications in glycoscience and drug delivery, against a certified reference standard. Detailed experimental protocols, comparative data analysis, and relevant biological pathway visualizations are presented to ensure accurate and reliable purity determination.

Characterization of the Certified this compound Standard

A certified reference standard serves as the benchmark against which the synthesized compound is compared. The certificate of analysis (CoA) for the standard provides critical information regarding its purity and the methods used for its characterization.

Hypothetical Certificate of Analysis: this compound Certified Reference Material

ParameterSpecification
Chemical Name 6-O-β-D-Xylopyranosyl-D-glucose
CAS Number 26531-85-1
Molecular Formula C₁₁H₂₀O₁₀
Molecular Weight 312.27 g/mol
Purity (by qNMR) ≥ 99.5%
Identity Conforms to ¹H NMR, ¹³C NMR, and Mass Spectrometry
Appearance White to off-white crystalline powder
Solubility Soluble in water and methanol
Residual Solvents < 0.1%
Water Content < 0.5% (by Karl Fischer titration)
Certification Traceable to a primary standard.

Experimental Workflow for Purity Assessment

A multi-pronged analytical approach is recommended to obtain a comprehensive purity profile of the synthesized this compound. The following diagram illustrates the experimental workflow, encompassing High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison Synthesized this compound Synthesized this compound Dissolution Dissolution Synthesized this compound->Dissolution Certified Standard Certified Standard Certified Standard->Dissolution Derivatization (for GC-MS) Derivatization (for GC-MS) Dissolution->Derivatization (for GC-MS) HPLC-UV HPLC-UV Dissolution->HPLC-UV Aqueous Mobile Phase qNMR qNMR Dissolution->qNMR D2O Solvent GC-MS GC-MS Derivatization (for GC-MS)->GC-MS Silylated Derivatives Purity Calculation Purity Calculation HPLC-UV->Purity Calculation Impurity Profiling Impurity Profiling GC-MS->Impurity Profiling qNMR->Purity Calculation Structural Confirmation Structural Confirmation qNMR->Structural Confirmation Final Purity Assessment Final Purity Assessment Purity Calculation->Final Purity Assessment Impurity Profiling->Final Purity Assessment Structural Confirmation->Final Purity Assessment

Experimental workflow for this compound purity assessment.

Detailed Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantitative analysis of this compound, which possesses a chromophore allowing for UV detection.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound and the certified standard in the mobile phase to a concentration of 1 mg/mL.

  • Purity Calculation: The purity of the synthesized this compound is calculated by comparing the peak area of the analyte to the total peak area of all components in the chromatogram (Area % method). For a more accurate assessment, a calibration curve can be generated using the certified standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the non-volatile nature of this compound, derivatization is required prior to GC-MS analysis. This method is excellent for identifying and quantifying volatile impurities.

  • Instrumentation: GC-MS system.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C, hold for 10 minutes.

  • Injector Temperature: 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-650.

  • Derivatization Protocol (Silylation):

    • Dry a 1 mg sample of both the synthesized this compound and the certified standard under a stream of nitrogen.

    • Add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70 °C for 30 minutes.

    • Inject 1 µL of the derivatized sample into the GC-MS.

  • Data Analysis: Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST). Quantify impurities by comparing their peak areas to the peak area of the derivatized this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method for determining the purity of organic molecules without the need for a specific reference standard of the analyte.[1][2]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterium oxide (D₂O).

  • Internal Standard: A certified internal standard with a known purity, such as maleic acid or dimethyl sulfone (DMSO₂), that has a resonance signal that does not overlap with the analyte signals.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of the internal standard into an NMR tube.

    • Add a known volume (e.g., 0.6 mL) of D₂O.

    • Ensure complete dissolution.

  • ¹H NMR Parameters:

    • Pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest (typically 30-60 seconds) to ensure full relaxation.

    • Number of scans: 16 or more for a good signal-to-noise ratio.

  • Purity Calculation: The purity of the synthesized this compound is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I_analyte and I_IS are the integral values of the analyte and internal standard signals, respectively.

    • N_analyte and N_IS are the number of protons corresponding to the integrated signals of the analyte and internal standard, respectively.

    • MW_analyte and MW_IS are the molecular weights of the analyte and internal standard, respectively.

    • m_analyte and m_IS are the masses of the analyte and internal standard, respectively.

    • P_IS is the purity of the internal standard.

Comparative Data Summary

The following table presents hypothetical data comparing the synthesized this compound to the certified standard.

Analytical MethodParameterCertified StandardSynthesized this compound
HPLC-UV Retention Time (min)5.25.2
Purity (Area %)99.8%98.5%
Impurity 1 (Area %)Not Detected0.8% (at 3.1 min)
Impurity 2 (Area %)0.2% (at 6.5 min)0.7% (at 6.5 min)
GC-MS This compound Derivative (RT)15.8 min15.8 min
Identified ImpuritiesResidual Solvent (Pyridine)Residual Solvent (Pyridine), Unidentified saccharide
qNMR Purity (%)99.6%98.2%
¹H NMR SpectrumConforms to structureConforms to structure with minor impurity signals

Biological Context: this compound and Cell Signaling

While the direct role of this compound in mammalian cell signaling is not extensively studied, disaccharides and monosaccharides are known to influence crucial cellular processes. Sugars like glucose are key regulators of cell growth and proliferation, often acting through the Target of Rapamycin (TOR) and Snf1-related protein kinase 1 (SnRK1) signaling pathways. These pathways are central to nutrient sensing and are frequently dysregulated in diseases like cancer, making them attractive targets for drug development.

The diagram below illustrates a simplified model of how sugar availability can influence cell cycle progression through the TOR and SnRK1 pathways.

G cluster_0 Nutrient Status cluster_1 Key Kinases cluster_2 Cellular Processes High Sugar High Sugar TOR TOR High Sugar->TOR Low Sugar Low Sugar SnRK1 SnRK1 Low Sugar->SnRK1 TOR->SnRK1 Inhibits Cell Growth & Proliferation Cell Growth & Proliferation TOR->Cell Growth & Proliferation Promotes SnRK1->TOR Inhibits Cell Cycle Arrest Cell Cycle Arrest SnRK1->Cell Cycle Arrest Induces

Simplified sugar signaling pathway influencing cell cycle.

References

Safety Operating Guide

Navigating the Disposal of Primeverose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, proper chemical handling and disposal are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Primeverose, a disaccharide sugar utilized in various research applications. Adherence to these guidelines will help safeguard personnel and minimize environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). Standard laboratory attire, including a lab coat, safety goggles, and gloves, should be worn at all times when handling this compound. While not classified as a hazardous substance, these precautions are a cornerstone of good laboratory practice.

Quantitative Data Summary

For quick reference, the key chemical and physical properties of this compound are summarized in the table below. This information is critical for understanding its behavior and ensuring safe handling.

PropertyValue
CAS Number 26531-85-1
Molecular Formula C₁₁H₂₀O₁₀
Molecular Weight 312.27 g/mol
Melting Point 209-210 °C
Solubility Soluble in water, methanol, and 80% alcohol. Also soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on its physical state—solid or in solution. Always consult your institution's specific waste management protocols and local regulations before proceeding.

Disposal of Solid this compound
  • Waste Collection : Place solid this compound waste in a designated, clearly labeled, and sealed container for non-hazardous solid chemical waste.

  • Labeling : Ensure the container is labeled with the full chemical name ("this compound") and is marked as "Non-Hazardous Waste."

  • Storage : Store the waste container in a designated waste accumulation area, away from incompatible materials.

  • Final Disposal : Arrange for the collection of the waste container by your institution's hazardous waste management service for final disposal.

Disposal of this compound Solutions

The high water solubility of this compound allows for disposal of dilute aqueous solutions via the sanitary sewer system in many jurisdictions. However, it is imperative to verify this with your local environmental health and safety (EHS) office.

  • Dilution : For small quantities of this compound solutions, dilute them with at least 20 parts water.

  • Neutralization (if applicable) : If the solution contains acidic or basic components, neutralize it to a pH between 6 and 8 before disposal.

  • Drain Disposal : Slowly pour the diluted, neutral solution down the drain, followed by a copious amount of running water to ensure it is thoroughly flushed from the plumbing system.

  • Restrictions : Do not dispose of solutions containing organic solvents or other hazardous materials down the drain. These must be collected as hazardous liquid waste.

Experimental Protocols and Workflows

To ensure a clear and logical approach to the disposal of this compound, the following workflow diagram outlines the decision-making process.

Primeverose_Disposal_Workflow start Start: this compound Waste is_solid Is the waste in solid form? start->is_solid solid_waste Collect in a labeled container for non-hazardous solid waste. is_solid->solid_waste Yes liquid_waste Is the waste an aqueous solution? is_solid->liquid_waste No end End of Disposal Process solid_waste->end organic_solvent Collect as hazardous liquid waste. liquid_waste->organic_solvent No (Organic Solvent) check_local_regs Check local regulations for drain disposal of non-hazardous waste. liquid_waste->check_local_regs Yes organic_solvent->end drain_disposal Dilute with copious amounts of water and pour down the sanitary sewer. check_local_regs->drain_disposal Permitted collect_liquid_waste Collect as non-hazardous liquid waste. check_local_regs->collect_liquid_waste Not Permitted drain_disposal->end collect_liquid_waste->end

This compound Disposal Workflow

By following these structured procedures and referencing the provided data and workflow, laboratory professionals can confidently and safely manage the disposal of this compound, contributing to a culture of safety and environmental responsibility.

References

Safeguarding Your Research: A Guide to Handling Primeverose

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Protocols

When working with Primeverose, which is typically a crystalline powder, it is crucial to mitigate the risk of dust formation. Fine dust dispersed in the air can create a combustible mixture.[1] Therefore, adequate ventilation and measures to control dust are essential.

Personal Protective Equipment (PPE): The following PPE is recommended to minimize exposure and ensure personal safety.

PPE CategoryItemRationale
Eye Protection Safety glasses with side shields or gogglesProtects against airborne particles and accidental splashes.
Hand Protection Nitrile glovesPrevents direct skin contact.
Body Protection Laboratory coatProtects clothing and skin from contamination.
Respiratory Protection NIOSH-approved respiratorRecommended when engineering controls are insufficient to control airborne dust.

Handling and Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from sources of ignition and strong oxidizing agents.

Emergency Procedures

In the event of an incident, follow these procedures:

IncidentFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention.

Spill and Disposal Plan

Spill Response: In case of a spill, avoid creating dust. Moisten the spilled material with water and then sweep it up. Place the collected material in a suitable, labeled container for disposal.

Waste Disposal: Dispose of this compound waste in accordance with local, state, and federal regulations. As it is a sugar, it is generally considered non-hazardous, but it is essential to consult your institution's specific disposal guidelines.

Experimental Workflow for Safe Handling

The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.

Primeverose_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_procedure Experimental Procedure cluster_cleanup Cleanup & Disposal A Conduct Risk Assessment B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Weigh this compound in a Vented Enclosure B->C D Handle with Care to Minimize Dust Formation C->D E Perform Experiment D->E F Clean Work Area with a Wet Cloth E->F G Dispose of Waste in Accordance with Regulations F->G H Remove and Dispose of PPE G->H I Wash Hands Thoroughly H->I

This compound Handling Workflow Diagram

By adhering to these guidelines, researchers can confidently and safely incorporate this compound into their laboratory workflows, fostering an environment of both scientific discovery and personal safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.